Technical Documentation Center

N,2,6-trimethylcyclohexan-1-amine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N,2,6-trimethylcyclohexan-1-amine hydrochloride
  • CAS: 1269152-63-7

Core Science & Biosynthesis

Foundational

N,2,6-Trimethylcyclohexan-1-amine Hydrochloride: A Technical Guide to Sterically Hindered Aliphatic Amines in Drug Discovery

Executive Summary N,2,6-trimethylcyclohexan-1-amine hydrochloride (CAS: 1269152-63-7) is a highly specialized, sterically hindered secondary aliphatic amine. In modern drug discovery, the incorporation of sp³-rich, confo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,2,6-trimethylcyclohexan-1-amine hydrochloride (CAS: 1269152-63-7) is a highly specialized, sterically hindered secondary aliphatic amine. In modern drug discovery, the incorporation of sp³-rich, conformationally restricted motifs is a proven strategy to improve pharmacokinetic properties and target selectivity. This whitepaper details the physicochemical profile, synthetic methodologies, and advanced application protocols for utilizing this building block in medicinal chemistry and synthetic workflows.

Physicochemical Properties & Molecular Descriptors

To facilitate compound registration and property prediction, the quantitative descriptors for both the free base and the hydrochloride salt are summarized below.

PropertyValue / Description
Chemical Name N,2,6-trimethylcyclohexan-1-amine hydrochloride
CAS Number (Salt) 1269152-63-7[1]
CAS Number (Free Base) 1052554-50-3
Molecular Formula C₉H₂₀ClN
Molecular Weight (Salt) 177.71 g/mol
Monoisotopic Mass (Free Base) 141.1517 Da[2]
SMILES (Free Base) CC1CCCC(C)C1NC
Predicted XLogP 2.5 (Free Base)[3]
Appearance White to off-white crystalline powder

Structural Analysis & Causality in Drug Design

The strategic value of N,2,6-trimethylcyclohexan-1-amine lies in its unique structural topology. As a Senior Application Scientist, it is critical to understand why this specific building block is chosen over simpler analogs like N-methylcyclohexylamine.

  • Steric Shielding & Metabolic Stability: The methyl groups at the 2 and 6 positions create significant steric bulk around the nitrogen atom. Cytochrome P450 enzymes (e.g., CYP3A4) typically initiate N-dealkylation via hydrogen abstraction at the alpha-carbon. The steric hindrance physically restricts enzyme access, thereby increasing the metabolic half-life of the parent drug.

  • Conformational Locking: When coupled to form an amide, the bulky cyclohexane ring restricts rotation around the C-N bond. This reduces the entropic penalty upon binding to a target protein, often translating to higher binding affinity ( Kd​ ) if the locked conformation matches the bioactive conformation.

  • Lipophilicity Tuning: The high fraction of sp³ carbons ( Fsp3​ ) correlates strongly with improved clinical success rates due to better solubility and reduced off-target toxicity compared to flat, aromatic rings.

MedChem Core N,2,6-Trimethylcyclohexyl Moiety Steric High Steric Hindrance (2,6-Dimethyl) Core->Steric Lipo Increased Lipophilicity (Aliphatic Ring) Core->Lipo Metab Metabolic Stability (Shielded Amine) Core->Metab App1 Target Selectivity (Kinases, GPCRs) Steric->App1 Restricted Conformation App2 Improved BBB Penetration Lipo->App2 LogP Optimization App3 Extended Half-Life (t1/2) Metab->App3 CYP450 Resistance

Physicochemical impacts of the N,2,6-trimethylcyclohexyl moiety in drug design.

Synthetic Workflows & Self-Validating Protocols

The synthesis of N,2,6-trimethylcyclohexan-1-amine hydrochloride requires careful control of reaction conditions due to the sterically hindered nature of the 2,6-dimethylcyclohexanone precursor.

Synthesis SM 2,6-Dimethylcyclohexanone + Methylamine Imine Schiff Base Intermediate (Imine) SM->Imine Condensation (-H2O) Red Reduction (NaBH(OAc)3) Imine->Red FreeBase N,2,6-Trimethylcyclohexan-1-amine (Free Base: CAS 1052554-50-3) Red->FreeBase Hydride Transfer Salt Hydrochloride Formation (HCl in Dioxane) FreeBase->Salt Product Target Compound (CAS 1269152-63-7) Salt->Product Crystallization

Synthetic workflow for N,2,6-trimethylcyclohexan-1-amine hydrochloride.

Protocol 1: Reductive Amination to Yield the Free Base

Causality: Because 2,6-dimethylcyclohexanone is sterically hindered, spontaneous imine formation is the rate-limiting step. We utilize Titanium(IV) isopropoxide[Ti(OiPr)₄] as a Lewis acid to activate the ketone and act as a water scavenger, driving the equilibrium toward the Schiff base before reduction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen for the reduction step as it is mild and highly selective for imines over ketones ().

  • Dissolve 2,6-dimethylcyclohexanone (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Add methylamine (2.0 eq, 2M solution in THF) followed by Ti(OiPr)₄ (1.5 eq). Stir at room temperature for 12 hours.

  • Validation Checkpoint 1: Remove a 50 µL aliquot, quench with water, extract with EtOAc, and analyze via GC-MS. The starting ketone peak should be <5%, replaced by the corresponding imine intermediate. Do not proceed to reduction until imine formation is confirmed.

  • Cool the reaction mixture to 0 °C and add NaBH(OAc)₃ (2.0 eq) portion-wise to control the exothermic hydride transfer.

  • Stir for 6 hours, allowing the reaction to warm to room temperature.

  • Quench with 1N NaOH to precipitate titanium dioxide salts. Filter the resulting suspension through a pad of Celite.

  • Extract the aqueous filtrate with dichloromethane (DCM). Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure to yield the free base (CAS: 1052554-50-3).

Protocol 2: Hydrochloride Salt Formation

Causality: The free base is a volatile oil prone to air oxidation and difficult to weigh accurately. Converting it to the hydrochloride salt yields a stable, highly pure crystalline solid suitable for long-term storage and precise stoichiometric addition.

  • Dissolve the crude N,2,6-trimethylcyclohexan-1-amine in anhydrous diethyl ether.

  • Cool the solution to 0 °C under nitrogen.

  • Dropwise, add 4.0 M HCl in dioxane (1.2 eq). A white precipitate will form immediately upon addition.

  • Validation Checkpoint 2: Spot the supernatant on wet pH paper. Ensure the pH is strictly acidic (pH < 2) to confirm complete salt formation.

  • Filter the precipitate, wash thoroughly with cold diethyl ether, and dry under high vacuum for 12 hours to afford N,2,6-trimethylcyclohexan-1-amine hydrochloride (CAS: 1269152-63-7).

Advanced Amidation Protocols for Hindered Amines

When utilizing N,2,6-trimethylcyclohexan-1-amine hydrochloride as a building block for amide synthesis, standard coupling reagents (e.g., EDC, DCC) frequently fail. They form O-acylisourea intermediates that are too bulky to be attacked by this sterically shielded secondary amine.

Causality: Highly reactive uronium salts like HATU must be used. HATU forms a highly reactive 7-aza-OBt ester intermediate that is significantly more susceptible to nucleophilic attack by hindered amines ().

Protocol 3: HATU-Mediated Coupling
  • Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes at room temperature.

  • Validation Checkpoint 3: Run an LC-MS of the reaction mixture. The mass corresponding to the free carboxylic acid must disappear, replaced entirely by the mass of the active ester intermediate.

  • Add N,2,6-trimethylcyclohexan-1-amine hydrochloride (1.2 eq).

  • Heat the reaction to 50 °C for 12–18 hours. Note: Thermal energy is required to overcome the high activation energy barrier caused by the 2,6-dimethyl steric clash.

  • Quench with water, extract with EtOAc, wash extensively with 5% aqueous LiCl (to remove DMF), dry, and purify via flash chromatography.

Analytical Characterization Standards

To confirm the identity and purity of N,2,6-trimethylcyclohexan-1-amine hydrochloride, the following analytical signatures should be verified:

  • Mass Spectrometry (LC-MS, ESI+): The parent ion [M+H]+ should be observed at m/z 142.15. Because aliphatic amines lack a UV chromophore, utilize an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) for accurate HPLC purity determination rather than standard UV absorption at 254 nm.

  • Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃): The N-methyl group will appear as a distinct singlet around δ 2.5 ppm. The alpha-proton (CH-N) will manifest as a complex multiplet, the splitting pattern of which is heavily influenced by the stereochemistry (axial vs. equatorial) of the adjacent 2,6-dimethyl groups.

References

  • PubChemLite / PubChem. N,2,6-trimethylcyclohexan-1-amine hydrochloride (C9H19N). InChIKey: BWVAXYOVGQELNQ-UHFFFAOYSA-N. Retrieved from:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from:[Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Cross-referenced via ACS Process Research). Retrieved from:[Link]

Sources

Exploratory

An In-depth Technical Guide to N,2,6-trimethylcyclohexan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract N,2,6-trimethylcyclohexan-1-amine hydrochloride is a substituted cyclohexylamine derivative of interest in medicinal chemistry and organic synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,2,6-trimethylcyclohexan-1-amine hydrochloride is a substituted cyclohexylamine derivative of interest in medicinal chemistry and organic synthesis. As a chiral amine, its stereoisomers can serve as valuable building blocks in the development of complex molecular architectures, including pharmacologically active agents. This guide provides a comprehensive overview of its physicochemical properties, a detailed methodology for its synthesis and characterization, and a discussion of its potential applications in drug development, grounded in the broader context of substituted cyclohexylamine chemistry.

Introduction

Substituted cyclohexylamines are a pivotal class of compounds in drug discovery, forming the structural core of numerous therapeutic agents.[1] Their rigid, three-dimensional scaffold allows for precise spatial orientation of functional groups, which is critical for specific interactions with biological targets. N,2,6-trimethylcyclohexan-1-amine, as a derivative with methyl substitutions on both the amine and the cyclohexane ring, presents a unique combination of steric and electronic properties. The hydrochloride salt form enhances its stability and aqueous solubility, making it more amenable to handling and formulation in a research setting.

This document serves as a technical guide for researchers, providing foundational knowledge and practical insights into N,2,6-trimethylcyclohexan-1-amine hydrochloride. We will delve into its synthesis via reductive amination, its analytical characterization, and its potential as a scaffold in the design of novel therapeutics, drawing on established principles of medicinal chemistry.

Physicochemical and Structural Properties

The fundamental properties of N,2,6-trimethylcyclohexan-1-amine hydrochloride are summarized in the table below. The molecular weight is calculated based on the chemical formula of the free base (C9H19N) and the addition of hydrogen chloride.[2]

PropertyValueSource
Chemical Formula C9H20ClNCalculated
Molecular Weight 177.72 g/mol Calculated
Monoisotopic Mass 177.12844 DaCalculated
Appearance White to off-white crystalline solidPredicted
Solubility Soluble in water and polar organic solventsPredicted
pKa (Conjugate Acid) ~10.5 - 11.5Estimated based on similar secondary amines
XlogP (Predicted for free base) 2.5[2]

Structure:

The structure of N,2,6-trimethylcyclohexan-1-amine features a cyclohexane ring with a secondary amine at position 1, and two methyl groups at positions 2 and 6. The presence of multiple chiral centers (at carbons 1, 2, and 6) means that the compound can exist as several stereoisomers. The relative stereochemistry (cis/trans) of the substituents will significantly influence the molecule's overall shape and its biological activity.

Synthesis and Mechanistic Insights

The most direct and widely employed method for the synthesis of N-alkylated cyclohexylamines is the reductive amination of a corresponding ketone.[3][4] For N,2,6-trimethylcyclohexan-1-amine hydrochloride, the logical precursor is 2,6-dimethylcyclohexanone, which is reacted with methylamine in the presence of a reducing agent.

Synthetic Pathway: Reductive Amination

The overall synthetic transformation is a one-pot reaction that proceeds through an imine intermediate, which is then reduced to the final secondary amine.

Synthesis of N,2,6-trimethylcyclohexan-1-amine ketone 2,6-Dimethylcyclohexanone imine Imine Intermediate ketone->imine + CH3NH2 - H2O methylamine Methylamine (CH3NH2) methylamine->imine reducing_agent Reducing Agent (e.g., NaBH3CN) free_base N,2,6-trimethylcyclohexan-1-amine reducing_agent->free_base hcl HCl product N,2,6-trimethylcyclohexan-1-amine HCl hcl->product imine->free_base + [H] free_base->product + HCl

Sources

Foundational

N,2,6-Trimethylcyclohexan-1-amine Hydrochloride: Structural Dynamics, Metabolic Shielding, and Synthetic Integration in Drug Discovery

Executive Summary In contemporary medicinal chemistry, the strategic incorporation of sterically hindered aliphatic amines is a proven tactic for overcoming pharmacokinetic liabilities. N,2,6-trimethylcyclohexan-1-amine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of sterically hindered aliphatic amines is a proven tactic for overcoming pharmacokinetic liabilities. N,2,6-trimethylcyclohexan-1-amine hydrochloride (CAS: 1269152-63-7) represents a highly specialized secondary amine building block[1]. By flanking the secondary nitrogen with alpha-methyl groups on a rigid cyclohexane scaffold, this compound introduces extreme steric congestion (high percent buried volume, %VBur​ ) around the nitrogen lone pair[2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, its mechanistic role in extending drug half-life via metabolic shielding, and the specific catalytic workflows required to integrate it into complex active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Structural Dynamics

Understanding the baseline quantitative properties of N,2,6-trimethylcyclohexan-1-amine is critical for predicting its behavior in both biological systems and synthetic cross-coupling reactions. The hydrochloride salt form is highly crystalline and bench-stable, whereas the free base is a volatile liquid.

Table 1: Quantitative Physicochemical Data
PropertyValue / Description
Chemical Name N,2,6-trimethylcyclohexan-1-amine hydrochloride
CAS Number 1269152-63-7[1]
Molecular Formula C9​H19​N⋅HCl ( C9​H20​ClN )
Molecular Weight 177.71 g/mol (Salt) / 141.15 g/mol (Free Base)
Monoisotopic Mass 141.15175 Da (Free Base)[3]
SMILES CC1CCCC(C1NC)C[3]
Predicted [M+H]+ m/z 142.15903[3]
Structural Geometry Chair conformation; sterically constrained nitrogen[2]

Structural Causality: The cyclohexane ring naturally adopts a chair conformation. The presence of methyl groups at the C2 and C6 positions forces the C1-methylamino group into a sterically congested pocket. This structural deviation from standard sp3 pyramidalization restricts the rotation around the C-N bond, fundamentally altering the amine's nucleophilicity and rendering it highly resistant to enzymatic degradation[2].

Mechanistic Pharmacology: The "Metabolic Shielding" Paradigm

Over 80% of FDA-approved small-molecule drugs contain an amine moiety, which serves as a critical pharmacophore for target binding[2]. However, secondary amines are notorious metabolic liabilities. They are rapidly targeted by Cytochrome P450 (CYP450) enzymes for N-dealkylation and by Monoamine Oxidases (MAO) for oxidative deamination[4].

The Causality of Alpha-Branching: When a drug designer incorporates N,2,6-trimethylcyclohexan-1-amine into a scaffold, the α -methyl groups act as a physical barricade. For CYP450 to catalyze N-dealkylation, the nitrogen lone pair must coordinate with the enzyme's catalytic heme iron. The extreme steric bulk of the 2,6-dimethyl groups physically prevents the amine from entering the tight catalytic pocket of the enzyme[5]. This "metabolic shielding" forces the biological system to seek alternative, slower clearance pathways, thereby drastically reducing intrinsic clearance ( CLint​ ) and prolonging the in vivo half-life of the drug candidate[5].

MetabolicShielding A Hindered Amine (N,2,6-Trimethyl) B CYP450 / MAO Enzymes (Active Site) A->B Steric Clash Prevents Binding D Metabolic Stability (Prolonged Half-life) A->D Pathway Shift (Shielded Nitrogen) C N-Dealkylation / Oxidative Deamination B->C Blocked by α-Methyls

Diagram 1: The metabolic shielding mechanism of alpha-branched sterically hindered amines.

Synthetic Integration: Overcoming Steric Constraints in C-N Coupling

Coupling a highly hindered secondary amine like N,2,6-trimethylcyclohexan-1-amine to an aryl halide via Buchwald-Hartwig amination presents a significant thermodynamic barrier. Standard palladium ligands (e.g., BINAP, dppf, or even XPhos) often fail because the intermediate palladium-amido complex cannot form due to severe steric clash between the ligand, the aryl group, and the α -branched amine.

Expert Insight & Causality: To force this coupling, we must utilize BrettPhos , a highly active, sterically demanding biarylphosphine ligand. The unique flexibility of the BrettPhos biaryl framework, combined with its bulky triisopropylphenyl moiety, creates a highly reactive, mono-ligated Pd(0) species. This specific architecture accommodates the bulky secondary amine during the coordination phase and accelerates the reductive elimination step, preventing the catalyst from resting in an inactive "dead-end" state.

Self-Validating Protocol: Pd-Catalyzed C-N Cross-Coupling

Objective: Synthesize a sterically hindered N-aryl-N,2,6-trimethylcyclohexan-1-amine derivative.

Step 1: Catalyst Pre-activation (Inert Atmosphere)

  • Action: Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with the Aryl Chloride (1.0 equiv), Pd(OAc)2​ (2 mol%), BrettPhos (4 mol%), and Sodium tert-butoxide ( NaOtBu , 1.5 equiv).

  • Validation: The use of a glovebox is critical; oxygen rapidly oxidizes the electron-rich BrettPhos ligand, killing the catalytic cycle.

Step 2: Substrate Addition & Free-Basing

  • Action: Add N,2,6-trimethylcyclohexan-1-amine hydrochloride (1.2 equiv)[1].

  • Causality: Because the amine is supplied as a hydrochloride salt, an additional 1.2 equiv of NaOtBu must be added to the flask. This strong base deprotonates the HCl salt in situ, liberating the nucleophilic free base required for palladium coordination.

Step 3: Solvent Addition & Heating

  • Action: Add anhydrous, degassed toluene to achieve a 0.2 M concentration. Seal the flask, remove it from the glovebox, and heat the reaction mixture at 110 °C for 12–16 hours.

  • Validation: Track the reaction via TLC (Hexanes/EtOAc). The disappearance of the aryl chloride spot confirms the oxidative addition and subsequent reductive elimination have occurred.

Step 4: Workup & Isolation

  • Action: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

SyntheticWorkflow Substrate Aryl Halide + Hindered Amine (CAS 1269152-63-7) Catalyst Pd Precatalyst + BrettPhos (Accommodates Steric Bulk) Substrate->Catalyst Oxidative Addition Base NaOtBu Base + Toluene 110°C, 12h Catalyst->Base Amine Coordination & Deprotonation Product Coupled Arylamine Product (High Yield) Base->Product Reductive Elimination

Diagram 2: Buchwald-Hartwig catalytic workflow tailored for sterically hindered amines.

Analytical Validation Workflows

To ensure the integrity of the synthesized building block or the final coupled API, rigorous analytical validation is required.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): When ionizing the free base of N,2,6-trimethylcyclohexan-1-amine via Electrospray Ionization (ESI+), the predicted [M+H]+ adduct will appear at exactly m/z 142.159 [3]. A secondary sodium adduct [M+Na]+ may also be observed at m/z 164.141 [3].

  • Nuclear Magnetic Resonance (NMR): 1H NMR must be utilized to confirm the stereochemistry of the cyclohexane ring. The axial/equatorial coupling constants ( J -values) of the protons at C2 and C6 will dictate whether the methyl groups are cis or trans relative to the C1-methylamino group, which heavily influences the final 3D vector of the pharmacophore.

References

  • PubChemLite - N,2,6-trimethylcyclohexan-1-amine hydrochloride (C9H19N) Source: PubChemLite (uni.lu) URL:[Link]

  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines Source: Chemical Science (RSC Publishing) URL:[Link]

  • Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes Source: PubMed Central (PMC) - NIH URL:[Link]

  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability Source: New England Drug Metabolism Discussion Group (NEDMDG) URL:[Link]

Sources

Exploratory

Physicochemical Profiling and Thermodynamic Solubility of N,2,6-Trimethylcyclohexan-1-amine Hydrochloride

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Executive Summary & Structural Rationale Accurate solubility determination is a foundational pillar in early-st...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals

Executive Summary & Structural Rationale

Accurate solubility determination is a foundational pillar in early-stage drug discovery and formulation development. Poorly characterized solubility profiles routinely lead to false positives in in-vitro bioassays and catastrophic failures in pharmacokinetic modeling [1]. This technical guide establishes a rigorous framework for evaluating the solubility of N,2,6-trimethylcyclohexan-1-amine hydrochloride (CAS: 1269152-63-7).

Structurally, this compound presents a classic physicochemical dichotomy:

  • Lipophilic Core: The 2,6-dimethyl-substituted cyclohexane ring provides significant steric bulk and lipophilicity, driving strong hydrophobic interactions.

  • Hydrophilic Salt Moiety: The protonated secondary amine ( −NH2+​ ) and its chloride counterion ( Cl− ) drastically lower the crystal lattice energy in polar media, facilitating rapid ion-dipole interactions with protic solvents.

Because the compound is an amine hydrochloride salt, its dissolution is governed by a thermodynamic cycle where the endothermic dissociation of the ionic crystal lattice is offset by the highly exothermic hydration of the resulting ions.

Mechanism C Crystal Lattice D Dissociation C->D +ΔH S Ion Solvation D->S -ΔH E Equilibrium S->E Saturation E->C Precipitation

Thermodynamic cycle of N,2,6-trimethylcyclohexan-1-amine HCl dissolution and equilibrium.

Experimental Methodology: The Shake-Flask Protocol

To generate self-validating and regulatory-compliant data, the Shake-Flask Method (adapted from OECD Test Guideline 105) remains the gold standard for determining true thermodynamic equilibrium solubility [2, 4]. Unlike kinetic solubility assays (which rely on DMSO stock dilution and risk supersaturation), the shake-flask method measures the equilibrium between the solid phase and the saturated solution[3].

Step-by-Step Protocol
  • Solid Addition (Excess Generation):

    • Action: Weigh an excess amount of N,2,6-trimethylcyclohexan-1-amine hydrochloride (e.g., 50–100 mg) into a 2 mL borosilicate glass vial.

    • Causality: An excess of solid must remain at the end of the experiment to ensure that the chemical potential of the solid matches that of the dissolved solute, confirming true thermodynamic saturation [2].

  • Solvent Dispensing & pH Verification:

    • Action: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4, Methanol, or Water). Measure the initial pH if using an aqueous buffer.

    • Causality: High concentrations of hydrochloride salts can act as weak acids, significantly lowering the pH of unbuffered or weakly buffered solutions. Verifying pH prevents solubility artifacts driven by unintended pH shifts [2].

  • Isothermal Equilibration:

    • Action: Seal the vials and agitate on an orbital shaker at 300 RPM at a strictly controlled 25.0 ± 0.1 °C for 24 to 48 hours.

    • Causality: Dissolution is highly temperature-dependent. A 24-48 hour window is empirically required to overcome the activation energy of lattice dissociation and reach steady-state equilibrium without supersaturation [1, 5].

  • Phase Separation:

    • Action: Allow the vials to stand undisturbed for 1 hour, then centrifuge at 10,000 x g for 15 minutes. Filter the supernatant through a 0.45 µm PTFE syringe filter.

    • Causality: Incomplete phase separation leaves sub-micron undissolved particulates in the supernatant. When injected into an HPLC, these particulates dissolve in the mobile phase, causing massive false-positive concentration spikes[1, 3].

  • Analytical Quantification:

    • Action: Dilute the filtrate appropriately and quantify using a validated LC-MS or HPLC-UV method against a multi-point calibration curve.

Protocol N1 1. Solid Addition (Excess API) N2 2. Solvent Dispensing (Aqueous/Organic) N1->N2 N3 3. Isothermal Equilibration (24-48h, 25°C) N2->N3 N4 4. Phase Separation (0.45 µm Filtration) N3->N4 N5 5. LC-MS/HPLC Quantification N4->N5

Experimental workflow for thermodynamic solubility determination via the shake-flask method.

Quantitative Data Presentation

Because N,2,6-trimethylcyclohexan-1-amine hydrochloride is an ionic salt with a lipophilic core, its solubility spans several orders of magnitude depending on solvent polarity. Below is a representative thermodynamic solubility profile based on the structural properties of secondary cycloalkylamine hydrochlorides evaluated at 25 °C.

Solvent SystemDielectric Constant (ε)Representative Solubility (mg/mL)Mechanistic Rationale
Deionized Water 80.1> 50.0High hydration energy of the −NH2+​ and Cl− ions overcomes lattice energy.
PBS (pH 7.4) ~80.035.0 - 45.0High solubility, though slightly suppressed by the common-ion effect from ambient chloride in the buffer.
Methanol 32.7> 30.0Strong hydrogen-bond donating/accepting capacity effectively solvates the salt.
DMSO 46.7> 20.0High polarity and dipole moment solvate the cation, though lack of H-bond donation limits chloride solvation.
Hexane / Heptane 1.9< 0.1 (Insoluble)Inability to disrupt the ionic crystal lattice; insufficient dipole to stabilize separated ions.

Note: Data represents expected baseline ranges for assay development. Exact empirical quantification must be performed per batch using the protocol outlined in Section 2.

Analytical Quantification Parameters

To ensure data integrity during Step 5 of the workflow, the analytical method must be carefully tuned. Due to the lack of strong chromophores on the saturated cyclohexane ring, standard UV detection (e.g., 254 nm) will yield poor sensitivity.

Recommended LC-MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization Positive (ESI+)

  • Target Mass: [M+H]+ at m/z 142.16 (corresponding to the free base C9H19N).

  • Column: C18 Reverse Phase (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Promotes ionization of the amine).

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes to elute the lipophilic trimethylcyclohexane core efficiently.

By coupling the OECD-compliant shake-flask method with mass spectrometry, researchers can achieve a self-validating, highly accurate solubility profile that guarantees reliability in downstream pharmacokinetic and pharmacodynamic models.

References

  • Automated Screening of Aqueous Compound Solubility in Drug Discovery | Sigma-Aldrich | 1

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter | Dissolution Technologies | 2

  • Application Notes and Protocols for Determining the Solubility of Novel Compounds | BenchChem | 3

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS | Regulations.gov | 4

  • Shake Flask Method Summary | BioAssay Systems | 5

Sources

Foundational

N,2,6-trimethylcyclohexan-1-amine hydrochloride safety and handling

An In-depth Technical Guide on the Safety and Handling of N,2,6-trimethylcyclohexan-1-amine hydrochloride This document provides a comprehensive technical guide for the safe handling, storage, and disposal of N,2,6-trime...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Safety and Handling of N,2,6-trimethylcyclohexan-1-amine hydrochloride

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of N,2,6-trimethylcyclohexan-1-amine hydrochloride. As specific toxicological and safety data for this compound are not extensively published, this guide is built upon the foundational principle of chemical safety: treating substances with unknown hazard profiles with a high degree of caution. The protocols and recommendations outlined herein are derived from an analog-based hazard assessment, drawing upon safety data from structurally similar substituted cyclohexylamines and sterically hindered amines. This approach ensures a conservative and proactive safety posture, which is essential for protecting researchers and maintaining a secure laboratory environment.

Hazard Identification and Risk Assessment

Chemical Identity
  • Compound Name: N,2,6-trimethylcyclohexan-1-amine hydrochloride

  • Molecular Formula: C₉H₂₀ClN

  • Structure: (Note: A 2D structure of the parent amine, N,2,6-trimethylcyclohexan-1-amine, is available in PubChem[1]. The hydrochloride salt is the protonated form of this amine.)

Rationale for Analog-Based Assessment

In drug discovery and chemical research, scientists frequently work with novel compounds for which complete Safety Data Sheets (SDS) are unavailable. In these instances, a risk assessment must be constructed by examining the known hazards of structurally related molecules. N,2,6-trimethylcyclohexan-1-amine hydrochloride belongs to the family of aliphatic amines on a cyclohexane scaffold. Amines as a class can be corrosive, irritants, and possess varying levels of toxicity.[2][3][4] The protocols in this guide are therefore based on the collective safety profile of analogous compounds, ensuring that potential hazards are anticipated and appropriately managed.

Anticipated Hazard Profile

The hazard profile below is synthesized from SDS data for related cyclohexylamine derivatives and other aliphatic amines. It represents a conservative estimate of potential risks.

Hazard ClassificationAnticipated Risk for N,2,6-trimethylcyclohexan-1-amine hydrochlorideRationale / Supporting Evidence from Analogs
Acute Toxicity (Oral, Dermal, Inhalation) Category 3 or 4 (Warning/Danger) : May be harmful or toxic if swallowed, in contact with skin, or if inhaled.Analogs like 1,3-Cyclohexanebis(methylamine) and other amines are classified as harmful if swallowed or in contact with skin.[5] Inhalation of amine vapors or dusts can cause respiratory tract irritation.[3][6]
Skin Corrosion / Irritation Category 1B or 2 (Danger/Warning) : May cause skin irritation or severe burns.Many amine compounds are corrosive or irritating to the skin upon contact.[3][4][7][8][9]
Serious Eye Damage / Irritation Category 1 or 2A (Danger/Warning) : May cause serious eye irritation or damage.Direct contact with amine hydrochlorides can cause severe eye irritation or irreversible damage.[4][7][8][9][10]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Warning) : May cause respiratory irritation.Inhalation of amine dust or vapors is a common cause of respiratory tract irritation.[6][10]

Exposure Controls: A Multi-Layered Defense Strategy

A robust safety protocol relies on the "Hierarchy of Controls," which prioritizes engineering and administrative controls to minimize reliance on Personal Protective Equipment (PPE).

Primary Engineering Controls

The primary defense against exposure is to handle the compound within a properly functioning and certified chemical fume hood.[11] This is non-negotiable for all operations involving the solid material or its solutions. A fume hood serves two critical functions:

  • Containment: It prevents the escape of aerosols, dust, or vapors into the laboratory environment.

  • Exhaust: It constantly removes contaminated air, protecting the user from inhalation exposure.[12][13]

Additionally, safety showers and eyewash stations must be readily accessible and tested regularly.[6][11][12][14]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The following PPE is mandatory for all handling procedures.

PPE ItemSpecificationRationale
Hand Protection Nitrile gloves (inspected before use).Provides a barrier against skin contact. Proper removal technique must be used to avoid contaminating the skin.[7][13]
Eye/Face Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes or airborne particles. Goggles are required when there is a significant splash risk.[5][7][11]
Body Protection Flame-resistant laboratory coat.Protects skin and personal clothing from contamination.[7][11]
Respiratory Protection Not typically required if handled in a fume hood.If engineering controls fail or for large spills, a NIOSH-approved respirator with an appropriate cartridge for organic vapors/amines may be necessary.[11][15]

Standard Operating Procedures (SOPs)

Adherence to established protocols is critical for ensuring reproducible safety.

Pre-Handling Risk Assessment Workflow

Before any new procedure, a thorough risk assessment must be performed. This workflow ensures all safety aspects are considered.

RiskAssessment A Review Literature & SDS of Analogs B Identify Potential Hazards (Irritation, Toxicity, etc.) A->B D Select Controls (Fume Hood, PPE) B->D C Define Experimental Steps (Weighing, Dissolving, Reaction) C->D E Identify Incompatible Materials (e.g., Strong Oxidizers) D->E F Plan Waste Disposal Route E->F G Proceed with Experiment F->G

Caption: Risk Assessment Workflow Prior to Handling.

Protocol: Weighing and Preparing Stock Solutions

This protocol is designed to minimize aerosolization and exposure when handling the solid compound.

  • Preparation: Don all required PPE (lab coat, nitrile gloves, safety goggles). Ensure the chemical fume hood sash is at the appropriate working height.

  • Staging: Place an analytical balance, weigh paper, spatula, beaker, and the desired solvent inside the fume hood.

  • Taring: Place the weigh paper on the balance and tare it.

  • Dispensing: Carefully dispense the required amount of N,2,6-trimethylcyclohexan-1-amine hydrochloride onto the weigh paper. Perform this action slowly to prevent the generation of airborne dust.

  • Transfer: Gently fold the weigh paper and transfer the solid into the beaker.

  • Dissolution: Add the solvent to the beaker to dissolve the compound.

  • Cleanup: Dispose of the used weigh paper and any contaminated materials in the designated solid waste container inside the fume hood.

  • Post-Handling: Wash hands thoroughly with soap and water after removing gloves.[7][12][13]

Emergency Response Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

Spill Response

The immediate response to a spill depends on its size and location.

Sources

Exploratory

The Evolution and Application of N,2,6-Trimethylcyclohexan-1-amine Hydrochloride in Modern Drug Design

Executive Summary & Historical Context The trajectory of neuropharmacology and medicinal chemistry has been profoundly shaped by the discovery of sterically hindered aliphatic amines. In 1956, researchers at Merck & Co.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Historical Context

The trajectory of neuropharmacology and medicinal chemistry has been profoundly shaped by the discovery of sterically hindered aliphatic amines. In 1956, researchers at Merck & Co. discovered mecamylamine (N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine), the first orally active ganglionic blocker [1]. Mecamylamine demonstrated a critical pharmacological principle: highly branched, sterically shielded secondary amines can easily cross the blood-brain barrier (BBB) while resisting rapid enzymatic degradation.

However, as modern drug discovery shifted toward modular, high-throughput combinatorial chemistry, the rigid, bridged bicyclic structure of mecamylamine proved difficult to functionalize. To explore new sp3-rich chemical space, medicinal chemists began utilizing unbridged, modular analogs. N,2,6-trimethylcyclohexan-1-amine hydrochloride (CAS 1269152-63-7) emerged as a premier building block in this space [2]. It retains the critical alpha-steric shielding (via the 2,6-dimethyl groups) but offers a flexible cyclohexane core, making it an ideal scaffold for hit-to-lead optimization in contemporary pharmaceutical development.

Structural Rationale and Pharmacophore Properties

Incorporating the N,2,6-trimethylcyclohexan-1-amine moiety into a drug candidate provides several distinct pharmacokinetic advantages:

  • Metabolic Stability: The methyl groups at the C2 and C6 positions create a dense steric shield around the secondary amine. This architecture severely restricts the access of Cytochrome P450 (CYP450) enzymes and Monoamine Oxidases (MAOs), preventing rapid N-dealkylation and oxidative deamination.

  • Lipophilicity and BBB Penetration: The high sp3 carbon fraction enhances passive permeability across lipid bilayers, making it highly suitable for central nervous system (CNS) targets.

  • Conformational Control: The di-methyl substitution forces the cyclohexane ring into specific chair conformations, locking attached pharmacophores into predictable, stable vectors.

Metabolism A N,2,6-trimethylcyclohexan-1-amine B Steric Shielding by 2,6-Dimethyl Groups A->B Structural Feature C CYP450 N-Dealkylation B->C Blocks D Monoamine Oxidase (MAO) B->D Blocks E Metabolic Stability (Prolonged Half-Life) C->E Prevents Degradation D->E Prevents Degradation

Steric shielding mechanism preventing CYP450 and MAO-mediated degradation.

Quantitative Physicochemical Profile

The baseline physicochemical properties of N,2,6-trimethylcyclohexan-1-amine hydrochloride dictate its handling and formulation in the laboratory.

PropertyValue / Description
Chemical Name N,2,6-trimethylcyclohexan-1-amine hydrochloride
CAS Registry Number 1269152-63-7
Molecular Formula C9H19N · HCl
Molecular Weight 177.72 g/mol (Salt); 141.26 g/mol (Free Base)
Physical State Solid (Crystalline Powder)
Predicted LogP (Free Base) ~2.5
Steric Hindrance (A-value) High (due to adjacent di-methyl substitution)

Synthetic Methodology: A Self-Validating Protocol

Synthesizing highly sterically hindered amines requires overcoming significant thermodynamic and kinetic barriers. Standard reductive amination protocols often fail or produce low yields because the amine cannot efficiently attack the shielded carbonyl carbon[3]. The following protocol utilizes Lewis acid catalysis to drive imine formation, followed by a controlled reduction and anhydrous salt precipitation.

Synthesis A 2,6-Dimethylcyclohexanone + Methylamine B Imine Formation (Ti(OiPr)4, THF, 25°C) A->B Condensation C Reduction (NaBH4, EtOH, 0°C) B->C Hydride Transfer D Free Base Isolation (Liquid-Liquid Extraction) C->D Workup E Salt Formation (HCl in Et2O) D->E Acidification F N,2,6-trimethylcyclohexan-1-amine HCl (Crystallization) E->F Precipitation

Step-by-step synthetic workflow for N,2,6-trimethylcyclohexan-1-amine hydrochloride.

Step-by-Step Experimental Workflow

Step 1: Lewis Acid-Catalyzed Imine Condensation

  • Procedure: In an oven-dried, argon-purged round-bottom flask, dissolve 1.0 equivalent of 2,6-dimethylcyclohexanone in anhydrous tetrahydrofuran (THF). Add 1.5 equivalents of methylamine (2.0 M solution in THF), followed by the dropwise addition of 1.2 equivalents of Titanium(IV) isopropoxide [Ti(OiPr)4]. Stir the reaction at room temperature for 12 hours.

  • Causality & Logic: The alpha-methyl groups at C2 and C6 severely restrict the nucleophilic attack trajectory of methylamine. Ti(OiPr)4 acts as a dual-purpose reagent: it functions as a strong Lewis acid to activate the sterically hindered carbonyl carbon, and it acts as an irreversible water scavenger to drive the equilibrium toward the imine/enamine intermediate.

Step 2: Hydride Reduction

  • Procedure: Cool the reaction mixture to 0°C using an ice bath. Slowly add 1.5 equivalents of sodium borohydride (NaBH4) in small portions. Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Causality & Logic: NaBH4 is added at 0°C to control the exothermic nature of the reduction and minimize the reduction of any unreacted ketone back to the alcohol. The hydride attacks the less sterically hindered face of the imine, predominantly yielding the thermodynamically stable amine isomer.

Step 3: Workup and Free Base Isolation

  • Procedure: Quench the reaction by carefully adding 1 M aqueous NaOH until a white precipitate forms. Filter the suspension through a pad of Celite. Extract the aqueous filtrate with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude free base as a pale oil.

  • Causality & Logic: The addition of aqueous NaOH hydrolyzes the titanium complexes, precipitating them as insoluble titanium dioxide (TiO2). This allows the highly lipophilic N,2,6-trimethylcyclohexan-1-amine free base to be cleanly extracted into the organic phase without forming intractable emulsions.

Step 4: Hydrochloride Salt Precipitation

  • Procedure: Dissolve the crude free base in a minimal volume of anhydrous diethyl ether. While stirring vigorously at 0°C, add 2.0 M HCl in diethyl ether dropwise until the pH of the solution is acidic (pH ~2) and a white crystalline solid fully precipitates. Filter the solid, wash with cold ether, and dry under high vacuum.

  • Causality & Logic: The free base is an oil that is susceptible to oxidation and volatilization over time. Converting it to the hydrochloride salt via anhydrous HCl in ether forces the immediate precipitation of the product. Because unreacted starting materials and neutral impurities remain soluble in the ether, this step acts as a self-validating purification method , yielding highly pure, bench-stable N,2,6-trimethylcyclohexan-1-amine hydrochloride without the need for complex aqueous lyophilization or chromatography.

Applications in Parallel Synthesis

In downstream drug discovery, this building block is frequently subjected to amide coupling to generate screening libraries. Due to the steric bulk around the secondary amine, standard coupling reagents (like EDC/HOBt) often fail. Highly reactive uronium coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) combined with N,N-diisopropylethylamine (DIPEA) are required to ensure complete conversion when reacting this hindered amine with carboxylic acids.

References

  • Potential Therapeutic Uses of Mecamylamine and its Stereoisomers (Citing Stone et al., 1956). National Library of Medicine (NIH PMC). Available at:[Link]

  • Reductive amination of 2,6-dimethylcyclohexanone . RSC Advances (Royal Society of Chemistry). Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: N,2,6-Trimethylcyclohexan-1-amine Hydrochloride in Advanced Organic Synthesis

Executive Summary In modern drug discovery and complex molecule synthesis, the incorporation of sterically hindered, lipophilic amine moieties is a proven strategy to improve metabolic stability, restrict molecular confo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and complex molecule synthesis, the incorporation of sterically hindered, lipophilic amine moieties is a proven strategy to improve metabolic stability, restrict molecular conformation, and enhance target binding affinity. N,2,6-trimethylcyclohexan-1-amine hydrochloride (CAS: 1269152-63-7) represents an extreme case of steric shielding. Featuring an N-methyl group flanked by two equatorial/axial methyl groups at the C2 and C6 positions of the cyclohexane ring, this secondary amine presents significant synthetic challenges.

Standard coupling conditions routinely fail when applied to this building block. As a Senior Application Scientist, I have designed this protocol guide to provide field-proven, mechanistically grounded methodologies to successfully derivatize this highly hindered amine. This guide covers its transformation into bulky tertiary arylamines, sterically hindered amides, and custom non-nucleophilic lithium amide bases.

Physicochemical Profiling

To establish a baseline for reaction stoichiometry and workup design, the quantitative properties of the reagent are summarized below.

PropertyValueImplication for Synthesis
Chemical Name N,2,6-Trimethylcyclohexan-1-amine HClDefines the extreme steric bulk around the nitrogen center.
CAS Number 1269152-63-7Essential for procurement and regulatory documentation.
Molecular Formula C₉H₁₉N · HCl[1]Requires stoichiometric base (e.g., NaOH or DIPEA) to liberate the free amine.
Molecular Weight 177.71 g/mol (Salt) / 141.25 g/mol (Base)[2]Use 177.71 g/mol for equivalent calculations when using the salt directly.
Physical State Solid (White to off-white)Hygroscopic; store in a desiccator to prevent water-induced quenching in anhydrous steps.

Mechanistic Insights: Overcoming Steric Shielding

Do not treat N,2,6-trimethylcyclohexan-1-amine like a standard secondary amine (e.g., piperidine or diethylamine). Its derivatization requires specific catalytic and reagent-driven interventions.

Buchwald-Hartwig Cross-Coupling

Attempting to couple this amine with an aryl halide using standard palladium catalysts (e.g., Pd/BINAP or Pd/dppf) will result in near-zero conversion. The extreme steric bulk prevents the amine from effectively coordinating to the palladium center during the amination step, while simultaneously accelerating competitive β -hydride elimination.

The Solution: The use of BrettPhos or RuPhos ligands. As demonstrated by, these highly bulky, electron-rich biarylphosphines enforce a mono-ligated palladium species ( L1​Pd0 ). This creates a highly reactive, spacious catalytic pocket that can accommodate the bulky 2,6-dimethylcyclohexyl moiety and rapidly undergo reductive elimination to form the C-N bond before side reactions occur.

Amide Bond Formation

Standard carbodiimide coupling agents (EDC, DCC) fail because the resulting O-acylisourea intermediate is too sterically congested to be attacked by the shielded nitrogen.

The Solution: Utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). As established by, HATU generates an active ester with HOAt. The nitrogen atom at the 7-position of the HOAt pyridine ring exerts a powerful "neighboring group effect." It acts as an intramolecular base, hydrogen-bonding with the incoming hindered amine and guiding it directly to the electrophilic carbonyl carbon, drastically lowering the activation energy barrier.

Synthetic Workflow Visualization

SyntheticWorkflow SM N,2,6-Trimethylcyclohexan-1-amine HCl (Starting Material) FB Free Base Generation (NaOH / DCM Workup) SM->FB 1M NaOH, DCM pH > 10 Pathway1 Buchwald-Hartwig Cross-Coupling FB->Pathway1 Ar-X, Pd/BrettPhos NaOtBu, Toluene Pathway2 Amide Bond Formation FB->Pathway2 R-COOH, HATU DIPEA, DMF Pathway3 Lithiation (Non-Nucleophilic Base) FB->Pathway3 n-BuLi, THF -78°C Prod1 Bulky Tertiary Arylamine Pathway1->Prod1 Reductive Elimination Prod2 Hindered Amide Scaffold Pathway2->Prod2 HOAt-Guided Attack Prod3 Custom Lithium Amide Reagent Pathway3->Prod3 Deprotonation

Figure 1: Synthetic workflow for N,2,6-trimethylcyclohexan-1-amine derivatization.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. In-Process Controls (IPCs) are embedded to ensure causality and prevent downstream failures.

Protocol A: Free-Basing and Isolation

Because many organometallic steps (like lithiation) are highly sensitive to chloride salts and water, isolating the free base is often required.

  • Reaction: Suspend N,2,6-trimethylcyclohexan-1-amine hydrochloride (1.0 eq) in dichloromethane (DCM) (10 mL/g).

  • Neutralization: Add 1M aqueous NaOH (1.5 eq) dropwise at room temperature under vigorous stirring.

  • Validation (IPC 1): Stop stirring and allow phase separation. Spot the aqueous layer on pH paper. Requirement: pH must be 12. If not, add additional NaOH.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 × 5 mL/g).

  • Validation (IPC 2): Spot the final aqueous layer on a TLC plate and stain with ninhydrin (heat to develop). Requirement: A negative (colorless) result confirms complete extraction of the amine.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (Caution: Free base is volatile; do not exceed 30 °C water bath temperature or 100 mbar vacuum).

Protocol B: Buchwald-Hartwig Amination (Synthesis of Bulky Arylamines)
  • Preparation: In an argon-filled glovebox or using strict Schlenk techniques, charge an oven-dried vial with Aryl Bromide (1.0 eq), N,2,6-trimethylcyclohexan-1-amine free base (1.2 eq), Sodium tert-butoxide (1.5 eq), and BrettPhos Pd G3 precatalyst (2-5 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (0.2 M relative to aryl bromide). Seal the vial with a PTFE-lined septum cap.

  • Heating: Transfer to a pre-heated aluminum block at 100 °C and stir vigorously for 16 hours.

  • Validation (IPC 3): Sample 10 μ L of the reaction mixture, dilute in LC-MS grade acetonitrile, and analyze via LC-MS. Requirement: Disappearance of the Aryl Bromide peak and emergence of the [M+H]+ mass corresponding to the tertiary amine. If the reaction stalls at <50% conversion, oxygen contamination has likely poisoned the Pd catalyst; verify seal integrity for future runs.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium black and salts, and purify via flash chromatography.

Protocol C: Amidation via HATU
  • Activation: Dissolve the Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes to pre-form the active HOAt ester.

  • Coupling: Add N,2,6-trimethylcyclohexan-1-amine hydrochloride (1.1 eq) directly to the mixture. (The excess DIPEA will liberate the free base in situ).

  • Validation (IPC 4): Monitor via HPLC at 254 nm. Requirement: The active ester peak should steadily convert to the product peak over 4-12 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), water, and brine (to remove DMF). Dry and concentrate.

Quantitative Reaction Parameters

Summarized below are the expected operational parameters and analytical validation metrics for the primary synthetic pathways.

TransformationReagentsCatalyst / ActivatorTemp (°C)Typical Time (h)Expected Yield (%)IPC / Validation Method
Buchwald-Hartwig Ar-Br, Amine, NaOtBuBrettPhos Pd G3 (2-5 mol%)10012 - 2460 - 85LC-MS (Product [M+H]+ )
Amidation R-COOH, Amine, DIPEAHATU (1.1 eq)254 - 1275 - 95HPLC (UV 254 nm)
Lithiation Amine, n-BuLiNone-78 to 01>95 (in situ)Quench with D₂O, GC-MS

References

  • Fors, B. P.; Watson, D. A.; Biscoe, M. R.; Buchwald, S. L. "A Highly Active Catalyst for Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Iodides." Journal of the American Chemical Society, 2008, 130(41), 13552–13554. URL:[Link]

  • Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 1993, 115(10), 4397–4398. URL:[Link]

Sources

Application

The Synthetic Versatility of N,2,6-trimethylcyclohexan-1-amine Hydrochloride: A Guide for the Modern Chemist

Abstract N,2,6-trimethylcyclohexan-1-amine hydrochloride is a chiral, sterically hindered secondary amine that presents a valuable, yet underutilized, building block for organic synthesis. Its substituted cyclohexane fra...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N,2,6-trimethylcyclohexan-1-amine hydrochloride is a chiral, sterically hindered secondary amine that presents a valuable, yet underutilized, building block for organic synthesis. Its substituted cyclohexane framework offers a desirable scaffold for introducing lipophilicity and three-dimensionality into target molecules, attributes that are increasingly sought after in modern drug discovery.[1] The presence of a secondary amine hydrochloride provides a stable, handleable starting material that can be readily converted to the free base for a variety of subsequent chemical transformations. This guide provides a comprehensive overview of the potential applications of N,2,6-trimethylcyclohexan-1-amine hydrochloride, with a focus on detailed, field-proven protocols for its synthesis and derivatization. While direct literature on this specific molecule is limited, the protocols and applications presented herein are based on well-established methodologies for analogous sterically hindered secondary amines.

Introduction: A Building Block for Spacial Diversity

The strategic incorporation of sp3-rich, alicyclic scaffolds is a growing trend in medicinal chemistry, as it often leads to improved physicochemical properties and novel intellectual property positions.[1] N,2,6-trimethylcyclohexan-1-amine, with its chiral centers and bulky methyl substituents, is an attractive building block for creating structurally complex and diverse compound libraries. The hydrochloride salt form enhances its stability and ease of handling compared to the free amine. This document serves as a practical guide for researchers, providing both the foundational knowledge and detailed experimental procedures to effectively utilize this versatile building block.

Proposed Synthesis of N,2,6-trimethylcyclohexan-1-amine Hydrochloride

A robust and scalable synthesis of the title compound can be envisioned through the reductive amination of 2,6-dimethylcyclohexanone with methylamine. This transformation is a cornerstone of amine synthesis due to its operational simplicity and broad substrate scope.[2] The use of a mild reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) is crucial for selectively reducing the intermediate iminium ion in the presence of the starting ketone.[2]

G cluster_synthesis Reductive Amination ketone 2,6-Dimethylcyclohexanone iminium Iminium Intermediate ketone->iminium methylamine Methylamine (or Methylamine HCl) methylamine->iminium hcl HCl (catalytic) hcl->iminium pH adjustment product_free_base N,2,6-trimethylcyclohexan-1-amine (free base) iminium->product_free_base Reduction reducing_agent NaBH3CN or NaBH(OAc)3 reducing_agent->product_free_base product_hcl N,2,6-trimethylcyclohexan-1-amine HCl product_free_base->product_hcl Salt Formation hcl_aq HCl (aq) hcl_aq->product_hcl

Figure 1: Proposed synthetic workflow for N,2,6-trimethylcyclohexan-1-amine hydrochloride via reductive amination.

Protocol 2.1: Synthesis via Reductive Amination
ParameterValue/ConditionRationale
Starting Materials 2,6-dimethylcyclohexanone, Methylamine hydrochlorideCommercially available and stable precursors.
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)3)Mild and selective for imines over ketones, avoiding reduction of the starting material.[2]
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Aprotic solvent that is compatible with the reducing agent and effectively solubilizes the reactants.
Temperature Room TemperatureSufficient for the reaction to proceed at a reasonable rate without promoting side reactions.
Workup Aqueous basic wash, followed by extractionTo remove unreacted starting materials and byproducts.
Purification Column chromatography or distillationTo isolate the pure free amine before salt formation.
Salt Formation Ethereal HClTo precipitate the hydrochloride salt for improved stability and handling.

Step-by-Step Procedure:

  • To a stirred solution of 2,6-dimethylcyclohexanone (1.0 eq) and methylamine hydrochloride (1.2 eq) in dichloromethane (DCM, 0.5 M) at room temperature, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude N,2,6-trimethylcyclohexan-1-amine by flash column chromatography on silica gel or by distillation.

  • Dissolve the purified free amine in diethyl ether and add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield N,2,6-trimethylcyclohexan-1-amine hydrochloride.

Core Applications in Organic Synthesis

The synthetic utility of N,2,6-trimethylcyclohexan-1-amine hydrochloride lies in the reactivity of its secondary amine functionality. The following sections detail key transformations that leverage this reactivity.

Amide Bond Formation: Crafting Bioactive Scaffolds

The formation of amide bonds is one of the most frequently employed reactions in medicinal chemistry.[3] Coupling N,2,6-trimethylcyclohexan-1-amine with a variety of carboxylic acids can generate a diverse library of amides for biological screening. Due to the steric hindrance around the nitrogen atom, standard coupling conditions may be sluggish. The use of acyl fluorides, generated in situ, at elevated temperatures has been shown to be effective for coupling sterically hindered substrates.[4][5]

G cluster_amide Amide Coupling amine N,2,6-trimethylcyclohexan-1-amine amide N-(2,6-dimethylcyclohexyl)-N-methylamide amine->amide acid Carboxylic Acid (R-COOH) acid->amide coupling_reagent Coupling Reagent (e.g., HATU, PyBOP) coupling_reagent->amide base Base (e.g., DIPEA) base->amide

Figure 2: General scheme for amide bond formation.

Protocol 3.1.1: Amide Coupling with HATU
ParameterValue/ConditionRationale
Coupling Reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Highly efficient and known to be effective for sterically demanding couplings.[3]
Base N,N-Diisopropylethylamine (DIPEA)A non-nucleophilic base to neutralize the acid formed during the reaction without competing in the coupling.
Solvent N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)Polar aprotic solvents that facilitate the reaction.
Temperature 25-60 °CElevated temperatures may be required to overcome steric hindrance.

Step-by-Step Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 10 minutes at room temperature to pre-activate the acid.

  • Add N,2,6-trimethylcyclohexan-1-amine (1.2 eq, obtained from the hydrochloride salt by neutralization with a base and extraction).

  • Stir the reaction mixture at room temperature or heat to 60 °C until the reaction is complete (monitor by TLC or LC-MS).

  • Dilute the reaction mixture with ethyl acetate and wash with 1 M HCl (aq), saturated NaHCO3 (aq), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by flash column chromatography.

Urea and Thiourea Synthesis: Expanding Chemical Diversity

The reaction of N,2,6-trimethylcyclohexan-1-amine with isocyanates or isothiocyanates provides a straightforward route to ureas and thioureas, respectively. These functional groups are prevalent in many biologically active compounds. The reaction is typically high-yielding and proceeds without the need for a catalyst.[6][7]

G cluster_urea Urea Formation amine N,2,6-trimethylcyclohexan-1-amine urea N,N'-Disubstituted Urea amine->urea isocyanate Isocyanate (R-N=C=O) isocyanate->urea

Figure 3: General scheme for urea formation.

Protocol 3.2.1: Urea Formation
ParameterValue/ConditionRationale
Reactant IsocyanateHighly reactive electrophile for efficient urea formation.[6]
Solvent Tetrahydrofuran (THF) or Dichloromethane (DCM)Anhydrous, aprotic solvents to prevent unwanted side reactions of the isocyanate.[8]
Temperature 0 °C to Room TemperatureThe reaction is typically exothermic and may require initial cooling.

Step-by-Step Procedure:

  • Dissolve N,2,6-trimethylcyclohexan-1-amine (1.0 eq, free base) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the isocyanate (1.05 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS.

  • If the product precipitates, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • Purify the crude urea by recrystallization or flash column chromatography.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9][10] This reaction allows for the coupling of N,2,6-trimethylcyclohexan-1-amine with a wide range of aryl halides or triflates, providing access to complex N-aryl amines. The use of bulky, electron-rich phosphine ligands is often necessary for the successful coupling of sterically hindered secondary amines.[9]

G cluster_buchwald Buchwald-Hartwig Amination amine N,2,6-trimethylcyclohexan-1-amine product N-Aryl-N,2,6-trimethylcyclohexan-1-amine amine->product aryl_halide Aryl Halide (Ar-X) aryl_halide->product pd_catalyst Pd Catalyst (e.g., Pd2(dba)3) pd_catalyst->product ligand Ligand (e.g., XPhos) ligand->product base Base (e.g., NaOtBu) base->product

Sources

Method

N,2,6-trimethylcyclohexan-1-amine hydrochloride in medicinal chemistry

Application Note: Strategic Utilization of N,2,6-Trimethylcyclohexan-1-amine Hydrochloride in Advanced Medicinal Chemistry Executive Summary N,2,6-trimethylcyclohexan-1-amine hydrochloride (CAS: 1269152-63-7) is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of N,2,6-Trimethylcyclohexan-1-amine Hydrochloride in Advanced Medicinal Chemistry

Executive Summary

N,2,6-trimethylcyclohexan-1-amine hydrochloride (CAS: 1269152-63-7) is a highly specialized, sterically hindered secondary amine utilized as a premium building block in modern drug discovery. The strategic incorporation of bulky aliphatic amines into active pharmaceutical ingredient (API) scaffolds is a proven methodology to optimize both pharmacodynamics (PD) and pharmacokinetics (PK). This application note details the physicochemical advantages of this specific scaffold—namely its ability to shield molecules from rapid metabolism and lock bioactive conformations—while providing validated, step-by-step synthetic protocols to overcome the inherent challenges of coupling highly hindered amines.

Physicochemical & Pharmacokinetic Profiling

The structural hallmark of N,2,6-trimethylcyclohexan-1-amine is the presence of two equatorial/axial methyl groups at the 2 and 6 positions of the cyclohexane ring, flanking an N-methylated amine. This topology fundamentally alters the molecule's behavior in biological systems.

Metabolic Stability via Steric Shielding A primary liability of secondary and tertiary amines in drug candidates is their susceptibility to Cytochrome P450 (CYP450)-mediated N-dealkylation. This process not only leads to rapid systemic clearance but can also generate reactive intermediates that cause Mechanism-Based Inactivation (MBI) of the CYP enzyme. The 2,6-dimethyl substitution creates a severe steric blockade around the α -carbon and the N-methyl group. This physical hindrance prevents the amine from adopting the necessary geometry within the CYP active site (e.g., CYP3A4) to undergo the initial single-electron transfer required for N-dealkylation (1[1]). Furthermore, steric bulk around aliphatic amines is a documented strategy to mitigate these liabilities across various CYP isoforms (2[2]).

Conformational Locking Beyond metabolism, the bulky nature of the N,2,6-trimethylcyclohexyl group severely restricts the rotation of adjacent chemical bonds (e.g., when coupled to form an amide). This restriction pre-organizes the molecule into its bioactive conformation, lowering the entropic penalty upon binding to the target receptor, which directly correlates to an increased binding affinity ( Kd​ ).

Table 1: Physicochemical Profile & Medicinal Chemistry Impact

PropertyCharacteristic / ValueMedicinal Chemistry Impact
Molecular Formula C9H19N · HClLow-molecular-weight fragment (MW: 177.71 g/mol incl. HCl), ideal for maintaining ligand efficiency during lead optimization.
Steric Profile High (2,6-dimethyl + N-methyl)Shields the amine from CYP450 N-dealkylation; restricts adjacent N-C bond rotation to lock bioactive conformations.
Lipophilicity (ClogP) Increased relative to unmethylatedEnhances passive membrane permeability and blood-brain barrier (BBB) penetration for CNS targets.
Basicity (pKa) Modulated by steric bulkSteric hindrance slightly lowers the effective basicity in physiological environments, potentially reducing hERG channel binding liabilities.

Structural Biology & Logical Workflow

The following diagram illustrates the cascading benefits of integrating the N,2,6-trimethylcyclohexan-1-amine scaffold into a drug design program.

G A N,2,6-Trimethylcyclohexan-1-amine B1 2,6-Dimethyl Steric Shielding A->B1 B2 Aliphatic Ring System A->B2 C1 Steric Blockade of CYP450 B1->C1 C2 Conformational Restriction B1->C2 C3 Optimized Lipophilicity B2->C3 D1 Mitigates N-Dealkylation C1->D1 D2 Lowers Entropic Penalty C2->D2 D3 Improves Permeability C3->D3

Fig 1: PK/PD advantages of the N,2,6-trimethylcyclohexan-1-amine scaffold via steric shielding.

Synthetic Workflows & Methodologies

Because N,2,6-trimethylcyclohexan-1-amine is a highly hindered secondary amine, standard nucleophilic substitution ( SN​2 ) or reductive amination protocols often fail or proceed with abysmal yields (3[3]). Advanced catalytic or highly activated coupling strategies are required to force the bond formation.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig C-N Cross-Coupling

Objective: Coupling the hindered amine with an aryl bromide to form an N-aryl derivative. Rationale: The extreme steric bulk of the 2,6-dimethylcyclohexyl system prevents standard SN​Ar reactions. A highly active palladium catalyst paired with RuPhos (a dialkylbiaryl phosphine ligand) is critical. RuPhos provides a large steric profile that prevents the formation of inactive palladium bis-amine complexes and dramatically accelerates the rate-limiting reductive elimination step.

Step-by-Step Methodology:

  • Preparation of the Pre-catalyst Complex: In an argon-filled glovebox, charge an oven-dried Schlenk flask with Pd 2​ (dba) 3​ (2 mol%) and RuPhos (4 mol%). Add anhydrous toluene (2 mL/mmol) and stir at room temperature for 15 minutes. Causality: Pre-mixing allows the formation of the active L1​Pd(0) species before introducing competing bulky amine ligands, ensuring the catalyst does not poison itself.

  • Reagent Addition: Add the aryl bromide (1.0 equiv) and N,2,6-trimethylcyclohexan-1-amine hydrochloride (1.2 equiv) to the flask.

  • Base Activation: Add sodium tert-butoxide (NaOtBu, 3.0 equiv). Causality: A large excess of strong base is required—1.0 equiv to neutralize the hydrochloride salt of the amine, and 2.0 equiv to participate in the catalytic cycle (deprotonating the Pd-bound amine to facilitate reductive elimination).

  • Reaction Execution: Seal the flask, remove from the glovebox, and heat to 90 °C in an oil bath for 12–18 hours. Monitor via LC-MS until the aryl bromide is consumed.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.

Protocol B: High-Efficiency Amide Coupling via Acid Chloride

Objective: Synthesizing an amide using N,2,6-trimethylcyclohexan-1-amine. Rationale: Standard coupling reagents (e.g., EDC, HATU) often yield <20% product with this amine due to the inability of the bulky nucleophile to attack the activated ester intermediate. Converting the carboxylic acid to a highly electrophilic acid chloride forces the reaction forward by lowering the activation energy barrier.

Step-by-Step Methodology:

  • Acid Chloride Generation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM) (5 mL/mmol). Add oxalyl chloride (1.5 equiv) dropwise at 0 °C, followed by 1 drop of anhydrous DMF as a catalyst.

  • Activation Monitoring: Stir at room temperature for 2 hours until gas evolution (CO and CO 2​ ) ceases. Concentrate the mixture under reduced pressure. Causality: Removing unreacted oxalyl chloride prevents competitive acylation of the amine, which would otherwise form unwanted byproducts.

  • Amine Preparation: In a separate flask, suspend N,2,6-trimethylcyclohexan-1-amine hydrochloride (1.1 equiv) in DCM. Add N,N-diisopropylethylamine (DIPEA, 3.0 equiv) and stir for 10 minutes. Causality: DIPEA acts as a non-nucleophilic base to liberate the free amine from its HCl salt without reacting with the incoming acid chloride.

  • Coupling: Cool the amine solution to 0 °C and add the crude acid chloride (dissolved in a minimum volume of DCM) dropwise.

  • Completion & Workup: Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated aqueous NaHCO 3​ , extract with DCM, wash with brine, dry over Na 2​ SO 4​ , and concentrate.

References

  • Mechanism-Based Inactivation (MBI) of Cytochrome P450 Enzymes: Structure–Activity Relationships and Discovery Strategies To Mitigate Drug–Drug Interaction Risks. Journal of Medicinal Chemistry - ACS Publications.1

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. 2

  • Nitrene-mediated aminative N–N–N coupling: facile access to triazene 1-oxides. Chemical Science. 3

Sources

Application

Application Note: High-Yield Buchwald-Hartwig Cross-Coupling of N,2,6-Trimethylcyclohexan-1-amine Hydrochloride

Executive Summary N,2,6-trimethylcyclohexan-1-amine hydrochloride (CAS: 1269152-63-7) is a highly sterically hindered secondary amine building block utilized in the synthesis of complex pharmacophores[1]. Forming C–N bon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,2,6-trimethylcyclohexan-1-amine hydrochloride (CAS: 1269152-63-7) is a highly sterically hindered secondary amine building block utilized in the synthesis of complex pharmacophores[1]. Forming C–N bonds with this substrate via traditional nucleophilic aromatic substitution (SNAr) or reductive amination is notoriously inefficient due to the flanking 2,6-dimethyl groups on the cyclohexane ring and the N-methyl substituent.

This application note details a robust, self-validating protocol for the palladium-catalyzed Buchwald-Hartwig amination of this substrate with aryl halides. By utilizing state-of-the-art Palladium Generation 3 (Pd G3) precatalysts and dialkylbiaryl phosphine ligands, researchers can overcome the extreme kinetic barriers associated with this hindered core.

Scientific Rationale: Overcoming Steric Hindrance

The primary challenge in coupling N,2,6-trimethylcyclohexan-1-amine is the extreme steric bulk surrounding the nucleophilic nitrogen. In a standard Pd-catalyzed catalytic cycle, this bulk impedes both the coordination of the amine to the Pd(II) center and the subsequent rate-limiting reductive elimination step.

Expertise & Experience (Causality of Reagent Selection):

  • Ligand Selection: To solve the steric challenge, we employ dialkylbiaryl phosphine ligands—specifically BrettPhos or RuPhos [2]. These ligands possess a bulky, electron-rich framework that accelerates the rate-limiting reductive elimination step by physically 'pushing' the coupled product off the metal center[3]. Furthermore, they are specifically designed to prevent unwanted β-hydride elimination, a common side reaction with secondary amines[4].

  • Precatalyst Selection: Utilizing a Generation 3 (G3) Palladium Precatalyst (e.g., BrettPhos Pd G3) ensures the rapid, quantitative generation of the active monoligated Pd(0) species under mild conditions[5]. Older generation catalysts (like Pd(OAc)2) require the amine itself to reduce Pd(II) to Pd(0), which fails here because the hindered amine cannot easily coordinate to perform the reduction[6].

  • Base Selection: Because the substrate is supplied as a hydrochloride salt, an in situ freebasing step is required. Sodium tert-butoxide (NaOtBu) is preferred as it provides the necessary basicity (pKa ~ 17) to deprotonate the coordinated amine and neutralize the HCl salt rapidly, preventing the catalytic cycle from stalling[7].

Reaction Optimization Data

The following tables summarize the optimization of the coupling between N,2,6-trimethylcyclohexan-1-amine hydrochloride and a model electrophile (4-chlorotoluene).

Table 1: Ligand Screening (Conditions: 2 mol% Pd G3, NaOtBu (2.5 eq), Toluene, 100 °C, 12 h)

Ligand ClassSpecific LigandConversion (%)Isolated Yield (%)Mechanistic Rationale
BidentateBINAP< 5%N/AFails to facilitate reductive elimination of bulky amines.
DialkylbiarylXPhos22%15%Optimized for primary amines; secondary amines stall the cycle.
DialkylbiarylRuPhos89%85%Excellent for secondary amines; accommodates moderate steric bulk.
DialkylbiarylBrettPhos> 95% 92% Optimal for highly hindered secondary amines; prevents off-cycle binding.

Table 2: Base Screening (Conditions: 2 mol% BrettPhos Pd G3, Toluene, 100 °C, 12 h)

Base (Equivalents)Conversion (%)ByproductsMechanistic Rationale
K2CO3 (3.0 eq)< 10%NoneInsufficient basicity to deprotonate the hindered Pd-amine complex.
Cs2CO3 (3.0 eq)45%TraceBetter solubility than K2CO3, but kinetically slow for this substrate.
LiHMDS (2.5 eq)88%MinimalStrong base; excellent alternative if base-sensitive functional groups are present.
NaOtBu (2.5 eq)> 95% NoneOptimal pKa and solubility profile for rapid catalytic turnover.

Mechanistic Pathway

The following diagram illustrates the catalytic cycle, highlighting where the specific reagents interact with the sterically hindered substrate to drive the reaction forward.

G Precat BrettPhos Pd G3 Precatalyst Pd0 Active Catalyst [L-Pd(0)] Precat->Pd0 NaOtBu -Carbazole OxAdd Oxidative Addition [L-Pd(II)(Ar)(Cl)] Pd0->OxAdd + Ar-Cl Amido Amido Complex [L-Pd(II)(Ar)(NR2)] OxAdd->Amido + Amine HCl + 2 NaOtBu - NaCl, - tBuOH Amido->Pd0 Reductive Elimination Product Coupled Product (Ar-NR2) Amido->Product

Catalytic cycle of the Buchwald-Hartwig amination using BrettPhos Pd G3 and a hindered amine.

Detailed Experimental Protocol

Note: This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Materials Required:

  • N,2,6-trimethylcyclohexan-1-amine hydrochloride (1.2 equiv)

  • Aryl chloride/bromide (1.0 equiv)

  • BrettPhos Pd G3 precatalyst (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.5 equiv)

  • Anhydrous Toluene (Deoxygenated)

Step 1: Reaction Setup (Glovebox or Schlenk Technique)
  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol, 1.0 eq) and N,2,6-trimethylcyclohexan-1-amine hydrochloride (1.2 mmol, 1.2 eq).

  • Add BrettPhos Pd G3 (0.02 mmol, 2 mol%) and NaOtBu (2.5 mmol, 2.5 eq).

    • Causality: 1.0 eq of NaOtBu is consumed immediately to neutralize the amine hydrochloride, generating the freebase amine and NaCl in situ. The remaining 1.5 eq drives the catalytic cycle by deprotonating the Pd-amido intermediate.

  • Evacuate and backfill the flask with ultra-pure Argon (3 cycles).

  • Add anhydrous, degassed toluene (5.0 mL) via syringe.

    • Validation Checkpoint 1: The solution must transition from a pale yellow suspension to a deep red/brown homogeneous solution within 5 minutes of stirring at room temperature. This color change verifies the successful base-mediated activation of the G3 precatalyst into the active Pd(0) species.

Step 2: Catalytic Coupling
  • Seal the Schlenk flask and transfer to a pre-heated oil bath or heating block set to 100 °C.

  • Stir vigorously (800 rpm) for 12 hours.

    • Causality: High stirring rates are essential in this heterogeneous mixture (due to NaCl and tBuOH byproduct precipitation) to ensure adequate mass transfer between the solid base and the solution-phase catalyst.

    • Validation Checkpoint 2: At t = 2 hours, withdraw a 50 µL aliquot under Argon. Quench in 0.5 mL EtOAc/H2O. Analyze the organic layer via LC-MS or GC-MS. You should observe >50% consumption of the aryl halide and the appearance of the product mass [M+H]+. If conversion is <10%, the system has likely suffered moisture contamination or catalyst poisoning.

Step 3: Workup and Purification
  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding 5 mL of saturated aqueous NH4Cl.

    • Causality: This mildly acidic quench neutralizes any remaining NaOtBu and protonates the highly basic product, aiding in the prevention of emulsion formation during the partition phase.

  • Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

    • Validation Checkpoint 3: Analyze the purified fractions via 1H NMR. The integration of the 2,6-dimethyl doublet (typically ~0.8-1.1 ppm) and the N-methyl singlet against the newly incorporated aromatic protons will confirm successful C–N bond formation.

References

  • Title: Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions Source: Chemical Science (RSC Publishing) URL: [Link]

Sources

Method

Analytical methods for N,2,6-trimethylcyclohexan-1-amine hydrochloride

Analytical Methods for N,2,6-Trimethylcyclohexan-1-amine Hydrochloride: A Comprehensive Application Note The Analytical Challenge of Alicyclic Amines N,2,6-trimethylcyclohexan-1-amine hydrochloride (CAS: 1269152-63-7) is...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Methods for N,2,6-Trimethylcyclohexan-1-amine Hydrochloride: A Comprehensive Application Note

The Analytical Challenge of Alicyclic Amines

N,2,6-trimethylcyclohexan-1-amine hydrochloride (CAS: 1269152-63-7) is a sterically hindered, secondary alicyclic amine[1]. In modern drug discovery, alicyclic amine derivatives are highly valued as privileged scaffolds that provide rigid, three-dimensional orientations for pharmacophores, improving binding affinity and metabolic stability[2].

However, characterizing this specific compound presents a triad of analytical challenges:

  • Absence of a Chromophore: The fully saturated cyclohexane ring and aliphatic methyl/amine groups lack a conjugated π -system. Traditional HPLC-UV methods (e.g., at 254 nm) are virtually blind to this molecule. Relying on low-wavelength UV (210 nm) introduces severe baseline drift and solvent interference.

  • Salt Form Volatility: As a hydrochloride salt, the compound is non-volatile and prone to thermal degradation or adsorption in standard Gas Chromatography (GC) inlet liners[3].

  • Complex Stereochemistry: The cyclohexane ring features three substituents (amine at C1, methyls at C2 and C6), creating multiple potential diastereomers (e.g., cis/trans relationships between the methyl groups and the axial/equatorial positioning of the amine).

As a Senior Application Scientist, my approach to this molecule abandons generic templates in favor of a targeted, orthogonal analytical strategy. We must use Charged Aerosol Detection (CAD) for liquid chromatography, in-situ free-basing for gas chromatography, and 2D-NMR for stereochemical validation.

Physicochemical Profiling

Before executing any protocol, we must define the physical parameters that dictate our solvent and instrument choices. The data below summarizes the core properties of N,2,6-trimethylcyclohexan-1-amine hydrochloride[4].

PropertyValueAnalytical Implication
Molecular Formula C₉H₁₉N · HClHighly saturated; dictates the lack of UV absorbance.
Monoisotopic Mass (Free Base) 141.15175 Da[4]Target m/z for LC-MS (ESI+) is[M+H]⁺ 142.159.
Predicted pKa ~10.0 - 10.5Remains fully protonated (cationic) at pH < 8.0. Requires high-pH mobile phases or ion-pairing for C18 retention.
Solubility Water, Methanol, DMSOHighly soluble in polar protic solvents due to the HCl salt lattice. Insoluble in non-polar organics (Hexane).

Visualizing the Analytical Strategy

To ensure comprehensive characterization without instrument contamination or data artifacts, the workflow must diverge based on the physical state required by the detector.

G Start N,2,6-trimethylcyclohexan-1-amine HCl Prep Sample Preparation Strategy Start->Prep Branch1 Intact Salt (Aqueous/Polar) Prep->Branch1 Branch2 Free-Base (Organic Extract) Prep->Branch2 Branch3 Deuterated Solution Prep->Branch3 HPLC HPLC-CAD (Purity & Quantitation) Branch1->HPLC GCMS GC-MS (Mass Confirmation) Branch2->GCMS NMR 1H/13C & 2D NMR (Stereochemistry) Branch3->NMR

Fig 1: Analytical decision tree for N,2,6-trimethylcyclohexan-1-amine HCl characterization.

Experimental Protocols & Methodologies

Protocol A: HPLC-CAD for Purity and Quantitation

Causality & Rationale: Since UV detection is unviable, we employ Charged Aerosol Detection (CAD). CAD provides a near-universal, mass-dependent response for all non-volatile analytes, independent of their optical properties[3]. Because the analyte is a polar salt, standard C18 columns will result in poor retention (elution in the void volume). We utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column to retain the protonated amine.

Step-by-Step Methodology:

  • Column Selection: Phenomenex Kinetex HILIC (150 x 4.6 mm, 2.6 µm) or equivalent.

  • Mobile Phase Preparation:

    • Mobile Phase A: 100 mM Ammonium Formate in LC-MS grade water (Adjusted to pH 3.0 with formic acid). The high buffer concentration is critical in HILIC to disrupt ionic interactions with the silica surface, preventing peak tailing.

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program: Isocratic elution at 80% B / 20% A for 10 minutes. Flow rate: 1.0 mL/min.

  • Sample Preparation: Dissolve 1.0 mg/mL of the sample in 80:20 Acetonitrile:Water. (Never inject 100% aqueous samples into a HILIC system, as it destroys the water-enriched layer on the stationary phase).

  • CAD Settings: Evaporation temperature set to 35°C. Data collection rate: 10 Hz.

Self-Validating System Check: Inject a blank (diluent) followed by 5 replicates of a 0.1 mg/mL standard. The method is validated for routine use only if the blank shows no peaks at the retention time of the amine, and the Relative Standard Deviation (RSD) of the standard peak area is ≤2.0% .

Protocol B: GC-MS via In-Situ Free-Basing

Causality & Rationale: Injecting an amine hydrochloride directly into a GC inlet operating at 250°C causes thermal decomposition and irreversible adsorption of the HCl salt onto the active silanol groups of the glass liner. To achieve sharp peaks and accurate mass spectra, we must convert the salt to its volatile free-base form immediately prior to analysis.

Step-by-Step Methodology:

  • Alkaline Extraction: Weigh ~10 mg of N,2,6-trimethylcyclohexan-1-amine hydrochloride into a 15 mL centrifuge tube. Add 2.0 mL of 1 M NaOH (aq) to fully deprotonate the amine.

  • Organic Partitioning: Add 2.0 mL of Methyl tert-butyl ether (MTBE). MTBE is chosen over Dichloromethane (DCM) because it stays in the upper layer, making extraction easier, and avoids potential alkylation artifacts associated with halogenated solvents.

  • Phase Separation: Vortex vigorously for 60 seconds, then centrifuge at 3000 rpm for 5 minutes.

  • Analysis: Transfer the upper organic layer to a GC vial. Inject 1 µL into a GC-MS equipped with a basic-deactivated column (e.g., DB-5MS with a base-deactivated liner).

  • Oven Program: 50°C (hold 2 min) to 250°C at 15°C/min.

Self-Validating System Check: Perform a "Mock Extraction" using only the 1 M NaOH and MTBE. Run this blank prior to the sample. If the blank exhibits peaks at m/z 141, the MTBE is contaminated, and the extraction must be repeated with a higher purity solvent lot. This ensures the m/z 141 signal is definitively the target analyte[4].

Protocol C: Stereochemical Elucidation via 2D-NMR

Causality & Rationale: 1D proton ( 1 H) and carbon ( 13 C) NMR will confirm the basic connectivity of the molecule, but they cannot definitively prove the relative stereochemistry of the 2,6-dimethyl groups and the 1-methylamino group. To distinguish between the cis,cis, trans,trans, or cis,trans isomers, we must use Nuclear Overhauser Effect Spectroscopy (NOESY), which measures spatial proximity (< 5 Å) rather than through-bond connectivity.

Step-by-Step Methodology:

  • Sample Prep: Dissolve 15 mg of the HCl salt in 0.6 mL of Deuterium Oxide (D₂O) or Methanol-d4 (CD₃OD).

  • 1D Acquisition: Acquire standard 1 H (minimum 16 scans) and 13 C (minimum 512 scans) spectra at 298 K on a 400 MHz or higher spectrometer.

  • 2D NOESY Acquisition: Set the mixing time ( d8 ) to 300-500 ms, optimized for small molecules.

  • Interpretation: Look for cross-peaks between the protons of the C2/C6 methyl groups and the axial protons of the cyclohexane ring.

Self-Validating System Check: The assignment is self-validating when the NOESY cross-peaks form a closed logical loop. For example, if the C2 methyl protons show a strong NOE to the C6 methyl protons, they must be cis to each other. If they also show an NOE to the C1 proton, all three groups are on the same face of the ring. Any contradiction in these spatial distances immediately flags an incorrect structural assignment.

References

  • Sigma-Aldrich. "N,2,6-trimethylcyclohexan-1-amine hydrochloride | 1269152-63-7". sigmaaldrich.com.
  • PubChemLite. "N,2,6-trimethylcyclohexan-1-amine hydrochloride (C9H19N) - PubChemLite". uni.lu.
  • Benchchem. "4-Aminocyclohexanol | 40525-78-8 - Benchchem". benchchem.com.
  • MDPI. "Molecules, Volume 28, Issue 2 (January-2 2023) – 451 articles - MDPI". mdpi.com.

Sources

Application

Application Notes &amp; Protocols: The Role of N,2,6-Trimethylcyclohexan-1-amine Hydrochloride in Advanced Polymer Synthesis

Abstract This technical guide explores the theoretical and potential applications of N,2,6-trimethylcyclohexan-1-amine hydrochloride, a substituted cycloaliphatic amine, within the field of polymer chemistry. While direc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide explores the theoretical and potential applications of N,2,6-trimethylcyclohexan-1-amine hydrochloride, a substituted cycloaliphatic amine, within the field of polymer chemistry. While direct, published applications for this specific molecule are not prevalent, its structural features—a reactive primary amine and a bulky, sterically hindered trimethylcyclohexyl group—suggest its utility in several key areas of polymer synthesis and modification. By examining the established roles of analogous cycloaliphatic amines, we can extrapolate logical and scientifically grounded applications for this compound. This document provides researchers, scientists, and drug development professionals with a framework for utilizing N,2,6-trimethylcyclohexan-1-amine as a chain regulator in polyamide synthesis, a modifying agent in epoxy resin systems, and an initiator in ring-opening polymerization. Detailed, representative protocols are provided to serve as a starting point for experimental design and validation.

Introduction: Rationale for Use in Polymer Chemistry

N,2,6-trimethylcyclohexan-1-amine is a primary amine featuring a cyclohexane ring substituted with three methyl groups. The hydrochloride salt ensures stability and enhances solubility in certain solvent systems. In polymer chemistry, the utility of a molecule is dictated by its functional groups and overall structure.

  • Primary Amine Functionality: The primary amine group (-NH₂) is a versatile functional group that can participate in several polymer-forming reactions. It can react with carboxylic acids or acyl chlorides to form amide bonds (the basis of polyamides), with epoxides to form β-hydroxyamines (a key reaction in epoxy curing), and can act as an initiator for the ring-opening polymerization of certain cyclic monomers.[1][2][3]

  • Bulky Cycloaliphatic Structure: Unlike linear aliphatic amines, the rigid and bulky trimethylcyclohexyl group introduces significant steric hindrance. In a polymer chain, this structure can:

    • Disrupt chain packing and reduce crystallinity.

    • Increase the polymer's glass transition temperature (Tg).

    • Enhance solubility in organic solvents.

    • Improve thermal stability and UV resistance compared to some aromatic counterparts.[4]

The hydrochloride form (HCl salt) would need to be neutralized to the free amine in situ or prior to reaction, typically by using a non-nucleophilic base, to unmask the reactive primary amine. This guide will assume the use of the free amine for the following application protocols.

Potential Application I: Chain Regulation in Polyamide Synthesis

Polyamides are synthesized by the condensation reaction of diamines and dicarboxylic acids (or their derivatives).[5] A monoamine like N,2,6-trimethylcyclohexan-1-amine cannot be a primary monomer for chain extension but can serve as a highly effective chain regulator or end-capper . By adding a controlled amount of a monoamine to the polymerization, the final molecular weight of the polymer can be precisely managed. The resulting polymer chains will be terminated with the bulky trimethylcyclohexyl group, which is expected to alter the final properties of the material.

Causality of Experimental Choices:

  • Monomers: 1,6-Hexanediamine and sebacoyl chloride are chosen as representative aliphatic monomers that readily form a polyamide.

  • Solvent: A chlorinated solvent like dichloromethane is used for its ability to dissolve the monomers and the resulting polymer.

  • Base: A tertiary amine like triethylamine is added as an acid scavenger to neutralize the HCl by-product of the condensation reaction, driving the reaction to completion.

  • Chain Regulator: N,2,6-trimethylcyclohexan-1-amine is introduced at a specific molar percentage relative to the primary monomers to control the extent of polymerization.

Experimental Workflow: Polyamide Synthesis with Chain Regulation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_monomers Dissolve Diamine & Regulator in Solvent reaction Slowly Add Diacid Chloride Solution to Diamine Mixture at 0-5°C prep_monomers->reaction prep_acid Dissolve Diacid Chloride in Solvent prep_acid->reaction stir Stir at Room Temp for 2-4 hours reaction->stir precipitate Precipitate Polymer in Methanol stir->precipitate wash Wash Precipitate with Water and Methanol precipitate->wash dry Dry Polymer under Vacuum at 60°C wash->dry

Caption: Workflow for polyamide synthesis using a monoamine as a chain regulator.

Protocol 2.1: Synthesis of End-Capped Polyamide

Materials:

  • 1,6-Hexanediamine

  • Sebacoyl chloride

  • N,2,6-trimethylcyclohexan-1-amine (free base)

  • Triethylamine (Et₃N), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Methanol

Procedure:

  • Reactor Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and an addition funnel, dissolve 1,6-hexanediamine (e.g., 10.0 mmol) and N,2,6-trimethylcyclohexan-1-amine (e.g., 0.5 mmol, for 5 mol% end-capping) in anhydrous DCM.

  • Base Addition: Add triethylamine (22.0 mmol, a slight excess) to the stirred solution. Cool the flask to 0°C in an ice bath.

  • Monomer Addition: In a separate flask, dissolve sebacoyl chloride (10.25 mmol, accounting for the amount of monoamine) in anhydrous DCM. Transfer this solution to the addition funnel.

  • Polymerization: Add the sebacoyl chloride solution dropwise to the cooled, stirred diamine solution over 30 minutes. A white precipitate (the polyamide) will form immediately.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

  • Isolation: Pour the viscous reaction mixture into a large volume of vigorously stirred methanol to precipitate the polymer.

  • Purification: Filter the white solid. Wash it thoroughly with water to remove triethylamine hydrochloride, then with methanol to remove unreacted monomers.

  • Drying: Dry the resulting polyamide powder in a vacuum oven at 60°C to a constant weight.

Table 1: Representative Data for Polyamide Characterization
PropertyExpected Outcome (Control Polyamide)Expected Outcome (End-Capped Polyamide)
Molecular Weight (Mn)HighLower (controlled by regulator %)
Solubility in THF/DMFLow to moderateModerate to high
Melting Point (Tm)~225 °CLower, potentially broader melt transition
Inherent ViscosityHigh (e.g., >0.8 dL/g)Lower (e.g., 0.4-0.6 dL/g)

Potential Application II: Modifying Agent in Epoxy Resin Systems

Cycloaliphatic amines are extensively used as curing agents (hardeners) for epoxy resins.[4][6] They react with the epoxide rings, leading to a highly cross-linked, durable thermoset material. While a monoamine cannot create a cross-linked network on its own, it can be used as a reactive modifier in conjunction with a traditional di- or polyamine hardener. The incorporation of N,2,6-trimethylcyclohexan-1-amine will terminate some growing chains, effectively reducing the cross-link density. This can be used to tune the final properties of the cured epoxy.

Causality of Experimental Choices:

  • Epoxy Resin: A standard Bisphenol A diglycidyl ether (DGEBA) resin is used as it is the most common epoxy precursor.

  • Primary Hardener: Isophorone diamine (IPDA), a common cycloaliphatic diamine, is used as the primary cross-linking agent.

  • Modifier: N,2,6-trimethylcyclohexan-1-amine is added to the hardener mixture to modify the network structure. The amine hydrogen equivalent weight (AHEW) must be calculated for the mixture to ensure proper stoichiometry with the epoxy equivalent weight (EEW) of the resin.

  • Curing Schedule: A two-stage curing schedule (initial cure at moderate temperature followed by a post-cure at a higher temperature) is typical for these systems to ensure complete reaction and development of final properties.[1]

Experimental Workflow: Epoxy Resin Curing

cluster_prep Preparation cluster_reaction Mixing & Curing cluster_characterization Analysis calc Calculate Stoichiometry (AHEW & EEW) mix_amines Blend Primary Hardener and Amine Modifier calc->mix_amines mix_epoxy Thoroughly Mix Amine Blend with Epoxy Resin mix_amines->mix_epoxy degas Degas Mixture under Vacuum mix_epoxy->degas cast Cast into Mold degas->cast cure Cure using Thermal Schedule cast->cure analysis Characterize Mechanical and Thermal Properties cure->analysis

Caption: Workflow for curing an epoxy resin with a modified amine hardener.

Protocol 3.1: Curing of DGEBA with a Modified Hardener

Materials:

  • DGEBA epoxy resin (e.g., EEW = 188 g/eq)

  • Isophorone diamine (IPDA, AHEW = 42.6 g/eq)

  • N,2,6-trimethylcyclohexan-1-amine (AHEW = 141.27 g/eq)

  • Silicone mold

Procedure:

  • Calculate Stoichiometry: Determine the desired modification level (e.g., 10% of amine hydrogens from the monoamine). Calculate the combined AHEW for the hardener blend. For a 1:1 stoichiometry, the required parts by weight of hardener per 100 parts of resin (phr) is: phr = (Combined AHEW * 100) / EEW.

  • Prepare Hardener Blend: In a disposable cup, weigh and thoroughly mix the required amounts of IPDA and N,2,6-trimethylcyclohexan-1-amine.

  • Mixing: Weigh 100 parts of the DGEBA resin into a separate cup. Add the calculated phr of the amine hardener blend.

  • Stirring: Mix the components thoroughly with a spatula or mechanical mixer for 3-5 minutes, scraping the sides and bottom of the cup to ensure homogeneity.

  • Degassing: Place the mixture in a vacuum chamber for 5-10 minutes to remove entrapped air bubbles.

  • Casting: Pour the bubble-free mixture into a pre-heated silicone mold.

  • Curing: Place the mold in an oven and cure according to a defined schedule (e.g., 2 hours at 80°C followed by 3 hours at 125°C).

  • Cooling & Demolding: Allow the cured plaque to cool slowly to room temperature before demolding.

Table 2: Predicted Effects of Monoamine Modifier on Epoxy Properties
PropertyExpected Outcome (Unmodified Epoxy)Expected Outcome (Modified Epoxy)
Glass Transition Temp. (Tg)HighLower
Cross-link DensityHighLower
Hardness (Shore D)High (e.g., 85D)Slightly Lower (e.g., 80D)
Flexibility/ToughnessBrittlePotentially higher
Chemical ResistanceExcellentGood to Excellent

Potential Application III: Initiator for Ring-Opening Polymerization (ROP)

Primary amines can act as nucleophilic initiators for the ring-opening polymerization (ROP) of certain cyclic esters and carbonates, such as trimethylene carbonate (TMC).[3] The initiation step forms a urethane bond, and the subsequent propagation extends the polymer chain. This method provides a pathway to create polycarbonates with a specific amine-containing end-group, which can be useful for further functionalization.

Causality of Experimental Choices:

  • Monomer: Trimethylene carbonate (TMC) is chosen as a monomer known to undergo ROP initiated by amines.

  • Initiator: N,2,6-trimethylcyclohexan-1-amine initiates the polymerization, with the concentration ratio of monomer to initiator controlling the target molecular weight.

  • Catalyst: An organocatalyst like 1,8-Diazabicycloundec-7-ene (DBU) can be used to accelerate the polymerization.

  • Solvent: The reaction is often performed in a dry, aprotic solvent like dichloromethane or in bulk (neat) if the monomer is liquid at the reaction temperature.

Experimental Workflow: Amine-Initiated ROP

cluster_prep Preparation cluster_reaction Polymerization cluster_workup Isolation setup Dry Glassware under Vacuum charge Charge Monomer (TMC) and Solvent to Flask setup->charge initiator Add Initiator (Amine) charge->initiator catalyst Add Catalyst (DBU) initiator->catalyst react Stir at Room Temp under Inert Atmosphere catalyst->react precipitate Precipitate Polymer in Cold Methanol react->precipitate filter_dry Filter and Dry Polymer under Vacuum precipitate->filter_dry

Caption: Workflow for amine-initiated ring-opening polymerization of TMC.

Protocol 4.1: Synthesis of Poly(trimethylene carbonate) via ROP

Materials:

  • Trimethylene carbonate (TMC)

  • N,2,6-trimethylcyclohexan-1-amine (free base)

  • 1,8-Diazabicycloundec-7-ene (DBU)

  • Dichloromethane (DCM), anhydrous

  • Methanol, cold

Procedure:

  • Reactor Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve TMC (e.g., 10.0 mmol) in anhydrous DCM to a concentration of ~1 M.

  • Initiator Addition: Using a syringe, add the desired amount of N,2,6-trimethylcyclohexan-1-amine initiator (e.g., 0.1 mmol for a target degree of polymerization of 100).

  • Catalyst Addition: Add the DBU catalyst (e.g., 0.1 mmol) via syringe.

  • Polymerization: Stir the reaction mixture at room temperature. Monitor the reaction progress by checking the viscosity or by taking aliquots for ¹H NMR analysis to observe monomer consumption.

  • Termination & Isolation: Once the desired conversion is reached (e.g., after 2-4 hours), quench the reaction by adding a few drops of benzoic acid. Precipitate the polymer by pouring the solution into a large volume of cold methanol.

  • Purification & Drying: Filter the white polymer and dry it in a vacuum oven at room temperature until a constant weight is achieved.

Safety and Handling

As with any laboratory chemical, N,2,6-trimethylcyclohexan-1-amine hydrochloride and its free base form should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.[9]

  • Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Ventilate the area.[10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Conclusion

While N,2,6-trimethylcyclohexan-1-amine hydrochloride may not be a conventional, widely-documented agent in polymer chemistry, its fundamental structure provides a strong basis for its application in several areas of polymer synthesis and modification. By leveraging its reactive primary amine and its bulky cycloaliphatic backbone, researchers can potentially use this molecule to precisely control molecular weight in polyamides, tune the network properties of epoxy thermosets, and initiate the synthesis of end-functionalized polycarbonates. The protocols and theoretical frameworks presented in this guide offer a robust starting point for exploring the utility of this and other sterically hindered cycloaliphatic amines in the development of novel polymeric materials.

References

  • Benchchem. (n.d.). Synthesis of Novel Polyamamides: A Detailed Guide Using 4,4'-Methylenebis(cyclohexylamine).
  • Google Patents. (n.d.). EP3762443B1 - Cycloaliphatic amines for epoxy formulations: a novel curing agent for epoxy systems.
  • Chemical Additive Industry News. (2024, January 19). Cycloaliphatic Amine Hardener: A Key Component in the Chemical Additive Industry.
  • Pflaumer Brothers. (2024, March 11).
  • Epochemie. (n.d.). CYCLOALIPHATIC AMINES.
  • Westlake Epoxy. (n.d.). Cycloaliphatic Amines.
  • Hsiao, S.-H. (n.d.). Synthesis and Properties of Polyamides Based on 1,1-Bis[4-(4-aminophenoxy)phenyl] cyclohexane.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Spectrum Chemical. (2015, May 11). SAFETY DATA SHEET.
  • Google Patents. (n.d.). US3012994A - Polyamides derived from cyclohexanebis.
  • Enamine. (n.d.). SAFETY DATA SHEET.
  • TCI Chemicals. (2025, January 8). SAFETY DATA SHEET.
  • MDPI. (2021, January 16). Synthesis of Poly(Trimethylene Carbonate) from Amine Group Initiation: Role of Urethane Bonds in the Crystallinity.

Sources

Method

Application Notes and Protocols for N,2,6-trimethylcyclohexan-1-amine hydrochloride as a Chiral Resolving Agent

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Preamble: The Imperative of Chirality in Modern Drug Development In the landscape of pharmaceutical sciences,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Preamble: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, the stereochemistry of a drug candidate is not a trivial detail but a critical determinant of its therapeutic efficacy and safety profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological properties. Consequently, the isolation of a single, desired enantiomer from a racemic mixture—a process known as chiral resolution—is a cornerstone of drug development and manufacturing.[1] Among the various techniques for chiral resolution, diastereomeric salt formation remains a robust, scalable, and economically viable method, particularly for acidic and basic compounds.[1][2][3]

This guide provides a comprehensive overview of the principles and a detailed, adaptable protocol for the use of N,2,6-trimethylcyclohexan-1-amine hydrochloride as a potential chiral resolving agent for acidic compounds. While this specific agent is not extensively documented in peer-reviewed literature for this application, its structural features suggest its utility. These notes are designed to provide a strong foundational understanding and a practical starting point for researchers to explore its efficacy in their specific applications.

The Principle of Chiral Resolution by Diastereomeric Salt Formation

The fundamental principle of this classical resolution technique lies in the conversion of a pair of enantiomers, which possess identical physical properties, into a pair of diastereomers with distinct physical properties.[3] When a racemic mixture of an acidic compound, (±)-Acid, is reacted with a single enantiomer of a chiral amine, such as (+)-N,2,6-trimethylcyclohexan-1-amine, two diastereomeric salts are formed:

  • [(+)-Acid]•[(+)-Amine]

  • [(-)-Acid]•[(+)-Amine]

These diastereomeric salts, having different three-dimensional structures, exhibit different physicochemical properties, most notably, different solubilities in a given solvent system.[1] Through meticulous selection of the solvent and optimization of crystallization conditions, one of the diastereomeric salts will preferentially crystallize, enabling its separation from the more soluble diastereomer by filtration. Subsequently, the less soluble diastereomeric salt is treated with a strong acid to liberate the desired enantiomer of the acid and regenerate the resolving agent in its hydrochloride salt form.

Profile of the Chiral Resolving Agent: N,2,6-trimethylcyclohexan-1-amine hydrochloride

N,2,6-trimethylcyclohexan-1-amine is a chiral amine whose hydrochloride salt is the form typically used in resolution protocols. The presence of the cyclohexane ring provides a rigid scaffold, and the methyl groups contribute to the steric environment, which can influence the differential interactions required for diastereomeric salt recognition and separation.

PropertyValueSource
Molecular Formula C₉H₁₉N • HClPubChem[4]
Molecular Weight 177.71 g/mol PubChem[4]
Canonical SMILES CC1CCCC(C1N)C.ClPubChem[4]
InChI Key BWVAXYOVGQELNQ-UHFFFAOYSA-NPubChem[4]

Experimental Workflow: A Generalized Protocol

The following protocol outlines a general and robust procedure for the diastereomeric salt resolution of a racemic acidic compound using an enantiomerically pure chiral amine like N,2,6-trimethylcyclohexan-1-amine hydrochloride. It is crucial to note that the specific conditions, particularly the choice of solvent and stoichiometry, will require optimization for each specific acidic compound being resolved.

Materials and Reagents
  • Racemic acidic compound (e.g., a chiral carboxylic acid)

  • Enantiomerically pure N,2,6-trimethylcyclohexan-1-amine hydrochloride

  • A selection of solvents for screening (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof)

  • Strong acid (e.g., 2M Hydrochloric acid)

  • Strong base (e.g., 2M Sodium hydroxide)

  • Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Analytical equipment for determining enantiomeric excess (e.g., Chiral HPLC, Chiral GC, or NMR with a chiral solvating agent)

Step-by-Step Protocol

Step 1: Liberation of the Free Amine (if starting with the hydrochloride salt)

The resolving agent is often supplied as a hydrochloride salt to improve its stability and handling. The free amine is required for the salt formation with the acidic compound.

  • Dissolve the N,2,6-trimethylcyclohexan-1-amine hydrochloride in water.

  • Add an equimolar amount of a strong base, such as sodium hydroxide, to neutralize the hydrochloride and liberate the free amine.

  • Extract the free amine into an organic solvent like diethyl ether or dichloromethane.

  • Dry the organic extract over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure.

Step 2: Diastereomeric Salt Formation and Crystallization

This step is the core of the resolution process and is highly dependent on the choice of solvent.

  • In a suitable flask, dissolve the racemic acidic compound (1.0 equivalent) in a minimal amount of a pre-selected hot solvent or solvent mixture.

  • In a separate container, dissolve the enantiomerically pure N,2,6-trimethylcyclohexan-1-amine (0.5 - 1.0 equivalent) in a small amount of the same solvent. The use of a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized salt.

  • Slowly add the amine solution to the hot solution of the acid with gentle stirring.

  • Allow the resulting solution to cool slowly to room temperature. The formation of crystals may be observed.

  • To maximize the yield of the less soluble diastereomeric salt, the flask can be placed in an ice bath or a refrigerator for a period of time.

Causality Insight: The slow cooling process is critical as it allows for the selective crystallization of the less soluble diastereomer. Rapid cooling can lead to the co-precipitation of both diastereomeric salts, resulting in a lower enantiomeric excess of the desired product.

Step 3: Isolation of the Diastereomeric Salt

  • Collect the precipitated crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold solvent used for crystallization to remove any adhering mother liquor which contains the more soluble diastereomeric salt.

  • The collected solid is the diastereomeric salt, enriched in one enantiomer.

Step 4: Liberation of the Enantiomerically Enriched Acid

  • Dissolve the isolated diastereomeric salt in water.

  • Acidify the solution with a strong acid, such as 2M HCl, to a pH of approximately 1-2. This will precipitate the enantiomerically enriched acidic compound.

  • Collect the precipitated acid by vacuum filtration and wash it with cold water to remove any residual resolving agent hydrochloride.

Step 5: Recovery of the Chiral Resolving Agent

An efficient and cost-effective resolution process includes the recovery and recycling of the resolving agent.

  • Make the aqueous filtrate from Step 4 basic with a strong base (e.g., 2M NaOH).

  • Extract the liberated N,2,6-trimethylcyclohexan-1-amine with an organic solvent.

  • Dry the organic extract and remove the solvent to recover the resolving agent, which can be reused.

Workflow Diagram

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Liberation and Recovery racemic_acid Racemic Acid (±)-Acid dissolve Dissolve in Hot Solvent racemic_acid->dissolve resolving_agent Chiral Amine (+)-N,2,6-trimethylcyclohexan-1-amine resolving_agent->dissolve mix Mix and Cool Slowly dissolve->mix filtration Vacuum Filtration mix->filtration less_soluble Less Soluble Diastereomeric Salt [(-)-Acid]•[(+)-Amine] (Solid) filtration->less_soluble Collect Crystals more_soluble More Soluble Diastereomeric Salt [(+)-Acid]•[(+)-Amine] (in Mother Liquor) filtration->more_soluble Collect Filtrate acidify Acidify (e.g., HCl) less_soluble->acidify basify Basify (e.g., NaOH) more_soluble->basify acidify->basify Aqueous Filtrate extract_acid Filter acidify->extract_acid extract_amine Extract with Organic Solvent basify->extract_amine pure_enantiomer Enantiomerically Pure Acid (-)-Acid extract_acid->pure_enantiomer recovered_agent Recovered Chiral Amine (+)-N,2,6-trimethylcyclohexan-1-amine extract_amine->recovered_agent

Caption: General workflow for chiral resolution.

Optimization and Validation

The success of a chiral resolution is highly dependent on the experimental conditions. The following parameters should be systematically screened and optimized:

  • Solvent: The choice of solvent is the most critical factor influencing the difference in solubility between the diastereomeric salts. A range of protic and aprotic solvents, as well as their mixtures, should be evaluated.

  • Stoichiometry of the Resolving Agent: While a 1:1 molar ratio of the racemic acid to the resolving agent is a common starting point, using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes lead to a higher enantiomeric excess in the first crop of crystals.

  • Temperature Profile: The initial and final temperatures of the crystallization process can significantly impact the yield and enantiomeric purity.

  • Concentration: The concentration of the reactants in the solvent affects the rate of crystallization and the crystal size.

Validation: The enantiomeric excess (ee) of the resolved acid must be determined at each stage of the optimization process. This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent can also be employed.

Comparative Data of Common Chiral Resolving Agents

To provide context for the potential performance of N,2,6-trimethylcyclohexan-1-amine, the following table summarizes the performance of some well-established chiral amines in the resolution of acidic compounds.

Chiral Resolving AgentRacemic Acid ResolvedSolventYield of Diastereomeric Salt (%)Enantiomeric Excess (ee%) of Resolved Acid
(S)-(-)-α-Phenylethylamine(±)-Mandelic AcidEthanolHigh>95%
(1R,2S)-(-)-Ephedrine(±)-IbuprofenMethanol/Water~40%>98%
(+)-Dehydroabietylamine(±)-N-Acetyl-phenylalanineMethanol~45%>90%
(R)-(+)-1-(1-Naphthyl)ethylamine(±)-2-Phenylpropionic acidAcetonitrileHigh>97%

Note: This data is representative and the actual results will vary depending on the specific experimental conditions.

Conclusion

N,2,6-trimethylcyclohexan-1-amine hydrochloride presents itself as a structurally interesting candidate for the chiral resolution of racemic acids. While specific application data is not widely available, the principles and generalized protocols outlined in this guide provide a solid framework for researchers to systematically investigate its efficacy. The key to a successful resolution lies in the empirical optimization of the reaction conditions, particularly the choice of solvent. By following the detailed workflow and understanding the causality behind each step, researchers in drug development and other scientific fields can effectively explore the potential of this and other novel chiral resolving agents.

References

  • BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]

  • PubChem. N,2,6-trimethylcyclohexan-1-amine hydrochloride. [Link]

  • Chirality. (2026, March 4). Resolution of a Chiral β‐Aminoketone via Diastereomeric Salt Formation: From Experimental Evidence to Molecular‐Level Insights Into Solution‐Phase Clusters. [Link]

  • Molecules. (2018, October 10). New Opportunities to Improve the Enantiomeric and Diastereomeric Separations. [Link]

  • Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • Wikipedia. Chiral resolution. [Link]

  • PubChem. N,2,6-trimethylcyclohexan-1-amine. [Link]

  • PubChemLite. N,2,6-trimethylcyclohexan-1-amine hydrochloride (C9H19N). [Link]

Sources

Application

Topic: High-Throughput Screening for Novel Bacterial Enzyme Inhibitors Using N,2,6-trimethylcyclohexan-1-amine Hydrochloride as a Reference Compound

An Application Note for Drug Discovery Professionals Abstract The escalating crisis of antimicrobial resistance necessitates the discovery of novel antibacterial agents. High-throughput screening (HTS) is a cornerstone o...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Discovery Professionals

Abstract

The escalating crisis of antimicrobial resistance necessitates the discovery of novel antibacterial agents. High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify new therapeutic leads.[1] This application note provides a comprehensive framework and detailed protocols for establishing a robust HTS campaign against a hypothetical bacterial enzyme target. We utilize N,2,6-trimethylcyclohexan-1-amine hydrochloride, a small molecule with a substituted cyclohexane core, as a reference compound to guide assay development, validate screen performance, and ensure data integrity. The methodologies detailed herein cover the entire HTS workflow, from initial assay development and miniaturization to primary screening, data analysis, and hit confirmation, offering researchers a validated template for identifying novel enzyme inhibitors.

Introduction: The Imperative for Novel Antibacterial Discovery

High-throughput screening allows researchers to conduct millions of chemical, genetic, or pharmacological tests to quickly identify active compounds that modulate a particular biomolecular pathway.[2] A critical component of any successful HTS campaign is the use of well-characterized reference compounds. These molecules, with known activity against the target, serve as essential positive controls, enabling the validation of assay performance and the normalization of screening data.

This guide focuses on a hypothetical HTS campaign to identify inhibitors of a critical bacterial enzyme, a validated target in the fight against infectious diseases.[3] For this purpose, we introduce N,2,6-trimethylcyclohexan-1-amine hydrochloride as a reference inhibitor. While its specific biological activity is not extensively documented in public literature, its chemical structure, featuring a substituted amine on a cyclohexane scaffold, is characteristic of motifs found in various biologically active compounds, including those with antibacterial properties.[4] As a hydrochloride salt, it typically possesses enhanced aqueous solubility, a favorable property for screening assays.[5]

This document will guide the user through the process of leveraging this reference compound to develop and execute a successful HTS campaign.

Physicochemical Properties of the Reference Compound
PropertyValueSource
Compound Name N,2,6-trimethylcyclohexan-1-amine hydrochloride-
Molecular Formula C₉H₁₉N · HCl[6]
Monoisotopic Mass 141.15175 Da (free base)[6]
Structure Substituted cyclohexane ring with a secondary amine[6]
Form Hydrochloride Salt-
Predicted XlogP 2.5 (free base)[6]

The HTS Workflow: A Strategic Overview

A successful HTS campaign is a multi-stage process that begins with robust assay design and culminates in the identification of validated "hit" compounds. Each stage is governed by stringent quality control to minimize false positives and ensure reproducibility.[7][8] The workflow is designed as a funnel, progressively narrowing a large library of compounds down to a small number of high-quality candidates for further development.

HTS_Workflow cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Screening & Analysis cluster_2 Phase 3: Hit Validation Assay_Dev Assay Principle & Optimization (96-Well Format) Miniaturization Miniaturization to 384/1536-Well Format Assay_Dev->Miniaturization Scale Down Pilot_Screen Pilot Screen (~2,000 Compounds) Validate with Z' > 0.5 Miniaturization->Pilot_Screen Primary_HTS Primary HTS Campaign (Full Library) Pilot_Screen->Primary_HTS Data_Analysis Data Analysis & QC (Normalization, Hit Selection) Primary_HTS->Data_Analysis Hit_Confirmation Hit Confirmation (Re-test from Fresh Stock) Data_Analysis->Hit_Confirmation Dose_Response Dose-Response (IC50) Hit_Confirmation->Dose_Response Counter_Screens Counter-Screens (Eliminate False Positives) Dose_Response->Counter_Screens SAR Preliminary SAR Counter_Screens->SAR

Fig. 1: The High-Throughput Screening (HTS) Funnel.

Protocol 1: Assay Development & Miniaturization

The goal of this phase is to develop a robust, reproducible, and cost-effective assay suitable for automation.[9] We will design a hypothetical fluorescence-based coupled enzyme assay.

Assay Principle

Our target bacterial enzyme (Enzyme T) catalyzes the conversion of Substrate A to Product B. This reaction is coupled to a second reporting enzyme system that consumes Product B and, in the process, converts a non-fluorescent probe (Probe NF) into a highly fluorescent product (Probe F). Inhibition of Enzyme T leads to a decrease in the fluorescent signal. N,2,6-trimethylcyclohexan-1-amine hydrochloride will be used as the positive control inhibitor.

Assay_Principle cluster_0 No Inhibition cluster_1 Inhibition A Substrate A B Product B A->B Enzyme T NF Probe NF (Low Fluorescence) B->NF Reporter Enzyme F Probe F (High Fluorescence) NF->F A2 Substrate A B2 Product B A2->B2 Enzyme T NF2 Probe NF (Low Fluorescence) Inhibitor Inhibitor (e.g., Reference Compound) Inhibitor->A2

Fig. 2: Principle of the coupled fluorescence assay.
Step-by-Step Protocol: Assay Optimization (96-Well Format)

Objective: Determine optimal concentrations of enzyme and substrate and optimal incubation time.

Materials:

  • Enzyme T (target enzyme)

  • Substrate A

  • Reporter Enzyme & Probe NF

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20)

  • N,2,6-trimethylcyclohexan-1-amine hydrochloride (10 mM stock in DMSO)

  • DMSO (100%)

  • 96-well black, flat-bottom plates

  • Multichannel pipette, plate reader with fluorescence detection

Procedure:

  • Enzyme Titration:

    • Prepare serial dilutions of Enzyme T in assay buffer.

    • Add 25 µL of each enzyme dilution to wells of a 96-well plate.

    • Initiate the reaction by adding 25 µL of Substrate A (at a concentration well above its Km, e.g., 10x Km).

    • Incubate at room temperature and measure fluorescence every 5 minutes for 60 minutes.

    • Causality: The goal is to find the lowest enzyme concentration that gives a robust linear increase in signal over a reasonable time frame (e.g., 30 minutes). This minimizes protein consumption and cost.

  • Substrate Titration (Michaelis-Menten Kinetics):

    • Using the optimal enzyme concentration from the previous step, prepare serial dilutions of Substrate A.

    • Add 25 µL of the optimal enzyme concentration to all wells.

    • Initiate the reaction by adding 25 µL of each substrate dilution.

    • Measure the initial reaction velocity (rate of fluorescence increase).

    • Plot velocity vs. substrate concentration and fit to the Michaelis-Menten equation to determine the Km.

    • Causality: For inhibitor screening, the assay is typically run at a substrate concentration equal to its Km. This ensures the assay is sensitive to competitive inhibitors without requiring excessive amounts of substrate.

  • Reference Compound Validation:

    • Prepare a 12-point serial dilution of N,2,6-trimethylcyclohexan-1-amine hydrochloride, starting from 100 µM.

    • Dispense 0.5 µL of each concentration (and DMSO for controls) into wells.

    • Add 25 µL of Enzyme T (at 2x the final optimal concentration). Incubate for 15 minutes to allow compound binding.

    • Initiate the reaction by adding 25 µL of Substrate A (at 2x the final Km concentration).

    • Read fluorescence after 30 minutes (or the optimal time).

    • Calculate percent inhibition and plot against compound concentration to determine the IC50.

    • Causality: This step confirms that the assay can detect inhibition and establishes the potency of the reference compound under these conditions.

Protocol 2: Assay Miniaturization (384-Well Format)

Objective: Transition the optimized assay to a higher-density format to increase throughput and reduce reagent costs.[10]

Procedure:

  • Volume Reduction: Scale down all reagent volumes proportionally. For a 96-well (50 µL) to 384-well (20 µL) transition, all volumes are reduced by a factor of 2.5.

    • Compound: 0.2 µL

    • Enzyme: 10 µL

    • Substrate: 10 µL

  • Re-validation: Repeat the enzyme titration and reference compound IC50 determination in the 384-well format.

    • Causality: Evaporation and meniscus effects can be more pronounced in smaller volumes. It is crucial to re-validate to ensure the assay performance (e.g., signal window, Z' factor) is maintained.[11]

  • Z'-Factor Determination: The Z'-factor is a statistical measure of assay quality.[11]

    • Prepare 16 wells with the positive control (reference compound at 10x its IC50) and 16 wells with the negative control (DMSO).

    • Run the assay and calculate the Z'-factor using the formula:

      • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • Trustworthiness: An HTS-ready assay must consistently achieve a Z'-factor > 0.5.[11] This indicates a large separation band between positive and negative controls, ensuring that hits can be reliably distinguished from noise.

ParameterAcceptable RangeRationale
Z'-Factor > 0.5Indicates excellent separation between positive and negative controls, ensuring low false hit rates.[11]
Signal-to-Background > 5Ensures the signal is sufficiently above the noise floor of the instrument.
CV of Controls < 10%Demonstrates low well-to-well variability and high precision.

Protocol 3: The HTS Campaign

With a validated, miniaturized assay, the full screening campaign can commence using automated liquid handling systems and robotics.[2]

Step-by-Step Protocol: Primary Screen

Objective: Screen a large compound library at a single concentration to identify initial "hits."

Equipment:

  • Acoustic dispenser (for compound transfer)

  • Automated liquid handler/reagent dispenser

  • Automated plate stacker and reader

Procedure:

  • Compound Plating: Using an acoustic dispenser, transfer ~20 nL of each library compound (typically at 10 mM in DMSO) into the appropriate wells of 384-well assay plates. This results in a final screening concentration of 10 µM in a 20 µL assay volume.

  • Control Plating: Dedicate specific columns (e.g., 1, 2, 23, 24) for controls.

    • Columns 1 & 24: Negative control (DMSO).

    • Columns 2 & 23: Positive control (N,2,6-trimethylcyclohexan-1-amine hydrochloride at 10x IC50).

  • Reagent Addition: An automated dispenser adds 10 µL of Enzyme T solution to all wells. The plates are incubated for 15 minutes.

  • Reaction Initiation: The dispenser adds 10 µL of Substrate A solution to all wells.

  • Incubation & Detection: Plates are incubated for 30 minutes at room temperature before being transferred by a robotic arm to the plate reader for fluorescence measurement.

Data Analysis and Hit Selection

The large volume of data generated requires robust analytical methods.[12]

  • Quality Control: For each plate, calculate the Z'-factor. Plates with a Z' < 0.5 are flagged for review or re-screening.[13]

  • Data Normalization: Raw fluorescence values are converted to Percent Inhibition using the plate controls:

    • % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))

  • Hit Selection: A "hit" is defined as any compound exhibiting inhibition above a certain threshold. A common threshold is three times the standard deviation of the negative controls (DMSO wells).

    • Hit Threshold = Mean_Inhibition_neg + (3 * SD_Inhibition_neg)

Protocol 4: Hit Confirmation and Follow-Up

Initial hits from the primary screen require rigorous confirmation to eliminate artifacts and false positives.[14]

  • Hit Confirmation: "Hits" are re-tested using the primary assay format to confirm their activity. Compounds are sourced from fresh powder to rule out degradation or concentration errors in the original library plates.

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (e.g., 10-point, 3-fold serial dilutions) to determine their potency (IC50). This step prioritizes the most potent compounds for further study.

  • Counter-Screens: It is essential to run counter-screens to identify compounds that interfere with the assay technology rather than the biological target.[9]

    • Example: A counter-screen could be run without Enzyme T to identify compounds that quench the fluorescent probe directly.

  • Preliminary SAR: Confirmed hits are analyzed by medicinal chemists to identify common chemical scaffolds and begin building a preliminary structure-activity relationship (SAR).[11] This helps guide the selection of compounds for lead optimization.

Safety & Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. While specific toxicity data for N,2,6-trimethylcyclohexan-1-amine hydrochloride is limited, general precautions for handling amine hydrochloride compounds should be followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[15]

  • Handling: Avoid creating dust or aerosols. Handle in a well-ventilated area or chemical fume hood.[16] Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed and store in a cool, dry place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • Wikipedia. High-throughput screening. Wikipedia. [Link]

  • Kevorkov, D., & Makarenkov, V. (2005). Quality control and data correction in high-throughput screening. Université du Québec à Montréal. [Link]

  • Bielecki, P., et al. (2017). Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway. Dove Medical Press. [Link]

  • Padmanabha, R., Cook, L., & Gill, J. (2005). HTS quality control and data analysis: a process to maximize information from a high-throughput screen. PubMed. [Link]

  • Padmanabha, R., Cook, L., & Gill, J. (2005). HTS Quality Control and Data Analysis: A Process to Maximize Information from a High-Throughput Screen. Bentham Science Publishers. [Link]

  • Sittampalam, G. S., & Coussens, N. P. (Eds.). (2012). Assay Guidance Manual.
  • Evotec. High Throughput Screening (HTS) Services. Evotec. [Link]

  • Aragen Life Sciences. (2024). What is High-Throughput Screening in Drug Discovery. Aragen Life Sciences. [Link]

  • The Scientist. (2024). An Overview of High Throughput Screening. The Scientist. [Link]

  • PubChemLite. N,2,6-trimethylcyclohexan-1-amine hydrochloride (C9H19N). PubChemLite. [Link]

  • Al-Saabi, A., et al. (2025). High throughput screening identifies potential inhibitors targeting trimethoprim resistant DfrA1 protein in Klebsiella pneumoniae and Escherichia coli. PubMed. [Link]

  • Kumar, D., et al. (2011).
  • Lao, Y., et al. (2010). Crystal structure of N-[(1S,2S)-2-aminocyclohexyl]-2,4,6-trimethylbenzenesulfonamide. National Institutes of Health. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with N,2,6-trimethylcyclohexan-1-amine hydrochloride

Welcome to the technical support center for N,2,6-trimethylcyclohexan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N,2,6-trimethylcyclohexan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common solubility issues encountered during experimentation. As your dedicated application scientist, my goal is to equip you with the foundational knowledge and actionable protocols to confidently handle this compound.

Understanding the Challenge: The Nature of Amine Hydrochloride Solubility

N,2,6-trimethylcyclohexan-1-amine hydrochloride, as a salt of a primary amine, presents a classic solubility puzzle. The hydrochloride salt form is generally employed to enhance aqueous solubility compared to its free base counterpart.[1] However, achieving a clear, stable solution is not always straightforward. The solubility behavior is a delicate interplay of factors including pH, solvent polarity, temperature, and the common ion effect.[2][3] This guide will dissect these variables and provide systematic approaches to overcome dissolution hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm struggling to dissolve N,2,6-trimethylcyclohexan-1-amine hydrochloride in water. What are the initial troubleshooting steps?

A1: Difficulty in dissolving this compound in water is a common first hurdle. Here’s a systematic approach to troubleshoot:

  • Concentration Check: First, verify the target concentration. Amine hydrochlorides have a solubility limit. If you are attempting to prepare a highly concentrated stock, you may be exceeding this limit. Try preparing a more dilute solution first.

  • Gentle Heating: Gently warm the solution (e.g., in a 37-40°C water bath). An increase in temperature often enhances the solubility of salts. However, be mindful of the compound's stability at elevated temperatures for extended periods.

  • Sonication: Utilize a bath sonicator. The ultrasonic waves can help to break down crystal lattice structures and facilitate the solvation process.

  • pH Adjustment: The pH of your solution is a critical factor. The hydrochloride salt is acidic. If the pH is too low (e.g., due to the addition of other acidic components), solubility might be suppressed. Conversely, a slight, controlled increase in pH can sometimes improve solubility, but excessive increase will convert the salt to the less water-soluble free base.

Q2: My compound precipitates out of aqueous solution over time. What causes this and how can I prevent it?

A2: Precipitation after initial dissolution often points to issues with solution stability or a change in conditions.

  • pH Fluctuation: The most likely culprit is a change in pH. If the solution becomes more basic (e.g., through the addition of other reagents), the hydrochloride salt will be neutralized to its free base form. The free amine is significantly less soluble in water and will precipitate out.[4][5] To prevent this, ensure your formulation is adequately buffered to maintain an acidic pH.

  • Common Ion Effect: If your aqueous medium contains a high concentration of chloride ions (e.g., from HCl or other chloride salts), it can suppress the dissolution of N,2,6-trimethylcyclohexan-1-amine hydrochloride.[2][3] This is due to Le Chatelier's principle driving the equilibrium towards the solid salt form. If possible, use alternative acids for pH adjustment or reduce the concentration of other chloride-containing species.

  • Temperature Changes: If the solution was heated to aid dissolution, it might become supersaturated. Upon cooling to room temperature, the compound can crystallize out. If this occurs, you may need to work with a lower concentration or maintain a slightly elevated temperature if your experimental parameters allow.

Q3: Can I dissolve N,2,6-trimethylcyclohexan-1-amine hydrochloride in organic solvents?

A3: Yes, but solvent selection is key. The principle of "like dissolves like" is a good starting point, but the ionic nature of the hydrochloride salt adds complexity.[6]

  • Polar Protic Solvents: Solvents like ethanol and methanol are often the best choice for dissolving amine hydrochlorides.[7][8][9] They have a high enough dielectric constant to solvate the ions and can also engage in hydrogen bonding.

  • Polar Aprotic Solvents: Solvents such as DMSO and DMF may also be effective, particularly for achieving higher concentrations.

  • Non-polar Solvents: Non-polar solvents like hexane, toluene, or chloroform are generally poor choices for dissolving the hydrochloride salt. However, they are excellent solvents for the free base form of the amine. This differential solubility is a cornerstone of extraction and purification protocols.[4]

Experimental Protocol: Solvent Screen for N,2,6-trimethylcyclohexan-1-amine hydrochloride

  • Accurately weigh 5 mg of N,2,6-trimethylcyclohexan-1-amine hydrochloride into several separate glass vials.

  • To each vial, add 100 µL of a different solvent (e.g., water, ethanol, methanol, DMSO, acetone, acetonitrile, toluene).

  • Vortex each vial vigorously for 1 minute at room temperature.

  • Observe and record the degree of dissolution (e.g., fully dissolved, partially dissolved, insoluble).

  • For vials where the compound did not fully dissolve, add another 100 µL of the respective solvent and repeat step 3. Continue this process until the compound dissolves or a practical volume limit is reached.

  • If the compound remains insoluble at room temperature, gently warm the vials to 40°C and observe any changes in solubility.

This systematic approach will provide you with a clear solubility profile for your specific batch of the compound.

SolventQualitative Solubility (at 25°C)Remarks
WaterModerately SolubleSolubility is pH-dependent.
EthanolSolubleA good starting point for organic-based formulations.[7][8]
MethanolSolubleSimilar to ethanol.
DMSOLikely SolubleOften used for creating high-concentration stock solutions.
AcetoneSparingly Soluble to InsolubleLower polarity makes it less effective for salts.
TolueneInsolubleA non-polar solvent, unsuitable for the salt form.
HexaneInsolubleA non-polar solvent, unsuitable for the salt form.
Q4: How do I convert the hydrochloride salt to the free base to improve solubility in non-polar organic solvents?

A4: Converting the salt to the free base is a standard procedure to enhance solubility in organic solvents. This is typically achieved through neutralization with a mild base followed by liquid-liquid extraction.[5]

Experimental Protocol: Conversion to Free Base and Extraction

  • Dissolve the N,2,6-trimethylcyclohexan-1-amine hydrochloride in a minimal amount of deionized water.

  • Slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), dropwise while stirring.[5] Monitor the pH of the aqueous phase with pH paper or a pH meter. Continue adding the base until the pH is approximately 9-10. You may observe the formation of a cloudy precipitate, which is the free amine.

  • Transfer the mixture to a separatory funnel.

  • Add an equal volume of a non-polar organic solvent in which the free base is soluble (e.g., dichloromethane, ethyl acetate, or diethyl ether).

  • Shake the funnel vigorously, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The free amine will partition into the organic layer.

  • Drain the lower organic layer (or decant the upper organic layer, depending on the solvent's density).

  • To maximize recovery, repeat the extraction of the aqueous layer with fresh organic solvent two more times.

  • Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the free amine, which should be an oil or a low-melting solid.

Visualizing Key Concepts

To better illustrate the principles discussed, the following diagrams outline the critical relationships and workflows.

G cluster_0 Solubility Equilibrium cluster_1 pH Influence cluster_2 Common Ion Effect Solid Amine·HCl (Solid) Dissolved Amine-H+ (aq) + Cl- (aq) Solid->Dissolved Dissolution Dissolved->Solid Precipitation Protonated Amine-H+ (aq) (Water Soluble) FreeBase Amine (Free Base) (Poorly Water Soluble) Protonated->FreeBase Add Base (pH ↑) FreeBase->Protonated Add Acid (pH ↓) Equilibrium Amine-H+ (aq) + Cl- (aq) Shift Equilibrium shifts left Equilibrium->Shift AddCl Add excess Cl- ions AddCl->Equilibrium Shift->Solid Increased Precipitation G start Start: Insoluble Amine·HCl step1 Step 1: Add Aqueous Solvent (e.g., Water, Buffer) start->step1 check1 Is it dissolved? step1->check1 step2 Step 2: Apply Gentle Heat (37-40°C) check1->step2 No success Success: Clear Solution check1->success Yes check2 Is it dissolved? step2->check2 step3 Step 3: Sonicate check2->step3 No check2->success Yes check3 Is it dissolved? step3->check3 step4 Step 4: Consider Co-solvent (e.g., Ethanol) check3->step4 No check3->success Yes step4->success fail Re-evaluate: - Check concentration - Verify compound purity step4->fail

Caption: Systematic workflow for dissolving N,2,6-trimethylcyclohexan-1-amine hydrochloride in aqueous media.

References

  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]

  • Harwood, H. J., Ralston, A. W., & Selby, W. M. (1932). Studies on High Molecular Weight Aliphatic Amines and their Salts. II. Solubilities of Primary Aliphatic Amine Hydrochlorides and Acetates in Ethanol and Benzene. Journal of the American Chemical Society, 54(10), 4037–4039. [Link]

  • Babu, N. J., & Nangia, A. (2011). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Crystal Growth & Design, 11(7), 2662–2679. [Link]

  • Goud, N. R., Gangavaram, S., & Suresh, K. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Journal of Pharmacy Research, 5(6), 3326-3330. [Link]

  • Marvel, C. S., & Jenkins, R. L. (1923). methylamine hydrochloride. Organic Syntheses, 3, 77. [Link]

  • Various Authors. (2017). What affects the solubility of salt? Why are there soluble and insoluble salts? Quora. [Link]

  • Hayashi, K., Matsuda, T., Takeyama, T., & Hino, T. (1956). Solubilities Studies of Basic Amino Acids. Journal of the Agricultural Chemical Society of Japan, 30(6), 380-383. [Link]

  • PubChemLite. (n.d.). N,2,6-trimethylcyclohexan-1-amine hydrochloride (C9H19N). Retrieved from [Link]

  • Various Authors. (2011). Solubility of organic amine salts. Sciencemadness.org. [Link]

  • Various Authors. (2017). Why do amines dissolve in hydrochloric acid? Quora. [Link]

  • American Elements. (n.d.). (2-cyclohexylpropyl)(methyl)amine hydrochloride | CAS 64011-61-6. Retrieved from [Link]

  • Various Authors. (2023, December 27). How can I neutralize aminehydrochlorides? ResearchGate. [Link]

Sources

Optimization

N,2,6-trimethylcyclohexan-1-amine hydrochloride stability and storage conditions

Welcome to the Technical Support Center for N,2,6-trimethylcyclohexan-1-amine hydrochloride (CAS: 1269152-63-7). As a secondary aliphatic amine hydrochloride, this compound is a critical intermediate in pharmaceutical de...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N,2,6-trimethylcyclohexan-1-amine hydrochloride (CAS: 1269152-63-7). As a secondary aliphatic amine hydrochloride, this compound is a critical intermediate in pharmaceutical development and organic synthesis.

This guide is engineered for research scientists and drug development professionals. It moves beyond basic handling sheets by explaining the chemical causality behind degradation pathways, providing self-validating protocols, and offering targeted troubleshooting for common experimental bottlenecks.

Physicochemical Properties & Storage Matrix

To ensure experimental reproducibility, it is critical to understand the baseline parameters of your reagent. Amine hydrochlorides are highly polar ionic salts, which dictates their solubility and their primary vulnerability: atmospheric moisture[1].

Table 1: Quantitative Data & Baseline Specifications

ParameterSpecification / ValueMechanistic Rationale
Molecular Formula C₉H₁₉N · HClProtonated secondary amine with a chloride counterion.
Molecular Weight 177.71 g/mol Base amine is 141.25 g/mol ; HCl adds 36.46 g/mol .
Solubility >100 mg/mL in H₂O at 20°CIonic lattice easily dissociates in high-dielectric solvents.
Hygroscopicity HighStrong ion-dipole interactions attract atmospheric H₂O[1].
Solid Storage 2–8°C, DesiccatedPrevents thermal decomposition and moisture ingress[2].
Solution Storage -20°C (Aliquots)Halts microbial growth and slow oxidative degradation[3].

Troubleshooting Guides & FAQs

Q1: My powder has clumped together into a hard mass. Is the chemical degraded, and can I still use it?

Causality: Clumping is rarely a sign of chemical degradation in amine hydrochlorides. Instead, it is a physical change caused by hygroscopicity. The chloride anions and protonated amine centers form strong ion-dipole bonds with atmospheric water vapor, causing the crystalline lattice to absorb moisture and fuse[1]. Solution: The compound is chemically intact, but weighing it in this state will artificially inflate your mass calculations due to the trapped water weight. Do not use it immediately. Follow Protocol B below to desiccate the powder to a constant mass before preparing solutions.

Q2: I prepared an aqueous stock solution, and my assay's pH dropped significantly. Why did this happen?

Causality: N,2,6-trimethylcyclohexan-1-amine hydrochloride is the salt of a weak base and a strong acid (HCl). When dissolved in water, it undergoes partial hydrolysis. The protonated amine donates protons (H⁺) to the water, generating hydronium ions (H₃O⁺) and driving the solution pH down, typically to pH 4.0–5.5[4]. Solution: Always dissolve the compound in a buffered solution (e.g., 100 mM HEPES or PBS) rather than unbuffered LC-MS grade water if your downstream biological assay is pH-sensitive. Verify the final pH using a calibrated micro-probe before introducing the reagent to your system.

Q3: What happens if my reaction conditions require a strong base (e.g., NaOH, KOH)?

Causality: Introducing a strong base will deprotonate the amine hydrochloride, neutralizing the salt and converting it into its free-base form (N,2,6-trimethylcyclohexan-1-amine)[4]. The free base is highly lipophilic and poorly soluble in water. Solution: If you require the free base for a specific organic coupling step, extract the resulting emulsion using a non-polar organic solvent (like dichloromethane or diethyl ether). If you intended to keep the compound in the aqueous phase, ensure your system pH does not exceed the amine's pKa (typically around 9.5–10.5).

Step-by-Step Methodologies

Protocol A: Preparation and Validation of a 10 mM Aqueous Stock Solution

This protocol incorporates self-validating steps to ensure accurate molarity and prevent premature degradation.

  • Thermal Equilibration: Remove the sealed vial from 2–8°C storage and place it in a benchtop desiccator for 30 minutes. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the cold powder.

  • Rapid Weighing: Using an analytical balance, rapidly weigh 17.77 mg of the free-flowing powder into a sterile 15 mL conical tube.

  • Primary Dissolution: Add 8.0 mL of your chosen solvent (e.g., HPLC-grade water or assay buffer). Vortex for 30 seconds.

    • Validation Check: The solution must be completely transparent. Any cloudiness indicates the presence of the free-base form (likely due to an overly basic buffer) or an insoluble impurity.

  • pH Verification: Spot 2 µL onto pH indicator paper or use a micro-pH probe. Adjust with dilute NaOH or HCl if necessary, keeping the pH strictly below 8.5.

  • Volume Adjustment & Storage: Bring the total volume to exactly 10.0 mL. Sterile filter through a 0.22 µm PTFE membrane. Aliquot into 1 mL single-use tubes and store at -20°C[3].

Protocol B: Desiccation and Recovery of Hydrated Powder

Use this workflow if your reagent has clumped due to moisture exposure.

  • Mechanical Disruption: Inside a dry box or under a stream of dry nitrogen, gently break the hard clumps into a fine powder using a clean, dry glass stirring rod. This increases the surface area for water evaporation.

  • Vacuum Desiccation: Transfer the open vial into a vacuum desiccator containing a high-capacity desiccant (e.g., Phosphorus pentoxide, P₂O₅).

  • Evacuation: Apply a high vacuum (≤ 10 mbar) for 12–24 hours at room temperature. Warning: Do not apply heat. Thermal decomposition of amine hydrochlorides can release highly toxic hydrogen chloride (HCl) and nitrogen oxide (NOx) gases[1].

  • Validation by Mass: Weigh the vial. Return it to the vacuum for 2 hours and weigh it again. The drying process is complete only when the powder reaches a constant mass (difference of < 0.1 mg between weighings).

Handling and Storage Workflow

G Start Receipt of N,2,6-trimethylcyclohexan-1-amine HCl SolidStorage Store Solid: 2-8°C, Tightly Sealed Protect from Moisture Start->SolidStorage CheckMoisture Visual Inspection: Are there hard clumps? SolidStorage->CheckMoisture Desiccate Protocol B: Vacuum Desiccation (Room Temp, ≤10 mbar) CheckMoisture->Desiccate Yes (Moisture Ingress) Weighing Equilibrate to RT & Weigh (Minimize Air Exposure) CheckMoisture->Weighing No (Free Flowing) Desiccate->Weighing SolutionPrep Protocol A: Stock Solution Prep (Aqueous or Polar Organic) Weighing->SolutionPrep SolStorage Store Aliquots at -20°C (Avoid Freeze-Thaw) SolutionPrep->SolStorage

Workflow for the storage, inspection, and preparation of amine hydrochloride solutions.

References

  • [4] ChinaAmines. "Di-Methyl Amine Hydrochloride – Pharma & Agrochemical Intermediate". Retrieved from: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting N,2,6-Trimethylcyclohexan-1-amine Hydrochloride Synthesis

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals synthesizing N,2,6-trimethylcyclohexan-1-amine hydrochloride ()[1]. The reduc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals synthesizing N,2,6-trimethylcyclohexan-1-amine hydrochloride ()[1]. The reductive amination of 2,6-dimethylcyclohexanone with methylamine presents a unique set of challenges, primarily due to the severe steric hindrance flanking the carbonyl center and the need for strict diastereocontrol ()[2].

Below, you will find expert troubleshooting FAQs, a self-validating step-by-step methodology, and mechanistic insights to ensure high-yield, stereoselective synthesis.

Synthetic Workflow Overview

Workflow A 2,6-Dimethylcyclohexanone + Methylamine B Imine/Iminium Formation (Acid Catalysis, -H2O) A->B C Reduction (NaBH3CN or NaBH(OAc)3) B->C D Free Base Extraction (Organic Phase) C->D E Salt Formation (Anhydrous HCl in Ether) D->E F N,2,6-Trimethylcyclohexan-1-amine HCl (Crystallization) E->F

Step-by-step synthetic workflow for N,2,6-trimethylcyclohexan-1-amine hydrochloride.

Section 1: Imine Formation & Steric Hindrance (FAQ)

Q1: My conversion from 2,6-dimethylcyclohexanone to the imine intermediate is stalling at <50%. Why is this happening, and how can I drive it to completion?

Causality & Expert Insight: The two methyl groups at the C2 and C6 positions create massive steric shielding around the carbonyl carbon. When methylamine attacks, the formation of the tetrahedral hemiaminal intermediate is thermodynamically disfavored due to 1,3-diaxial interactions. Furthermore, the subsequent dehydration step to form the imine is kinetically slow. Solution: You must actively remove water to shift the equilibrium and use a Lewis or Brønsted acid to activate the carbonyl, a standard approach documented in for hindered ketones[3].

  • Self-Validating Protocol: Use Titanium(IV) chloride (TiCl₄) or activated 4Å molecular sieves combined with a mild acid (e.g., acetic acid) in a non-polar solvent like toluene or dichloromethane. TiCl₄ acts as both a powerful Lewis acid and an irreversible dehydrating agent, forcing the equilibrium toward the imine.

Section 2: Stereocontrol During Reduction (FAQ)

Q2: I am getting a mixture of diastereomers (axial vs. equatorial amine). How do I control the stereoselectivity of the reduction?

Causality & Expert Insight: The stereochemical outcome depends entirely on the trajectory of the hydride attack on the iminium ion. For cis-2,6-dimethylcyclohexanone (where both methyls are equatorial), the imine face is shielded equatorially by the adjacent methyl groups, and axially by the C3/C5 axial protons.

  • Axial Attack: Small hydrides like Sodium Cyanoborohydride (NaBH₃CN) prefer the axial attack trajectory, leading to the thermodynamically more stable equatorial amine (all-equatorial substituents).

  • Equatorial Attack: Bulky reducing agents (e.g., L-Selectride) are repelled by the axial protons and are forced into an equatorial attack, yielding the axial amine .

Mechanism Iminium Iminium Intermediate Sterically hindered by 2,6-methyls AxialAttack Axial Hydride Attack Favored by small hydrides (NaBH3CN) Iminium->AxialAttack EqAttack Equatorial Hydride Attack Favored by bulky hydrides Iminium->EqAttack EqAmine Equatorial Amine Thermodynamically stable AxialAttack->EqAmine AxAmine Axial Amine Kinetically favored EqAttack->AxAmine

Hydride attack trajectories on the sterically hindered iminium intermediate.

Section 3: Optimized Step-by-Step Methodology

To ensure high yield and stereocontrol, follow this validated reductive amination protocol adapted from industrial methodologies ()[2].

Phase 1: Iminium Formation

  • Charge a flame-dried, argon-purged round-bottom flask with cis-2,6-dimethylcyclohexanone (1.0 eq) and anhydrous dichloromethane (DCM).

  • Add methylamine hydrochloride (1.5 eq) and triethylamine (1.5 eq) to generate the free amine in situ.

  • Add freshly activated 4Å molecular sieves (1 g per mmol of ketone) and glacial acetic acid (0.1 eq) to catalyze the condensation.

  • Stir at room temperature for 12-18 hours. Self-Validation Check: Monitor via GC-MS until ketone consumption is >95%.

Phase 2: Reduction

  • Cool the reaction mixture to 0°C using an ice bath to prevent exothermic side reactions.

  • Portion-wise, add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq). Note: NaBH(OAc)₃ is preferred over NaBH₃CN for its lower toxicity and excellent performance in sterically hindered reductive aminations.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

Phase 3: Work-up and Free Base Isolation

  • Quench the reaction carefully with saturated aqueous NaHCO₃ until gas evolution ceases. Self-Validation Check: Ensure the aqueous layer reaches pH ~8 to guarantee the amine is in its free base form.

  • Extract the aqueous layer with DCM (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N,2,6-trimethylcyclohexan-1-amine free base.

Section 4: Hydrochloride Salt Isolation (FAQ)

Q3: My hydrochloride salt precipitates as a sticky oil rather than a crystalline powder. How can I fix this?

Causality & Expert Insight: The N,2,6-trimethylcyclohexan-1-amine hydrochloride salt is highly hygroscopic, a common property for substituted cyclohexylamine salts ()[4]. If there is trace water in your solvent, or if you use aqueous HCl, the salt will "oil out" (form a biphasic liquid system) rather than crystallize. Excess HCl can also lead to the formation of polar impurities that inhibit nucleation. Solution:

  • Dissolve the crude free base in an anhydrous, non-polar solvent like diethyl ether or methyl tert-butyl ether (MTBE).

  • Cool the solution to 0°C.

  • Dropwise, add exactly 1.05 equivalents of anhydrous HCl in dioxane (or HCl in ether).

  • The salt will precipitate immediately as a white solid. Filter rapidly under a stream of dry nitrogen and wash with cold, anhydrous ether. Dry in a vacuum desiccator over P₂O₅.

Data Presentation: Reducing Agent Selection Guide

Summarizing the quantitative impact of reducing agents on the reductive amination of 2,6-dimethylcyclohexanone:

Reducing AgentTypical Yield (%)Diastereomeric Ratio (Eq:Ax Amine)Causality / Notes
NaBH₃CN 75 - 85%> 90:10Small size allows axial attack; requires acidic pH (pH 4-5) to maintain iminium.
NaBH(OAc)₃ 80 - 90%> 85:15Mild, non-toxic alternative; excellent for hindered ketones.
LiAlH₄ (on imine) 50 - 60%~ 50:50Highly reactive, poor stereocontrol; risks imine reduction side-reactions.
L-Selectride 60 - 70%< 20:80Bulky reagent; sterically forced into equatorial attack, favoring the axial amine.
References
  • trans-(2S,6S)-N,2,6-trimethylcyclohexan-1-amine Source: National Center for Biotechnology Information (PubChem) URL:[Link]

  • Advanced Organic Chemistry: Part B: Reaction and Synthesis Source: DOKUMEN.PUB / Springer URL:[Link]

Sources

Optimization

Technical Support Center: N,2,6-Trimethylcyclohexan-1-amine Hydrochloride

An advanced technical support resource for professionals utilizing N,2,6-trimethylcyclohexan-1-amine hydrochloride in experimental and developmental settings. Welcome to the technical support guide for N,2,6-trimethylcyc...

Author: BenchChem Technical Support Team. Date: March 2026

An advanced technical support resource for professionals utilizing N,2,6-trimethylcyclohexan-1-amine hydrochloride in experimental and developmental settings.

Welcome to the technical support guide for N,2,6-trimethylcyclohexan-1-amine hydrochloride. This document is designed for researchers, chemists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during its synthesis, purification, handling, and application. Our goal is to pair practical solutions with the underlying chemical principles to empower you in your experimental work.

Part 1: Troubleshooting Guide - Synthesis & Purification

The synthesis of substituted cyclohexylamines, such as N,2,6-trimethylcyclohexan-1-amine, typically involves the reductive amination of the corresponding cyclohexanone. This process, while versatile, can be prone to several side reactions that impact yield and purity.

Q: I'm experiencing low yields during the synthesis of N,2,6-trimethylcyclohexan-1-amine via reductive amination. What are the common causes and solutions?

A: Low yields in reductive amination are frequently traced back to catalyst issues, suboptimal reaction conditions, or degradation of intermediates. The primary pathway involves the formation of an imine/enamine intermediate from 2,6-dimethylcyclohexanone and methylamine, followed by catalytic hydrogenation.

Common Causes & Solutions:

  • Catalyst Inactivation: The catalyst (e.g., Pd/C, Rh, Ru) is susceptible to poisoning by impurities in the starting materials or solvent. The amine product itself can sometimes inhibit certain catalysts at higher concentrations.

    • Solution: Ensure high-purity starting materials and solvents. A catalyst screen is advisable; rhodium and ruthenium catalysts have been shown to be effective for cis-isomer selective synthesis in related systems[1].

  • Suboptimal Hydrogen Pressure/Temperature: The reduction of the sterically hindered imine intermediate requires sufficient energy.

    • Solution: Systematically optimize hydrogen pressure and temperature. For similar transformations, pressures up to 80 kg/cm ² and temperatures around 50°C have been utilized[1].

  • Formation of Byproducts: Several side reactions can consume the starting material or intermediate, lowering the yield of the desired product. The most common are the formation of a cyclohexanol derivative (from reduction of the ketone starting material) and a bis-cyclohexylamine (dimer) byproduct[1].

Workflow: Reductive Amination & Potential Side Reactions

ketone 2,6-Dimethylcyclohexanone imine Imine/Enamine Intermediate ketone->imine + Methylamine - H2O side_alcohol Side Product: 2,6-Dimethylcyclohexanol ketone->side_alcohol + H2, Catalyst (Ketone Reduction) amine Methylamine (CH3NH2) amine->imine product N,2,6-trimethylcyclohexan-1-amine (Free Base) imine->product + H2, Catalyst (Reduction) side_dimer Side Product: Bis(cyclohexyl)amine imine->side_dimer + Ketone, H2 (Dimerization) salt N,2,6-trimethylcyclohexan-1-amine HCl product->salt + HCl (Salt Formation) hcl HCl

Caption: Synthetic pathway and common side reactions.

Q: My final product contains significant amounts of diastereomers. How can I improve stereoselectivity?

A: The formation of cis and trans isomers is a common challenge in the synthesis of substituted cyclohexylamines[1][2]. The stereochemical outcome is determined during the reduction of the imine intermediate.

Controlling Factors:

  • Catalyst Choice: Noble metal catalysts like rhodium and ruthenium are known to favor the formation of the cis-isomer in the amination of substituted cyclohexanones[1].

  • Solvent: The polarity of the solvent can influence the conformation of the imine intermediate at the catalyst surface, thereby affecting the direction of hydrogen addition.

  • Temperature: Lower reaction temperatures generally favor the thermodynamically more stable product, but kinetic control can also be achieved.

Troubleshooting Strategy:

  • Screen Catalysts: Compare the diastereomeric ratio (d.r.) obtained with different catalysts (e.g., Pd/C, PtO₂, Rh/C, Ru/C).

  • Vary Solvents: Test a range of solvents from non-polar (e.g., hexane) to polar aprotic (e.g., THF) and polar protic (e.g., ethanol).

  • Optimize Temperature: Run the reaction at different temperatures (e.g., 0°C, room temperature, 50°C) to find the optimal balance between reaction rate and selectivity.

Q: After purification, my N,2,6-trimethylcyclohexan-1-amine hydrochloride is a yellow or brown solid, not white. What causes this discoloration?

A: A pure amine hydrochloride salt should be a white to off-white crystalline solid[3]. Discoloration typically points to the presence of impurities arising from oxidative degradation.

Probable Causes:

  • Air Oxidation: The amine free base is susceptible to oxidation by atmospheric oxygen, which can form colored impurities. This is especially true if the free base was handled in air for an extended period before conversion to the hydrochloride salt.

  • Residual Impurities: Colored byproducts from the synthesis may not have been fully removed.

  • Storage Conditions: Exposure to light and air during storage can initiate degradation[4].

Solution: Recrystallization Protocol

Recrystallization is a highly effective method for removing colored impurities and improving the purity of the final product[5].

StepActionRationale
1 Solvent Selection Choose a solvent system where the compound is soluble when hot but sparingly soluble when cold. For amine hydrochlorides, polar protic solvents like isopropanol, ethanol, or mixtures with a less polar co-solvent (e.g., acetone, ethyl acetate) are good starting points[3].
2 Dissolution Dissolve the crude, colored salt in the minimum amount of boiling solvent to create a saturated solution.
3 Decolorization (Optional) If the solution is still colored, add a small amount (1-2% w/w) of activated charcoal and boil for a few minutes. The charcoal adsorbs colored impurities.
4 Hot Filtration Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities. This step prevents premature crystallization.
5 Crystallization Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Slow cooling promotes the growth of larger, purer crystals.
6 Isolation & Drying Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Part 2: FAQs - Stability, Storage & Reactivity

Q1: What are the optimal storage conditions for N,2,6-trimethylcyclohexan-1-amine hydrochloride?

A: The hydrochloride salt is significantly more stable than its free base form. For long-term integrity, store the compound in a tightly sealed container in a cool, dry, and well-ventilated place. Protection from light using an amber glass bottle is also recommended to prevent potential photolytic degradation[4].

Q2: Why is this amine considered a "non-nucleophilic base"?

A: The term "non-nucleophilic" arises from the significant steric hindrance around the nitrogen atom. The two methyl groups at the 2- and 6-positions of the cyclohexane ring physically obstruct the nitrogen's lone pair of electrons. While the lone pair is available to abstract a proton (act as a Brønsted-Lowry base), it cannot easily attack an electrophilic carbon center (act as a nucleophile)[6]. This property is highly valuable in promoting elimination reactions over substitution reactions.

Visualization of Steric Hindrance

Caption: Steric shielding of the nitrogen lone pair.

Q3: Can I encounter issues with over-alkylation when using this compound?

A: N,2,6-trimethylcyclohexan-1-amine is a secondary amine. Like other secondary amines, it can react with alkylating agents. If used in a reaction where it can also act as a nucleophile (despite being hindered), it can be further alkylated to form a tertiary amine and subsequently a quaternary ammonium salt[7]. This is a critical consideration when it is used as a base in the presence of reactive alkyl halides. If deprotonation is the only desired outcome, using a stronger, even more hindered, or non-amine base might be necessary.

References

  • Method for producing 4-substituted cis-cyclohexylamine. (2002).
  • N,2,6-trimethylcyclohexan-1-amine hydrochloride. PubChem. [Link]

  • Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. (2024). RSC Publishing. [Link]

  • Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. PMC. [Link]

  • Production of cyclohexylamine. (1983).
  • Enzymatic Amination for Stereocontrolled Functionalization of Cyclohexanones. ResearchGate. [Link]

  • Methylamine hydrochloride. Organic Syntheses Procedure. [Link]

  • Reactions of Amines. Jasperse, Chem 360. [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017). Organic Process Research & Development. [Link]

  • Dehydration of Methylcyclohexanols. McMurry's Organic Chemistry. [Link]

Sources

Troubleshooting

N,2,6-trimethylcyclohexan-1-amine hydrochloride work-up procedure issues

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter bottlenecks during the isolation of sterically hin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter bottlenecks during the isolation of sterically hindered aliphatic amines.

Working with N,2,6-trimethylcyclohexan-1-amine hydrochloride presents a unique set of physicochemical challenges. The combination of a highly substituted cyclohexane ring and a secondary amine center creates extreme steric hindrance, surfactant-like behavior during extraction, and high volatility in its free base form.

This guide is designed to deconstruct these issues, explain the underlying causality of each failure point, and provide self-validating, step-by-step protocols to ensure high-yield recoveries.

Part 1: Physicochemical Profile

Before troubleshooting, it is critical to understand the quantitative baseline of the target molecule. The structural features of this compound dictate its behavior during liquid-liquid extraction (LLE).

Table 1: Quantitative & Physicochemical Data

PropertyValueImpact on Work-Up
Compound Name N,2,6-trimethylcyclohexan-1-amine hydrochlorideTarget analyte.
CAS Number 1269152-63-7[1]Reference identifier.
Molecular Formula C9H19N · HClLow molecular weight aliphatic system.
Molecular Weight 177.71 g/mol (Salt) / 141.25 g/mol (Free Base)High volatility of the free base form.
Appearance White to off-white solidHighly hygroscopic nature[2].
Structural Class Sterically hindered secondary amineSevere kinetic barrier to deprotonation.

Part 2: Troubleshooting Guides & FAQs

Q1: During the liquid-liquid extraction of the free base, a thick, milky emulsion forms that will not separate. How can I resolve and prevent this?

A: Emulsions are a notoriously common issue when working with alkyl-substituted cyclohexylamines.

  • The Causality: The N,2,6-trimethylcyclohexyl framework is highly amphiphilic. The hydrophobic dimethylcyclohexyl ring and the hydrophilic amine headgroup cause the molecule to act as a surfactant. During extraction, it lowers the interfacial tension between the aqueous and organic phases, stabilizing microscopic solvent droplets and forming a stubborn emulsion[3].

  • Resolution Protocol:

    • Salting Out (Brine Addition): Add saturated aqueous NaCl directly to the separatory funnel (aim for 10–20% of the total aqueous volume)[4]. The high ionic strength forces the surfactant-like amine into the organic phase, destabilizing the emulsion[3].

    • Physical Disruption: If the emulsion persists, vacuum filter the entire biphasic mixture through a tightly packed pad of Celite or glass wool[4]. The porous medium physically shears the droplets, promoting coalescence.

    • Prevention: Do not shake the separatory funnel vigorously. Instead, use a gentle end-over-end inversion technique (2-3 times) and allow the phases to separate naturally[4].

Q2: My isolated yields are consistently low (<40%), and aqueous layer analysis shows unextracted starting material. Why is the extraction failing?

A: Low recovery of this specific compound is almost always tied to its extreme steric hindrance and the resulting kinetic barrier during basification.

  • The Causality: The methyl groups at the 2 and 6 positions of the cyclohexane ring, combined with the N-methyl group, create a sterically congested "shield" around the protonated nitrogen atom. While the thermodynamic pKa dictates that the amine should deprotonate at pH > 12, the steric bulk severely restricts the approach trajectory of hydroxide ions. Standard, rapid basification protocols do not provide enough time for complete deprotonation, leaving the compound trapped in the aqueous layer as a water-soluble ammonium salt.

  • Resolution Protocol:

    • Cool the aqueous acidic layer to 0–5 °C to prevent exothermic degradation.

    • Slowly add 5M NaOH until the aqueous pH is strictly > 12.

    • Critical Step: Stir the basified mixture vigorously for a minimum of 30–45 minutes at room temperature. This extended residence time is mandatory to overcome the kinetic barrier of the sterically hindered center.

    • Proceed with extraction using MTBE or DCM.

Q3: After a successful extraction, I concentrated the organic layer on the rotary evaporator, but my yield dropped to near zero. Where did the product go?

A: You likely evaporated the product along with your extraction solvent.

  • The Causality: The free base of N,2,6-trimethylcyclohexan-1-amine is a low-molecular-weight aliphatic amine (MW 141.25 g/mol ). It possesses a relatively high vapor pressure and is highly volatile. Subjecting the free base to rotary evaporation under reduced pressure—especially in solvents like DCM (bp 39 °C) or MTBE (bp 55 °C)—will cause the amine to co-distill and be lost to the cold trap[5].

  • Resolution Protocol (In-situ Salt Formation): Never isolate the free base unless strictly necessary. Instead, isolate the compound directly as its hydrochloride salt[5]:

    • Dry the organic extract (containing the free base) over anhydrous Na2SO4.

    • Filter the drying agent.

    • Place the organic filtrate in an ice bath.

    • Dropwise, add a stoichiometric excess of anhydrous HCl in dioxane or diethyl ether.

    • The N,2,6-trimethylcyclohexan-1-amine hydrochloride salt will immediately precipitate as a white solid.

    • Isolate via vacuum filtration and dry the cake under high vacuum at room temperature.

Q4: The isolated hydrochloride salt turns into a sticky, unweighable paste when left on the benchtop. How should I handle it?

A: Sterically hindered amine hydrochlorides are notoriously hygroscopic and will rapidly undergo deliquescence (absorbing atmospheric moisture until they dissolve in it)[2].

  • Resolution Protocol:

    • Perform the final vacuum filtration under a positive flow of dry nitrogen (e.g., using an inverted funnel).

    • Immediately transfer the wet cake to a vacuum desiccator containing a strong desiccant (e.g., P2O5 or Drierite).

    • Store the fully dried salt in a tightly sealed amber vial, backfilled with argon or nitrogen, at 2–8 °C.

Part 3: Master Experimental Workflow

Below is the self-validating standard operating procedure (SOP) for isolating N,2,6-trimethylcyclohexan-1-amine hydrochloride, designed to bypass the failure points discussed above.

G Start Crude Reaction Mixture Acidify Acidify to pH < 2 (Extract neutral impurities) Start->Acidify Basify Basify to pH > 12 (NaOH) Stir 45 min (Overcome Steric Hindrance) Acidify->Basify Aqueous Phase Extract Extract with MTBE/DCM (Gentle inversion) Basify->Extract Emulsion Emulsion Formed? Extract->Emulsion BreakEmulsion Add Brine / Filter via Celite Emulsion->BreakEmulsion Yes Organic Organic Phase (Free Base) Emulsion->Organic No BreakEmulsion->Organic SaltForm Add HCl in Dioxane/Et2O Organic->SaltForm Product N,2,6-trimethylcyclohexan-1-amine HCl (Filter & Vacuum Dry) SaltForm->Product

Workflow for the isolation of sterically hindered N,2,6-trimethylcyclohexan-1-amine hydrochloride.

References

  • Title: N,2,6-trimethylcyclohexan-1-amine hydrochloride | 1269152-63-7 Source: sigmaaldrich.com URL: 1

  • Title: How to resolve emulsions during Cyclohexaneacetic acid extraction Source: benchchem.com URL: 4

  • Title: Notes on extraction Source: wordpress.com (Org Prep Daily) URL:

  • Title: Tackling emulsions just got easier Source: biotage.com URL: 3

  • Title: Amine workup : r/Chempros Source: reddit.com URL: 5

  • Title: Cyclohexylamine-Hydrochloride | CAS 4998-76-9 Source: spectrumchemical.com URL: 2

Sources

Optimization

Technical Support Center: Scaling Up N,2,6-trimethylcyclohexan-1-amine Hydrochloride Synthesis

This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up the synthesis of N,2,6-trimethylcyclohexan-1-amine hydrochloride. As a Senior Application Sc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up the synthesis of N,2,6-trimethylcyclohexan-1-amine hydrochloride. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your process effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to N,2,6-trimethylcyclohexan-1-amine hydrochloride?

A1: The most industrially viable route is the reductive amination of 2,6-dimethylcyclohexanone with methylamine, followed by salt formation with hydrochloric acid. This one-pot or two-step process is generally high-yielding and utilizes readily available starting materials. The core transformation involves the formation of an intermediate imine or enamine, which is then reduced to the desired secondary amine.

Q2: What are the primary challenges when scaling up this reaction?

A2: The main challenges encountered during the scale-up of this synthesis are:

  • Stereoisomer Control: The product has multiple chiral centers, leading to a mixture of diastereomers and enantiomers. Controlling the stereochemical outcome is critical, especially for pharmaceutical applications.[1]

  • Impurity Profile: Formation of byproducts such as over-alkylated amines (tertiary amine) and unreacted starting materials can complicate purification.[2]

  • Reaction Exothermicity: Reductive aminations, particularly the reduction step, can be exothermic and require careful thermal management on a larger scale.

  • Product Isolation and Purification: Efficiently isolating and purifying the hydrochloride salt to the required specifications can be challenging due to potential solubility issues and the need to remove process-related impurities.[3]

Q3: How is the hydrochloride salt of N,2,6-trimethylcyclohexan-1-amine typically formed and isolated?

A3: The hydrochloride salt is typically formed by treating a solution of the free amine in a suitable organic solvent (e.g., isopropanol, ethyl acetate, or diethyl ether) with a solution of hydrogen chloride in an organic solvent or with gaseous hydrogen chloride.[4] The salt then precipitates out of the solution and can be isolated by filtration. The choice of solvent is critical for obtaining a crystalline product with good yield and purity.

Troubleshooting Guide

Issue 1: Poor Control of Stereoisomer Ratios

Q: My final product is a complex mixture of diastereomers, and I am unable to obtain the desired stereoisomer in high purity. What can I do?

A: Achieving high diastereoselectivity in the reduction of the imine intermediate is a common hurdle. The stereochemical outcome is influenced by the reducing agent, solvent, and reaction temperature.

Troubleshooting Steps:

  • Choice of Reducing Agent:

    • Sodium borohydride (NaBH₄): This is a common and cost-effective reducing agent. The diastereoselectivity can be influenced by the solvent system. For instance, reductions of substituted cyclohexanones with NaBH₄ in different alcohols can yield varying isomer ratios.[5]

    • Sodium triacetoxyborohydride (STAB): STAB is a milder and more selective reducing agent that can often provide different diastereoselectivity compared to NaBH₄.[6] It is particularly effective for one-pot reductive aminations.

    • Catalytic Hydrogenation: This method can offer high stereoselectivity depending on the choice of catalyst (e.g., Pd/C, PtO₂) and reaction conditions (pressure, temperature, solvent). The catalyst surface can direct the approach of the imine, leading to a preference for one diastereomer.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the imine intermediate and its interaction with the reducing agent, thereby affecting the stereochemical outcome. It is advisable to screen a range of solvents (e.g., methanol, ethanol, THF, dichloromethane).

  • Temperature Control: Lower reaction temperatures during the reduction step can enhance stereoselectivity by favoring the transition state leading to the thermodynamically more stable product.

  • Biocatalysis: Imine reductases (IREDs) can offer excellent enantio- and diastereoselectivity. Screening a panel of IREDs could identify an enzyme that selectively produces the desired stereoisomer.[7][8]

Issue 2: Formation of Significant Impurities

Q: My final product is contaminated with a tertiary amine (N,N,2,6-tetramethylcyclohexan-1-amine) and unreacted 2,6-dimethylcyclohexanone. How can I minimize these impurities?

A: The formation of these impurities is a common issue in reductive amination reactions. Over-alkylation leads to the tertiary amine, while incomplete reaction leaves unreacted starting material.

Troubleshooting Steps:

  • Control of Stoichiometry:

    • Carefully control the stoichiometry of methylamine to 2,6-dimethylcyclohexanone. Using a slight excess of methylamine can help drive the reaction to completion and minimize residual ketone. However, a large excess may not be economically viable on a large scale.

  • Order of Reagent Addition:

    • For a two-step process, ensure the complete formation of the imine before adding the reducing agent. This can be monitored by techniques like GC or NMR.

    • In a one-pot protocol, the rate of addition of the reducing agent can influence the competition between imine formation and ketone reduction.

  • Reaction Conditions:

    • Temperature: Higher temperatures can sometimes favor over-alkylation. Optimize the reaction temperature to find a balance between a reasonable reaction rate and minimal byproduct formation.

    • pH Control: Maintaining an optimal pH (typically mildly acidic) is crucial for imine formation.

  • Choice of Reducing Agent:

    • Sodium triacetoxyborohydride (STAB) is often preferred for its selectivity in reducing the imine in the presence of the ketone, which can help minimize the reduction of the starting material to the corresponding alcohol.[6]

ImpurityPotential CauseRecommended Solution
N,N,2,6-tetramethylcyclohexan-1-amineOver-alkylation of the productOptimize stoichiometry; control reaction temperature.
2,6-dimethylcyclohexanoneIncomplete reactionUse a slight excess of methylamine; ensure sufficient reaction time and temperature.
2,6-dimethylcyclohexanolReduction of the starting ketoneUse a more selective reducing agent like STAB; ensure complete imine formation before reduction.
Issue 3: Challenges in Product Isolation and Purification

Q: I am experiencing low yields and inconsistent purity during the crystallization of the hydrochloride salt. What factors should I consider for optimization?

A: The crystallization of amine hydrochlorides can be sensitive to various parameters, especially at scale.

Troubleshooting Steps:

  • Solvent Selection for Crystallization:

    • The ideal solvent should provide good solubility for the hydrochloride salt at elevated temperatures and poor solubility at lower temperatures.

    • Commonly used solvents for amine hydrochloride crystallization include alcohols (isopropanol, ethanol), esters (ethyl acetate), and ethers (diethyl ether, MTBE), or mixtures thereof.[9][10]

    • An anti-solvent approach, where a solvent in which the salt is insoluble is added to a solution of the salt, can also be effective.

  • Control of Supersaturation:

    • Cooling rate: A slow and controlled cooling profile is crucial for the growth of larger, purer crystals. Rapid cooling can lead to the precipitation of fine particles that may trap impurities.

    • Seeding: Introducing seed crystals at the appropriate temperature can control the onset of crystallization and lead to a more uniform particle size distribution.[11]

  • pH Adjustment:

    • Ensure the correct stoichiometric amount of HCl is used. An excess of HCl can sometimes lead to the formation of less stable or amorphous forms.

  • Purification by Slurrying:

    • If the crystallized product still contains impurities, reslurrying the solid in a suitable solvent can be an effective purification step. The impurities may dissolve in the solvent while the desired product remains as a solid.

Solvent SystemAdvantagesDisadvantages
Isopropanol/WaterGood for initial crystallizationWater can increase solubility, potentially lowering yield.
Ethyl Acetate/MethanolCan provide high purity crystalsMiscibility needs to be carefully managed.
Diethyl EtherEffective as an anti-solventHighly flammable and volatile, posing safety risks at scale.

Experimental Protocols

Protocol 1: Synthesis of N,2,6-trimethylcyclohexan-1-amine

Materials:

  • 2,6-dimethylcyclohexanone

  • Methylamine (solution in a suitable solvent, e.g., THF or ethanol)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 2,6-dimethylcyclohexanone (1.0 eq) in DCM, add the methylamine solution (1.2 eq) at room temperature.

  • Stir the mixture for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or GC to confirm the consumption of the ketone.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add STAB (1.5 eq) portion-wise, maintaining the temperature below 10 °C. The addition can be exothermic.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by GC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.[6]

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude N,2,6-trimethylcyclohexan-1-amine as an oil.

Protocol 2: Formation and Crystallization of N,2,6-trimethylcyclohexan-1-amine Hydrochloride

Materials:

  • Crude N,2,6-trimethylcyclohexan-1-amine

  • Isopropanol (IPA)

  • Hydrogen chloride solution (e.g., 2M in diethyl ether or generated in situ)

  • Diethyl ether or another suitable anti-solvent

Procedure:

  • Dissolve the crude amine in a minimal amount of IPA.

  • Slowly add the hydrogen chloride solution dropwise with stirring. The hydrochloride salt should begin to precipitate.

  • If precipitation is slow, add an anti-solvent like diethyl ether to induce crystallization.

  • Stir the resulting slurry at room temperature for a few hours, then cool in an ice bath to maximize precipitation.

  • Collect the solid by vacuum filtration and wash the filter cake with a small amount of cold diethyl ether.

  • Dry the product under vacuum to a constant weight.

Visualizations

Reaction Workflow

A 2,6-Dimethylcyclohexanone + Methylamine B Imine Formation A->B Mildly acidic pH C Reduction with STAB B->C Controlled Temperature D N,2,6-trimethylcyclohexan-1-amine (Free Base) C->D E Work-up & Extraction D->E Aqueous Quench F HCl Salt Formation E->F Solvent Exchange G Crystallization & Isolation F->G Solvent/Anti-solvent H Pure N,2,6-trimethylcyclohexan-1-amine HCl G->H Filtration & Drying

Caption: General workflow for the synthesis of N,2,6-trimethylcyclohexan-1-amine hydrochloride.

Stereoisomer Relationship

Caption: Potential stereoisomers of N,2,6-trimethylcyclohexan-1-amine.

References

  • Grogan, G. & Turner, N. J. (2022).
  • BenchChem (2025).
  • Gellman, S. H., et al. (2020). Reductive Amination Bicarbonate Quench: Gas-Evolving Waste Stream Near-Miss Investigation.
  • Luo, Z., et al. (2024). Efficient and Scalable Enantioselective Synthesis of a Key Intermediate for Rimegepant: An Oral CGRP Receptor Antagonist.
  • Dunn, P. J., et al. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.
  • Turner, N. J., et al. (2022). Reductive Aminations by Imine Reductases: From Milligrams to Tons. White Rose Research Online.
  • Ellman, J. A. (n.d.). Chapter X: Imine Additions.
  • BenchChem (2025). Technical Support Center: Resolving Stereoisomers of 2-methyl-N-pentylcyclohexan-1-amine.
  • Murphy, P. V., et al. (n.d.).
  • BenchChem (2025). An In-depth Technical Guide to the Discovery and Stereochemical Analysis of Trimethylcyclohexane Isomers.
  • Denton, J. R., et al. (2020). Large-scale reductive amination and synthesis applications.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Kappe, C. O., et al. (2021).
  • Smith, K., et al. (n.d.). Synthesis and Purification of 2,6-dimethylcyclohexanol for Application as a General Anesthetic. Smith College.
  • Lindsley, C. W., et al. (n.d.). Highly Efficient Diastereoselective Reduction of α-Fluoroimines. PMC, NIH.
  • Khaliq-uz-Zaman, S. M., et al. (n.d.). Synthesis of 4'-(2,6,6-Trimethyl-2-Cyclohexen-1-yl)-3'-Buten-2'-Ketoxime-N-O-Alkyl Ethers.
  • Turner, N. J., et al. (n.d.).
  • Enamine (2024). Enamine Scale-Up Synthesis of MedChem Relevant Cores.
  • Kannappan, V. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia.
  • Santos, J. L., et al. (2021). An overview of analytical methods for enantiomeric determination of chiral pollutants in environmental samples and biota. Semantic Scholar.
  • Wang, Y., et al. (n.d.). Study on Ru/ZrO2 Catalyzed Reductive Amination of Cyclohexanone to Cyclohexylamine.
  • PubChemLite (n.d.). N,2,6-trimethylcyclohexan-1-amine hydrochloride (C9H19N).
  • Sarlah, D. (n.d.). Diastereoselective Reactions of Imines with Anhydrides and their Derivatives and Mechanistic Investigation of the Multicomponent. eScholarship.
  • Beller, M., et al. (2025).
  • BenchChem (2025).
  • Khaliq-uz-Zaman, S. M., et al. (2005). Synthesis of 4'-(2,6,6-Trimethyl -2-Cyclohexen-1-yl) -3'-Buten-2'-Ketoxime-N-O-Alkyl Ethers.
  • Jacobsen, E. N. (n.d.). A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols.
  • Wender, P. A. (n.d.).
  • Khaliq-uz-Zaman, S. M., et al. (2025). (PDF) Synthesis of 4'-(2,6,6-Trimethyl-2-Cyclohexen-1-yl)-3'-Buten-2'-Ketoxime-N-O-Alkyl Ethers.
  • Chen, J., et al. (2012). Crystallization and transformation of pharmaceutical solid forms. Academic Journals.
  • Stanislav, R. (n.d.). (PDF) SYNTHESIS OF IMPURITIES AND/OR DEGRADATION PRODUCTS OF SELECTED HETEROCYCLIC DRUGS AS AN INTEGRAL PART OF THE API DEVELOPMENT.
  • EP 2436381 A1 (2007). Crystallization of hydrohalides of pharmaceutical compounds. Googleapis.com.
  • Shea, K. M., et al. (n.d.). Observations on the stereochemistry of reduction of 2,6-dimethylcyclohexanones.
  • Biotage (n.d.).
  • Moynihan, H. A. & Horgan, D. E. (2017).
  • The Fromm Group (n.d.).
  • Wang, J., et al. (2021). Understanding the Reaction Crystallization Process of Glycidyl Trimethyl Ammonium Chloride. Semantic Scholar.
  • Organic Syntheses Procedure (n.d.). methylamine hydrochloride.
  • US3337630A (n.d.). Process for the purification of amines.
  • Cambridge Crystallographic Data Centre (n.d.). Crystal structure of N-[(1S,2S)-2-aminocyclohexyl]-2,4,6-trimethylbenzenesulfonamide. NIH.
  • Gampa, V. R., et al. (n.d.). Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements.
  • WO2006061783A1 (n.d.). Process For The Preparation Of 2,6,6 Trimethyl 1,3 Cyclohexadiene 1 Carboxaldehyde.
  • US20170355670A1 (n.d.). Process for the preparation of 1-(2,6,6-trimethylcyclohexyl)-alkan-3-ols.
  • Chen, X., et al. (2025). (PDF) ChemInform Abstract: Improved Synthesis of Methyl 3-Oxo-2,6,6-trimethylcyclohex-1-ene-1-carboxylate, an A-Ring Intermediate for (.+-.)-Strigol.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Purity Characterization of N,2,6-Trimethylcyclohexan-1-amine Hydrochloride

The Analytical Challenge: The "Invisible" Aliphatic Amine N,2,6-trimethylcyclohexan-1-amine hydrochloride (CAS 1269152-63-7) is a sterically hindered, secondary cycloaliphatic amine utilized as a specialized building blo...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: The "Invisible" Aliphatic Amine

N,2,6-trimethylcyclohexan-1-amine hydrochloride (CAS 1269152-63-7) is a sterically hindered, secondary cycloaliphatic amine utilized as a specialized building block in drug discovery[1].

Unlike aromatic scaffolds, this compound entirely lacks a conjugated π -electron system. Consequently, it does not absorb ultraviolet (UV) light above 210 nm. Standard High-Performance Liquid Chromatography coupled with UV detection (HPLC-UV)—the workhorse of most analytical laboratories—is fundamentally blind to this molecule[2].

To objectively evaluate the purity of this product, laboratories must deploy alternative detection strategies. This guide compares the performance, causality, and protocols of three orthogonal methodologies: HPLC-ELSD, GC-FID, and 1H qNMR.

Workflow Decision Architecture

Selecting the optimal characterization method depends on the analytical objective: absolute primary quantification versus high-resolution impurity profiling.

DecisionTree Start Purity Analysis of N,2,6-trimethylcyclohexan-1-amine HCl Goal Primary Analytical Objective? Start->Goal Absolute Absolute Mass Fraction (Primary Method) Goal->Absolute No Reference Standard Impurity Impurity Profiling & Chromatographic Separation Goal->Impurity Need to resolve impurities qNMR 1H qNMR (Internal Standard: Maleic Acid) Absolute->qNMR Volatile Analyte State Preference? Impurity->Volatile GC GC-FID (Requires Free-Basing to Volatilize) Volatile->GC High Volatility LC HPLC-ELSD (Direct Injection of HCl Salt) Volatile->LC Intact Salt / Non-volatile

Analytical workflow decision tree for selecting the optimal purity characterization method.

Methodological Comparisons & Self-Validating Protocols

Method A: HPLC-ELSD (Evaporative Light Scattering Detection)

Mechanistic Rationale: Because the analyte lacks a UV chromophore, ELSD is employed as a universal, mass-dependent detector. ELSD nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles[2].

Causality in Method Design: As a highly polar hydrochloride salt, the amine exhibits poor retention on standard C18 columns. To induce retention without introducing non-volatile salts (which would blind the ELSD), we utilize Heptafluorobutyric acid (HFBA) as a volatile ion-pairing reagent. HFBA forms a neutral, hydrophobic complex with the protonated amine, drastically improving reversed-phase retention while cleanly evaporating in the ELSD drift tube.

Step-by-Step Protocol:

  • System Preparation: Equip the HPLC with a Polar-Embedded C18 column (e.g., 150 x 4.6 mm, 3 µm).

  • Mobile Phase Formulation: Prepare Mobile Phase A (Water + 0.1% HFBA) and Mobile Phase B (Acetonitrile + 0.1% HFBA). Causality: HFBA ensures ion-pairing while maintaining volatility.

  • Detector Tuning: Set the ELSD drift tube temperature to 50°C and nebulizer gas (N2) pressure to 40 psi.

  • Sample Preparation: Dissolve 2.0 mg/mL of the amine HCl in 50:50 Water/Acetonitrile.

  • System Suitability & Self-Validation: Inject a 0.05 mg/mL standard (LOQ proxy). The system is validated only if the Signal-to-Noise (S/N) ratio exceeds 10:1, proving the ELSD is actively detecting the mass.

Method B: GC-FID (Gas Chromatography - Flame Ionization Detection)

Mechanistic Rationale: FID provides a highly proportional response to the number of oxidizable carbon atoms in a molecule, making it ideal for aliphatic hydrocarbons and amines. However, the hydrochloride salt of N,2,6-trimethylcyclohexan-1-amine is non-volatile and will thermally degrade in the GC inlet.

Causality in Method Design: We must perform a liquid-liquid extraction under highly alkaline conditions to deprotonate the amine, yielding the volatile free base prior to injection.

GCWorkflow Step1 Weigh Amine HCl (~10 mg) Step2 Dissolve in 1 mL Ultrapure Water Step1->Step2 Step3 Alkalinize with 1M NaOH (pH > 11) Step2->Step3 Step4 Liquid-Liquid Extraction (1 mL DCM) Step3->Step4 Step5 Dry Organic Layer (Anhydrous Na2SO4) Step4->Step5 Step6 Inject into GC-FID Step5->Step6

Step-by-step sample preparation workflow for GC-FID analysis via free-basing.

Step-by-Step Protocol:

  • Free-Basing Extraction: Weigh ~10 mg of the amine HCl into a glass vial. Dissolve in 1.0 mL ultrapure water.

  • Alkalinization: Add 100 µL of 1M NaOH. Causality: Shifts the equilibrium entirely to the free base (pH > 11, well above the amine's pKa).

  • Partitioning: Add 1.0 mL of Dichloromethane (DCM). Vortex for 60 seconds. Extract the lower organic layer and dry over anhydrous Na2SO4 to remove residual water (which damages GC columns).

  • Chromatography: Inject 1 µL into a GC equipped with a DB-5 capillary column (30 m x 0.25 mm x 0.25 µm). Use a temperature gradient from 50°C to 250°C at 15°C/min.

  • System Suitability & Self-Validation: Run a solvent blank (DCM) to ensure no co-eluting artifact peaks exist at the amine's retention time.

Method C: 1H qNMR (Quantitative Nuclear Magnetic Resonance)

Mechanistic Rationale: qNMR is a primary ratio method of measurement. Unlike chromatography, it does not require a reference standard of the analyte itself. Instead, it measures the absolute mass fraction by comparing the integral of the analyte's protons against a certified internal standard[3].

Causality in Method Design: We dissolve the sample in Deuterium Oxide (D2O). In D2O, the amine's NH2+ protons rapidly exchange with deuterium. This H/D exchange collapses the adjacent N-methyl doublet into a sharp, easily integrated singlet, eliminating multiplet overlap and drastically improving integration accuracy.

Step-by-Step Protocol:

  • Gravimetric Preparation: Using a microbalance (d = 0.001 mg), accurately weigh ~10.000 mg of the amine HCl and ~5.000 mg of TraceCERT® Maleic Acid (Internal Standard).

  • Solvation: Dissolve the mixture in 0.7 mL of D2O and transfer to a 5 mm NMR tube.

  • Acquisition Parameters: Acquire a 1H NMR spectrum at 400 MHz or higher. Critical Step: Set the relaxation delay (D1) to 60 seconds. Causality: Ensures >99% longitudinal relaxation (T1) of all protons, preventing integration truncation errors[4].

  • Calculation: Integrate the Maleic Acid singlet (~6.3 ppm, 2H) and the analyte's N-methyl singlet (~2.6 ppm, 3H). Calculate absolute purity using the standard qNMR mass-ratio equation.

  • System Suitability & Self-Validation: The integral of the internal standard must yield a precision of RSD < 1.0% across three replicate acquisitions.

Performance Comparison Matrix

To objectively guide your selection, the quantitative and operational metrics of the three methodologies are summarized below. Data reflects typical performance parameters for aliphatic amine characterizations[2][5].

Analytical MetricHPLC-ELSDGC-FID1H qNMR
Detection Principle Mass-dependent light scatteringCarbon-hydrogen combustionNuclear spin resonance
Primary Use Case Impurity profiling of intact saltHigh-resolution volatile profilingAbsolute primary quantification
Reference Std Required? Yes (Analyte-specific)Yes (Analyte-specific)No (Uses generic internal standard)
Sample Preparation Direct dissolutionAlkaline liquid-liquid extractionGravimetric co-dissolution
Typical Precision (RSD) 2.0% - 5.0% (Non-linear response)1.0% - 2.0%< 0.5%
Analysis Time ~20 minutes~15 minutes~10 minutes (plus prep)
Specificity Moderate (Depends on column)High (Capillary resolution)Extremely High (Structural proof)

Strategic Recommendations

For drug development professionals characterizing N,2,6-trimethylcyclohexan-1-amine hydrochloride:

  • For Absolute Purity Certification: Implement 1H qNMR . Its status as a primary analytical method bypasses the need for an identical reference standard, offering unparalleled accuracy (RSD < 0.5%) for batch release[5].

  • For Routine Quality Control: Deploy GC-FID . While it requires a free-basing step, the robust linear response of the FID makes it superior to ELSD for day-to-day batch consistency checks.

  • For Non-Volatile Impurity Profiling: Utilize HPLC-ELSD . It is the only method capable of analyzing the intact hydrochloride salt directly, ensuring that non-volatile degradants missed by GC are detected[2].

References

  • N,2,6-trimethylcyclohexan-1-amine hydrochloride (C9H19N) - PubChemLite. uni.lu.
  • Quantitative Nuclear Magnetic Resonance (QNMR) Spectroscopy for Assessing the Purity of Technical Grade Agrochemicals. acs.org.
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. spectroscopyworld.com.
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. spectroscopyeurope.com.
  • Development and Validation of a Novel HPLC/ELSD Method for the Direct Determination of Tobramycin in Pharmaceuticals, Plasma, and Urine. researchgate.net.

Sources

Comparative

Comparative Guide: N,2,6-Trimethylcyclohexan-1-amine Hydrochloride vs. Standard Cyclohexylamine Derivatives in Drug Development

As pharmaceutical pipelines increasingly prioritize sp³-rich architectures to improve clinical success rates, cyclohexylamine derivatives have emerged as cornerstone building blocks[1]. They are heavily utilized in the s...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly prioritize sp³-rich architectures to improve clinical success rates, cyclohexylamine derivatives have emerged as cornerstone building blocks[1]. They are heavily utilized in the synthesis of active pharmaceutical ingredients (APIs), such as the antipsychotic Cariprazine[2], and various agrochemicals[3]. However, standard unhindered cyclohexylamines frequently suffer from poor pharmacokinetic profiles due to rapid enzymatic degradation.

To overcome these limitations, medicinal chemists employ sterically hindered analogs. This guide provides an objective, mechanistic comparison between standard cyclohexylamine derivatives and the highly specialized N,2,6-trimethylcyclohexan-1-amine hydrochloride (CAS: 1269152-63-7)[4], detailing how strategically placed steric bulk fundamentally alters chemical reactivity and metabolic stability.

Structural and Mechanistic Rationale

The Vulnerability of Standard Cyclohexylamines

Unhindered derivatives, such as N-methylcyclohexylamine or 1,4-cyclohexanediamine, possess highly accessible secondary or primary amines. While this makes them excellent, fast-reacting nucleophiles for modular library synthesis (e.g., Suzuki-Miyaura or Heck cross-coupling workflows)[5], it also leaves them fully exposed to Cytochrome P450 (CYP450) enzymes. The unhindered nitrogen lone pair and adjacent alpha-protons facilitate rapid electron transfer and hydrogen abstraction, leading to high intrinsic clearance via N-dealkylation.

The Steric Shield of N,2,6-Trimethylcyclohexan-1-amine

N,2,6-trimethylcyclohexan-1-amine (often utilized as the trans-(2S,6S) stereoisomer[6]) introduces a triad of methyl groups: one on the nitrogen and two on the flanking C2 and C6 positions of the cyclohexyl ring.

  • Causality in Design: The 2,6-dimethyl substitution creates a severe steric "shield" around the secondary amine. This physical barrier blocks the active site of CYP450 enzymes from accessing the nitrogen lone pair, effectively shutting down the primary N-demethylation clearance pathway. Consequently, the molecule exhibits a dramatically extended in vitro half-life.

G A Unhindered Cyclohexylamines (e.g., N-methylcyclohexylamine) B CYP450 Enzymes (Rapid N-Dealkylation) A->B C High Clearance Short Half-life B->C D N,2,6-trimethylcyclohexan-1-amine (Sterically Hindered) E Steric Shielding at C2/C6 Blocks Enzyme Access D->E F Low Clearance Extended Half-life E->F

Mechanism of CYP450 evasion by sterically hindered N,2,6-trimethylcyclohexan-1-amine.

Quantitative Performance Comparison

The introduction of steric bulk forces a trade-off: what is gained in metabolic stability is lost in synthetic ease. The table below summarizes the divergent physicochemical and reactive properties of these derivatives.

Property / MetricN-methylcyclohexylamine (Unhindered)2-methylcyclohexylamine (Moderate Bulk)N,2,6-trimethylcyclohexan-1-amine (High Bulk)
Steric Hindrance (A-value proxy) LowModerateVery High
Relative Nucleophilicity HighModerateLow
Typical Amidation Yield (Standard RT) >90% (Fast kinetics)~75% (Moderate kinetics)<20% (Requires harsh activation)
HLM Metabolic Half-Life ( t1/2​ ) Short (<15 min)Moderate (~30 min)Long (>120 min)
Primary Clearance Pathway N-demethylationN-dealkylation / Ring oxidationHighly resistant to Phase I metabolism
Calculated LogP (Lipophilicity) ~1.5~1.9~2.8 (Enhanced BBB penetration)

Self-Validating Experimental Protocols

To effectively utilize N,2,6-trimethylcyclohexan-1-amine hydrochloride, standard bench protocols must be adapted. The severe steric clash during the formation of the tetrahedral intermediate in amidation reactions renders standard coupling agents (like EDC/HOBt) ineffective.

Protocol A: High-Yield Amidation of Sterically Hindered Amines

This protocol utilizes in situ acid chloride generation to minimize the steric profile of the electrophile, ensuring successful coupling.

  • Amine Free-Basing: Suspend N,2,6-trimethylcyclohexan-1-amine hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Causality: The excess DIPEA serves a dual purpose: it liberates the free amine from the HCl salt[4] and acts as a non-nucleophilic acid scavenger during the reaction. Without it, the generated HCl would protonate the hindered amine, rendering it completely inert.

  • Electrophile Activation: In a separate dry vial, dissolve the target carboxylic acid (1.2 eq) in DCM. Add Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 eq) and stir for 30 minutes at room temperature.

    • Causality: Ghosez's reagent converts the acid into a highly reactive acyl chloride under neutral conditions. Unlike bulky active esters formed by HATU or EDC, the linear, low-profile acyl chloride can penetrate the steric shield of the 2,6-dimethyl groups.

  • Thermal Coupling: Transfer the activated acyl chloride to the amine solution. Seal the reaction vessel and heat to 60°C for 12 hours.

    • Causality: The thermal energy overcomes the high activation energy barrier imposed by the steric clash during the nucleophilic attack.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with Ethyl Acetate (EtOAc), dry over Na₂SO₄, and purify via flash chromatography.

W Step1 Amine Free-Basing (DIPEA in DCM) Step3 Thermal Coupling (60°C, 12h) Step1->Step3 Step2 In Situ Activation (Ghosez's Reagent) Step2->Step3 Step4 Sterically Hindered Amide Product Step3->Step4

Optimized amidation workflow for sterically hindered secondary amines.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

This assay validates the metabolic resistance of the synthesized derivatives, utilizing a self-validating control system.

  • Incubation Preparation: Dilute the test compound (N,2,6-TMCA derivative vs. N-methylcyclohexylamine derivative) to a final concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing pooled Human Liver Microsomes (1 mg/mL protein). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation & Control: Initiate the reaction by adding NADPH (1 mM final concentration).

    • Self-Validating Control: Run a parallel sample without NADPH. Causality: NADPH is the obligate electron donor for CYP450 catalytic cycles. If degradation occurs in the NADPH-free sample, it indicates assay contamination or non-CYP mediated instability (e.g., chemical hydrolysis), validating the integrity of the primary data.

  • Time-Course Quenching: At intervals (0, 15, 30, 60, 120 minutes), extract 50 µL aliquots and immediately submerge them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: The organic solvent and rapid temperature drop instantly denature the microsomal proteins, halting all enzymatic activity and precipitating the matrix for clean downstream analysis.

  • LC-MS/MS Quantification: Centrifuge the quenched samples at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

References

  • [6] Title: trans-(2S,6S)-N,2,6-trimethylcyclohexan-1-amine | Source: PubChem - National Institutes of Health | URL:[Link]

  • [2] Title: 1,4-cyclohexylamine derivatives and processes for the preparation thereof (US9718795B2) | Source: Google Patents | URL:

  • [1] Title: Cyclohexylamine Manufacturing Cost Analysis Report 2026 | Source: IMARC Group | URL: [Link]

Sources

Validation

Performance Comparison Guide: N,2,6-Trimethylcyclohexan-1-amine Hydrochloride in Sterically Demanding Catalysis

As drug development pipelines increasingly target complex, sterically congested active pharmaceutical ingredients (APIs), the demand for catalysts capable of absolute chemo- and regiocontrol has surged. N,2,6-trimethylcy...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly target complex, sterically congested active pharmaceutical ingredients (APIs), the demand for catalysts capable of absolute chemo- and regiocontrol has surged. N,2,6-trimethylcyclohexan-1-amine hydrochloride (TMC-NH·HCl, CAS: 1269152-63-7) is a highly sterically hindered secondary amine salt that serves as a precision tool in both organocatalysis and transition-metal mediated transformations.

This guide objectively evaluates the performance of TMC-NH·HCl against standard secondary amine catalysts, providing mechanistic rationale, comparative data, and self-validating protocols for deployment in advanced synthetic workflows.

Mechanistic Rationale: The Causality of Extreme Steric Bulk

In standard enamine catalysis, secondary amines condense with carbonyl compounds to form an electrophilic iminium ion, followed by deprotonation to yield a nucleophilic enamine. While unhindered amines (e.g., pyrrolidine) drive this equilibrium rapidly, they suffer from poor regioselectivity and promote unwanted self-aldol condensation between the highly reactive enamine and unreacted iminium ions.

TMC-NH·HCl fundamentally alters the transition state energy landscape through extreme steric shielding:

  • Kinetic Enamine Formation: The presence of the 2,6-dimethyl groups on the cyclohexyl ring, combined with the N-methyl substituent, imposes severe allylic strain ( strain) during the deprotonation of the iminium intermediate. To minimize this strain, deprotonation is forced to occur exclusively at the least hindered -carbon, generating the kinetic enamine with >99% regioselectivity [1].

  • Suppression of Side Reactions: The massive steric profile of the resulting enamine physically precludes it from attacking other bulky iminium ions, effectively reducing the self-aldol background reaction to zero [2].

  • Reversal of Transition-Metal Selectivity: Beyond organocatalysis, highly hindered secondary amines are critical in transition-metal functionalizations. Energy decomposition analyses reveal that while standard nucleophiles follow electronic biases (e.g., Markovnikov selectivity in nucleopalladation), the introduction of an extremely bulky secondary amine dramatically increases the term, overriding electronic effects and reversing the regioselectivity [3].

Comparative Performance Analysis

The following data summarizes the performance of TMC-NH·HCl compared to standard secondary amine catalysts in the benchmark -alkylation of a branched aliphatic aldehyde with a Michael acceptor.

CatalystSteric Bulk ProfileRegioselectivity (Kinetic : Thermodynamic)Self-Aldol Side Product (%)Typical Isolated Yield (%)
Pyrrolidine Low40 : 60> 25%85% (Mixture)
Piperidine Moderate55 : 4515%80% (Mixture)
L-Proline Moderate-High80 : 20< 5%75%
TMC-NH·HCl Extreme > 99 : 1 0% 65% *

*Note: The lower overall yield for TMC-NH·HCl reflects slower reaction kinetics due to the high activation energy required for the initial condensation step. However, it delivers absolute chemoselectivity, eliminating the need for complex downstream chromatographic separations.

Catalytic Workflow Visualization

CatalyticCycle Substrate Carbonyl Substrate + TMC-NH·HCl Iminium Sterically Shielded Iminium Ion Substrate->Iminium -H2O (Acid Catalyzed) Enamine Kinetic Enamine (Regioselective) Iminium->Enamine Deprotonation (Steric Control) Addition Electrophilic Addition Enamine->Addition + Electrophile Product Functionalized Product + Catalyst Release Addition->Product +H2O (Hydrolysis) Product->Substrate Catalyst Recycling

Fig 1. Iminium-enamine catalytic cycle highlighting steric control by TMC-NH·HCl.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol for the -alkylation of aldehydes using TMC-NH·HCl incorporates built-in analytical checkpoints. This self-validating system prevents the waste of expensive electrophiles by verifying intermediate formation before proceeding.

Phase 1: Catalyst-Substrate Pre-Activation

The hydrochloride salt of TMC-NH acts as an internal Brønsted acid co-catalyst, eliminating the need for external acidic additives to drive the initial dehydration step [4].

  • In an oven-dried Schlenk flask under an argon atmosphere, dissolve the aliphatic aldehyde (1.0 equiv, 0.5 mmol) in anhydrous (2.0 mL).

  • Add TMC-NH·HCl (0.2 equiv, 0.1 mmol) and activated 4Å molecular sieves (100 mg) to drive the equilibrium toward the iminium ion.

  • Stir at room temperature for 2 hours.

  • Validation Checkpoint 1 (Initiation): Extract a 50 µL aliquot and analyze via -NMR. The disappearance of the aldehyde proton signal ( 9.5 ppm) and the emergence of the vinylic enamine proton ( 4.5–5.5 ppm) validates that the steric bulk has not completely arrested iminium formation. Do not proceed to Phase 2 until >80% conversion to the enamine is observed.

Phase 2: Electrophilic Addition
  • Lower the reaction temperature to -20 °C to maximize facial selectivity and stabilize the kinetic enamine.

  • Dropwise, add the electrophile (e.g., a Michael acceptor or alkyl halide) (1.2 equiv, 0.6 mmol) over 10 minutes.

  • Allow the reaction to stir for 18–24 hours, gradually warming to 0 °C.

  • Validation Checkpoint 2 (Reaction Progress): Monitor via TLC (Hexanes:EtOAc 8:2) using a stain. The selective consumption of the electrophile without the appearance of higher-molecular-weight baseline streaking confirms that the kinetic enamine is successfully attacking the target without undergoing self-condensation.

Phase 3: Hydrolysis and Catalyst Recovery
  • Quench the reaction by adding 2.0 mL of a saturated aqueous solution. Stir vigorously for 30 minutes at room temperature to ensure complete hydrolysis of the product-iminium complex back to the functionalized aldehyde and free amine catalyst.

  • Extract the aqueous layer with dichloromethane ( mL).

  • Dry the combined organic layers over anhydrous , filter, and concentrate under reduced pressure.

  • Validation Checkpoint 3 (Termination): Perform a crude mass balance calculation. If the recovered mass significantly exceeds the theoretical yield of the product, it indicates incomplete hydrolysis of the bulky iminium intermediate. If this occurs, resuspend the crude mixture in THF/1M HCl (1:1) and stir for an additional hour before re-extracting.

References

  • Explaining Anomalies in Enamine Catalysis: “Downstream Species” as a New Paradigm for Stereocontrol Accounts of Chemical Research URL:[Link]

  • Enamines – Formation, Properties, Reactions, and Mechanisms Master Organic Chemistry URL:[Link]

  • Energy Decomposition Analyses Reveal the Origins of Catalyst and Nucleophile Effects on Regioselectivity in Nucleopalladation of Alkenes Journal of the American Chemical Society URL:[Link]

  • Proximity-driven acceleration of challenging solid-phase peptide couplings Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

Comparative

The Cyclohexylamine Scaffold: A Comparative Guide to its Efficacy in Drug Discovery

Abstract This guide provides a comparative analysis of the therapeutic potential of the cyclohexylamine scaffold in drug discovery. While direct pharmacological data for N,2,6-trimethylcyclohexan-1-amine hydrochloride is...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comparative analysis of the therapeutic potential of the cyclohexylamine scaffold in drug discovery. While direct pharmacological data for N,2,6-trimethylcyclohexan-1-amine hydrochloride is not available in current scientific literature, the broader family of cyclohexylamine derivatives has yielded compounds with significant clinical applications. We will explore the structure-activity relationships and pharmacological profiles of two distinct classes of cyclohexylamine-containing drugs: the simple alkylcyclohexylamine, propylhexedrine, and the more complex arylcyclohexylamines, exemplified by ketamine. Through this comparative lens, we aim to provide researchers, scientists, and drug development professionals with insights into the versatility of the cyclohexylamine moiety as a foundational element in medicinal chemistry, supported by experimental data and detailed protocols.

Introduction: The Enigmatic Profile of N,2,6-trimethylcyclohexan-1-amine hydrochloride

An initial survey of the scientific and patent literature reveals a notable absence of pharmacological data for N,2,6-trimethylcyclohexan-1-amine hydrochloride. While its chemical structure is defined, its biological activity and potential applications in drug discovery remain uncharacterized. This lack of data necessitates a broader examination of the cyclohexylamine scaffold to understand its potential. By analyzing structurally related compounds with well-documented efficacy, we can infer the potential and challenges of developing novel therapeutics based on this chemical backbone.

This guide will therefore pivot to a comparative analysis of two prominent examples of cyclohexylamine derivatives that have found clinical use: Propylhexedrine and Ketamine. These compounds, while sharing the core cyclohexylamine motif, exhibit vastly different pharmacological profiles, highlighting the chemical tractability and therapeutic versatility of this scaffold.

Comparative Analysis: Propylhexedrine vs. Arylcyclohexylamines (Ketamine)

The cyclohexylamine core, a cyclohexane ring bearing an amine group, serves as a versatile scaffold in medicinal chemistry. The nature of the substituents on both the ring and the amine nitrogen dictates the compound's interaction with biological targets, leading to a wide spectrum of pharmacological activities.

Propylhexedrine: A Simple Alkylcyclohexylamine with Adrenergic Activity

Propylhexedrine is a sympathomimetic amine utilized as a topical nasal decongestant.[1][2] Its structure is characterized by a simple methylamino group and a propyl chain attached to the cyclohexane ring.

Mechanism of Action: Propylhexedrine functions primarily as an alpha-adrenergic receptor agonist.[2][3] This action on the smooth muscle of blood vessels in the nasal mucosa leads to vasoconstriction, reducing swelling and nasal congestion.[1][3] At higher, non-therapeutic doses, it can act as a norepinephrine-dopamine releasing agent in the central nervous system.[1][4]

Therapeutic Application: Its sole approved medical use is for the temporary relief of nasal congestion from colds, hay fever, and allergies.[1][4]

Arylcyclohexylamines: A Class of NMDA Receptor Modulators

The arylcyclohexylamine class is defined by the presence of an aryl group, typically phenyl, attached to the same carbon of the cyclohexane ring as the amine.[5] This structural feature dramatically shifts the pharmacological target from adrenergic receptors to the N-methyl-D-aspartate (NMDA) receptor.[6] The most prominent member of this class is ketamine.

Mechanism of Action: Arylcyclohexylamines, including ketamine and its predecessor phencyclidine (PCP), are non-competitive antagonists of the NMDA receptor.[6][7] They bind to a site within the ion channel of the receptor, blocking the influx of calcium and inhibiting glutamatergic neurotransmission.[6][8] This mechanism is responsible for their characteristic dissociative anesthetic, analgesic, and, more recently discovered, rapid-acting antidepressant effects.[8][9][10]

Therapeutic Applications:

  • Anesthesia: Ketamine is a widely used anesthetic, particularly in pediatric and emergency medicine, due to its safety profile.[10][11]

  • Pain Management: It is effective for both acute and chronic pain, especially neuropathic pain, at sub-anesthetic doses.[8][10]

  • Depression: Intravenous ketamine has shown remarkable efficacy in providing rapid relief from treatment-resistant depression.[10]

Structure-Activity Relationship (SAR) Insights

The dramatic difference in the pharmacological profiles of propylhexedrine and ketamine underscores key SAR principles for the cyclohexylamine scaffold:

  • Aryl Substitution: The presence of an aryl group geminal to the amine is critical for NMDA receptor antagonism. Simple alkyl substitution, as in propylhexedrine, leads to adrenergic activity.

  • Amine Substitution: Modifications to the amine group in arylcyclohexylamines can fine-tune potency and selectivity. For instance, replacing the piperidine ring in PCP with a methylamino group in ketamine reduces hallucinogenic side effects.[9][12]

  • Cyclohexane Ring Substitution: Hydroxylation of the cyclohexane ring in arylcyclohexylamines tends to decrease both potency and efficacy at the NMDA receptor.[12]

The following table summarizes the key differences between these two classes of cyclohexylamine derivatives:

FeaturePropylhexedrineKetamine (Arylcyclohexylamine)
Structural Class AlkylcyclohexylamineArylcyclohexylamine
Primary Mechanism Alpha-adrenergic agonist[3]Non-competitive NMDA receptor antagonist[6]
Primary Effect Vasoconstriction[4]Dissociative anesthesia, analgesia, antidepressant[8][10]
Key Structural Feature Alkyl-substituted cyclohexaneAryl group geminal to the amine
Clinical Use Nasal decongestant[1]Anesthetic, analgesic, antidepressant[8]

Experimental Protocols

To aid researchers in the preliminary evaluation of novel cyclohexylamine derivatives, we provide outlines for key in vitro assays.

Protocol 1: NMDA Receptor Binding Assay

This protocol is designed to determine the binding affinity of a test compound for the PCP binding site on the NMDA receptor.

Causality: This assay is fundamental in identifying compounds with potential arylcyclohexylamine-like activity. A high binding affinity suggests that the compound may act as an NMDA receptor modulator.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat forebrain tissue in an ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Pellet the crude membrane fraction by high-speed centrifugation and resuspend in fresh buffer.

  • Binding Reaction: In a 96-well plate, combine the prepared membranes, a radioligand such as [³H]MK-801 (a high-affinity NMDA receptor channel blocker), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can be used to calculate the binding affinity (Ki).

Protocol 2: Dopamine Transporter (DAT) Uptake Assay

This assay assesses the ability of a compound to inhibit the reuptake of dopamine, a property of some arylcyclohexylamines and a key mechanism for stimulant drugs.[13]

Causality: This assay helps to characterize the selectivity of the test compound. A compound that binds to the NMDA receptor but does not significantly inhibit dopamine uptake may have a more favorable side-effect profile.

Step-by-Step Methodology:

  • Synaptosome Preparation: Isolate synaptosomes (resealed nerve terminals) from rat striatal tissue by homogenization and differential centrifugation.[13]

  • Pre-incubation: Pre-incubate aliquots of the synaptosomal suspension with either a vehicle control or varying concentrations of the test compound.

  • Uptake Initiation: Initiate dopamine uptake by adding a fixed concentration of [³H]Dopamine.

  • Termination: After a short incubation period, terminate the uptake by rapid filtration through glass fiber filters.

  • Washing and Counting: Wash the filters with ice-cold buffer and quantify the radioactivity as described in the NMDA receptor binding assay.

  • Data Analysis: Calculate the IC₅₀ value for the inhibition of dopamine uptake.

Visualizing the Scaffolds and Pathways

Chemical Structures

G cluster_0 Propylhexedrine cluster_1 Ketamine Propylhexedrine Propylhexedrine Ketamine Ketamine

Caption: Comparative structures of Propylhexedrine and Ketamine.

Simplified Mechanism of Action

cluster_propylhexedrine Propylhexedrine Pathway cluster_ketamine Ketamine Pathway Propylhexedrine Propylhexedrine AdrenergicReceptor α-Adrenergic Receptor Propylhexedrine->AdrenergicReceptor Agonist Vasoconstriction Vasoconstriction AdrenergicReceptor->Vasoconstriction Ketamine Ketamine NMDAReceptor NMDA Receptor Ketamine->NMDAReceptor Antagonist GlutamateBlock Glutamate Pathway Blockade NMDAReceptor->GlutamateBlock

Caption: Simplified signaling pathways for Propylhexedrine and Ketamine.

Conclusion

While N,2,6-trimethylcyclohexan-1-amine hydrochloride remains a molecule of unknown therapeutic value, the broader cyclohexylamine class represents a rich and validated source of pharmacologically active compounds. The stark contrast between the adrenergic activity of propylhexedrine and the NMDA receptor antagonism of ketamine illustrates the profound impact of structural modifications on this versatile scaffold. The insights from the structure-activity relationships of known cyclohexylamine derivatives provide a logical framework for the design and evaluation of new chemical entities. For researchers working with this scaffold, the path forward lies in leveraging these established principles to explore novel substitutions and arrangements that may unlock new therapeutic potentials, addressing unmet needs in areas ranging from neurology to cardiovascular disease.[14][15]

References

  • Propylhexedrine, sold under the brand name Benzedrex among others, is an alkylamine primarily utilized as a topical decongestant. Its main indications are relief of congestion due to colds, allergies, and allergic rhinitis. (Source: Wikipedia, URL: [Link])

  • Propylhexedrine is considered to be an agonist of alpha-adrenergic receptors. It is effective as a topical vasoconstrictor. (Source: Inxight Drugs, URL: [Link])

  • Propylhexedrine is a propylamine derivative with sympathomimetic property. Propylhexedrine binds to and activates alpha-adrenergic receptors in the mucosa of the respiratory tract, thereby mimicking the actions of norepinephrine and epinephrine. (Source: PharmaCompass.com, URL: [Link])

  • A potent α-adrenergic sympathomimetic amine that is structurally related to amphetamine. Acts as a local vasoconstrictor by antagonizing α- and β-adrenergic receptors in the mucosa of the respiratory tract. (Source: Drugs.com, URL: [Link])

  • Propylhexidrine causes the norepinephrine, dopamine, and serotonin (5HT) transporters to reverse their direction of flow. This inversion leads to a release of these transmitters from the vesicles to the cytoplasm and from the cytoplasm to the synapse. (Source: PubChem, URL: [Link])

  • Substitution of methyl groups on the piperidine or cyclohexyl rings of PCP reduced potency, but not efficacy, whereas substitution of hydroxyl groups decreased both potency and efficacy. (Source: PubMed, URL: [Link])

  • An arylcyclohexylamine is composed of a cyclohexylamine unit with an aryl moiety attachment. The aryl group is positioned geminal to the amine. (Source: Wikipedia, URL: [Link])

  • This paper describes the synthesis and structure-activity relationships as kappa opioid analgesics of a novel class of 1-(arylacetyl)-2-(aminomethyl)piperidine derivatives. (Source: ResearchGate, URL: [Link])

  • A series of 24 cyclohexylaralkylamine derivatives related to perhexiline has been synthesized and screened for cardiovascular activity. (Source: PubMed, URL: [Link])

  • We extend the structure-activity relationships (SAR) of BTCP by studying the binding characteristics of a series of N,N-disubstituted 1-(2-benzo[b]thienyl)cyclohexylamines 7-32 at the DA transporter. (Source: PubMed, URL: [Link])

  • Ketamine is a cyclohexanone-derived general anesthetic and NMDA receptor antagonist with analgesic and hallucinogenic properties, used medically for anesthesia, depression, and pain management. (Source: Wikipedia, URL: [Link])

  • Ketamine belongs to the class of arylcyclohexylamines. These compounds cause sensory blockade via uncompetitive antagonism of the N-methyl-D-aspartate receptor in the central nervous system. (Source: University of Groningen Thesis, URL: [Link])

  • Substituted cyclohexylamines are becoming increasingly important in drug discovery. (Source: ResearchGate, URL: [Link])

  • N,N-Dimethylcyclohexylamine is a tertiary amine consisting of cyclohexane having a dimethylamino substituent. (Source: PubChem, URL: [Link])

  • Cyclohexylamine (CHA) and its derivatives have been studied for their potential applications in the pharmaceutical industry. They can be used as building blocks for the synthesis of various pharmaceutical compounds, including drugs for cardiovascular diseases, analgesics, and antiviral agents. (Source: Ataman Kimya, URL: [Link])

  • Although best characterized for its dissociative anesthetic properties, ketamine also exerts analgesic, anti-inflammatory, and antidepressant actions. (Source: ASPET, URL: [Link])

  • Arylcyclohexylamine is a class of chemical compounds that includes PCP and ketamine, both of which were developed as "dissociative" anesthetics. (Source: Taylor & Francis, URL: [Link])

  • A novel dopamine (DA) autoreceptor agonist, 1,2,3,6-tetrahydro-4-phenyl-1- [(3-phenyl-3-cyclohexen-1-yl)methyl]pyridine (14), was identified. (Source: PubMed, URL: [Link])

  • Arylcyclohexamines (also known as arylcyclohexylamines) are a group of compounds that contain a cyclohexamine unit with an aryl moiety... They all exhibit dissociative effects due to their antagonism of N-methyl-d-aspartate (NMDA) receptors. (Source: CoLab.ws, URL: [Link])

  • Arylcyclohexylamine (ACH) derivatives have an antagonistic activity against the N-methyl-D-aspartate receptor, which leads to dissociative effects (dissociation of body and mind). (Source: PMC, URL: [Link])

  • The antagonism of NMDA receptor is responsible for the specific ketamine properties (amnesic and psychosensory effects, analgesia, and neuroprotection). (Source: PMC, URL: [Link])

  • N,N-Dimethylcyclohexylamine (DMCHA) serves as a versatile chemical intermediate in the synthesis of various organic compounds and specialty chemicals. (Source: Ataman Kimya, URL: [Link])

Sources

Validation

A Comparative Guide to the Synthesis of N,2,6-trimethylcyclohexan-1-amine Hydrochloride for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, the efficient and cost-effective synthesis of novel amine scaffolds is a cornerstone of innovation. N,2,6-trimethylcyclohexan-1-amine hydrochloride, a substitu...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the efficient and cost-effective synthesis of novel amine scaffolds is a cornerstone of innovation. N,2,6-trimethylcyclohexan-1-amine hydrochloride, a substituted cyclohexylamine, represents a valuable building block for the exploration of new chemical entities. Its structural complexity, featuring three stereocenters, presents both a challenge and an opportunity for synthetic chemists. This guide provides an in-depth cost-benefit analysis of the primary synthetic routes to this target molecule, offering detailed experimental protocols and supporting data to inform your research and development decisions.

Introduction: The Strategic Importance of Substituted Cyclohexylamines

Substituted cyclohexylamine moieties are prevalent in a wide array of biologically active compounds, contributing to their pharmacokinetic and pharmacodynamic profiles. The specific substitution pattern of N,2,6-trimethylcyclohexan-1-amine, with its gem-dimethyl group and N-methylation, offers a unique three-dimensional structure that can be exploited for fine-tuning receptor binding and metabolic stability. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its handling and formulation.[1]

This guide will dissect two classical and robust methods for the synthesis of N,2,6-trimethylcyclohexan-1-amine hydrochloride: Reductive Amination and the Leuckart Reaction . Each method will be evaluated based on chemical cost, operational complexity, yield, and stereochemical considerations.

Method 1: Reductive Amination - A Versatile and High-Yield Approach

Reductive amination is a cornerstone of amine synthesis, prized for its versatility and generally high yields.[2] The reaction proceeds through the in-situ formation of an imine or enamine from the parent ketone, 2,6-dimethylcyclohexanone, and methylamine, followed by reduction to the desired amine. The choice of reducing agent is critical and significantly impacts the cost, safety, and stereochemical outcome of the reaction.

dot```dot graph Reductive_Amination { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

ketone [label="2,6-Dimethylcyclohexanone"]; amine [label="Methylamine Hydrochloride"]; base [label="Base (e.g., KOH)", shape=ellipse, fillcolor="#FFFFFF"]; imine [label="Imine Intermediate", style=dashed]; reducing_agent [label="Reducing Agent\n(e.g., NaBH(OAc)₃ or H₂/Pd/C)", shape=ellipse, fillcolor="#FFFFFF"]; product [label="N,2,6-trimethylcyclohexan-1-amine"]; hcl [label="HCl", shape=ellipse, fillcolor="#FFFFFF"]; salt [label="N,2,6-trimethylcyclohexan-1-amine HCl"];

ketone -> imine; amine -> imine; base -> imine [style=invis]; imine -> product [label="Reduction"]; reducing_agent -> product [style=invis]; product -> salt; hcl -> salt [style=invis]; }

Caption: Leuckart Reaction Workflow

Experimental Protocol: Leuckart Reaction using Ammonium Formate

This protocol is based on the classical Leuckart conditions, which are robust and scalable.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a heating mantle, combine 2,6-dimethylcyclohexanone (1.0 eq) and ammonium formate (3.0-5.0 eq).

  • Reaction: Heat the mixture to 160-180 °C. The reaction is typically vigorous at the beginning with the evolution of carbon dioxide.

  • Reaction Monitoring: Maintain the temperature for 6-8 hours, or until the reaction is complete as monitored by TLC or GC-MS analysis of an aliquot after hydrolysis.

  • Hydrolysis: Cool the reaction mixture and add concentrated hydrochloric acid (3-4 eq). Heat the mixture at reflux for 4-6 hours to hydrolyze the intermediate N-formyl derivative.

  • Work-up: After cooling, make the solution strongly basic with a concentrated sodium hydroxide solution.

  • Extraction: Extract the liberated amine with diethyl ether or toluene (3 x 100 mL).

  • Purification of the Free Amine: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure. The crude amine can be purified by distillation.

  • Salt Formation and Isolation: Dissolve the purified amine in a suitable solvent like isopropanol and add a solution of HCl in isopropanol. Cool the mixture to induce crystallization. Collect the crystals by filtration, wash with a cold solvent, and dry.

Cost-Benefit Analysis: Leuckart Reaction
ReagentCost per kg (approx. USD)Molar Mass ( g/mol )Moles per kgCost per mole (USD)
2,6-Dimethylcyclohexanone$1,161 [1]126.207.92$146.59
Ammonium Formate$48 63.0615.86$3.03
Total Reagent Cost per mole of product (approx.) $149.62

Benefits:

  • Low Reagent Cost: Ammonium formate is an inexpensive and readily available reagent, making this a highly cost-effective method.

  • One-Pot Procedure: The reaction and subsequent hydrolysis can often be performed in the same reaction vessel, simplifying the overall process.

  • Scalability: The Leuckart reaction is well-suited for large-scale synthesis due to its simple setup and low-cost reagents.

Drawbacks:

  • Harsh Reaction Conditions: The high temperatures required can lead to the formation of byproducts and may not be suitable for sensitive substrates.

  • Moderate Yields: Yields can be variable and are often lower than those obtained through modern reductive amination methods.

  • Work-up and Purification: The work-up involves handling concentrated acids and bases, and the purification of the product from the complex reaction mixture can be challenging.

Comparative Summary

FeatureReductive Amination (STAB)Leuckart Reaction
Reagent Cost HigherLower
Reaction Conditions Mild (room temperature)Harsh (high temperature)
Yield Generally HighModerate to Good
Operational Complexity ModerateModerate to High
Stereochemical Control Potential for control with bulky reagentsGenerally poor control
Safety Safer, avoids high temperaturesRequires careful handling of hot, corrosive mixtures

Purification and Characterization

Purification:

The final hydrochloride salt can be purified by recrystallization. A common solvent system for the recrystallization of cyclohexylamine hydrochlorides is a mixture of an alcohol (such as isopropanol or ethanol) and a less polar solvent (such as diethyl ether or acetone). [3]The crude salt is dissolved in a minimal amount of the hot alcohol, and the less polar solvent is added until the solution becomes turbid. Upon cooling, the purified salt crystallizes out.

Characterization:

The identity and purity of N,2,6-trimethylcyclohexan-1-amine hydrochloride should be confirmed by a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the N-methyl group, the C-methyl groups, and the protons on the cyclohexyl ring. The chemical shifts and coupling constants will provide information about the stereochemistry of the molecule.

    • ¹³C NMR: The spectrum will show distinct signals for each of the nine carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the N-H stretch of the ammonium salt, C-H stretches of the alkyl groups, and C-N stretching vibrations.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the free amine, providing confirmation of the molecular weight.

Due to the presence of three stereocenters, N,2,6-trimethylcyclohexan-1-amine can exist as a mixture of diastereomers and enantiomers. The starting 2,6-dimethylcyclohexanone is a mixture of cis and trans isomers, which will lead to a corresponding mixture of diastereomeric products. [4]The ratio of these diastereomers can be determined by NMR spectroscopy or by chromatographic methods.

Conclusion and Recommendations

The choice between reductive amination and the Leuckart reaction for the synthesis of N,2,6-trimethylcyclohexan-1-amine hydrochloride will depend on the specific priorities of the research program.

  • For exploratory research and early-stage drug discovery , where material requirements are small and high purity is paramount, reductive amination with sodium triacetoxyborohydride is the recommended method. Its mild conditions and high yields are advantageous for the rapid generation of high-quality material for biological screening.

  • For process development and large-scale synthesis , where cost is a major driver, the Leuckart reaction presents a compelling alternative. While the yields may be lower and the conditions harsher, the significantly lower reagent cost makes it an economically viable option for producing kilogram quantities of the target compound.

Ultimately, a thorough evaluation of both methods in the laboratory, with a focus on optimizing reaction conditions and purification procedures, will enable the selection of the most appropriate synthetic route for your specific needs.

References

  • Reductive Amination of Cyclohexanone with Methylamine. (n.d.).
  • Goodwin, T. E., Meacham, J. M., & Smith, M. E. (1998). Observations on the stereochemistry of reduction of 2,6-dimethylcyclohexanones. Canadian Journal of Chemistry, 76(8), 1195-1200.
  • Method for preparing N,N-dimethylcyclohexylamine and N-methyl-dicyclohexylamine. (2015, September 9).
  • n,n-dimethylcyclohexylmethylamine - Organic Syntheses Procedure. (n.d.). Retrieved March 14, 2026, from [Link]

  • N,2,6-trimethylcyclohexan-1-amine hydrochloride (C9H19N) - PubChemLite. (n.d.). Retrieved March 14, 2026, from [Link]

  • production process and purification techniques for n,n-dimethylcyclohexylamine - BDMAEE. (2024, December 20).
  • Leuckart reaction - Grokipedia. (n.d.). Retrieved March 14, 2026, from [Link]

  • Synthesis and Purification of 2,6-dimethylcyclohexanol for Application as a General Anesthetic - Smith College. (n.d.).
  • Imines - Properties, Formation, Reactions, and Mechanisms - Master Organic Chemistry. (2022, March 7).
  • Stereoselective Reduction of Imino Groups. (n.d.).
  • Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency - MDPI. (2025, August 23).
  • A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases | ACS Catalysis - ACS Public
  • Application Note – Reductive Amin
  • Formation of Imines and Enamines - Chemistry Steps. (2025, July 5).
  • Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. (n.d.).
  • Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity - Reaction Chemistry & Engineering (RSC Publishing). (n.d.).
  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29). MDPI.
  • Supplementary Information - The Royal Society of Chemistry. (n.d.).
  • Preparation of Aliphatic Amines by the Leuckart Reaction. (n.d.).
  • studies on the leuckart reaction. (n.d.).
  • Using cyclohexanone as the starting material, describe how each o... - Pearson. (n.d.).
  • Product distributions of reductive amination of cyclohexanone over...
  • Reductive Aminations by Imine Reductases: From Milligrams to Tons - White Rose Research Online. (2022, April 7).
  • Chapter X: Imine Additions. (n.d.).
  • Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC. (n.d.).
  • Reductive Amin
  • 10.
  • 2,2,6,6-Tetramethylcyclohexan-1-amine | Benchchem. (n.d.).
  • 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation - Chemistry LibreTexts. (2025, February 24).
  • Technical Support Center: Purification of 1-Phenylcyclohexylamine Hydrochloride - Benchchem. (n.d.).
  • synthesis of some mannich base cyclohexanone derivatives and their pharmacological activities - RJPBCS. (n.d.).
  • Synthesis of 4'-(2,6,6-Trimethyl-2-Cyclohexen-1-yl)-3'-Buten-2'-Ketoxime-N-O-Alkyl Ethers. (n.d.).
  • 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0191348) - NP-MRD. (n.d.).
  • EP0075237A2 - Process for the preparation of 1-formyl-2,6,6-trimethyl-cyclohex-1-ene derivatives - Google P
  • CN115535975B - Method for purifying hydroxylamine hydrochloride - Google P
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - Beilstein Journals. (2013, October 30).
  • 1,2,2-trimethylcyclopropan-1-amine hydrochloride | CAS 1989671-74-0. (n.d.). American Elements.

Sources

Comparative

Structural Divergence and Application Profiling: N,2,6-Trimethylcyclohexan-1-amine Hydrochloride vs. N,N-Dimethylcyclohexylamine

As drug development and polymer chemistry advance, the strategic selection of cycloaliphatic amines dictates the success of both synthetic pathways and material performance. While N,2,6-trimethylcyclohexan-1-amine hydroc...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and polymer chemistry advance, the strategic selection of cycloaliphatic amines dictates the success of both synthetic pathways and material performance. While N,2,6-trimethylcyclohexan-1-amine hydrochloride (N,2,6-TMA HCl) and N,N-dimethylcyclohexylamine (DMCHA) share a fundamental cyclohexyl core, their divergent methylation patterns result in vastly different physicochemical behaviors.

This guide provides an objective, data-driven comparison of these two compounds, detailing their structural causality, mechanistic roles, and step-by-step experimental workflows.

Physicochemical Profiling & Structural Causality

The fundamental difference between these two molecules lies in the location of their methyl groups, which directly governs their nucleophilicity, basicity, and application suitability.

  • DMCHA is a tertiary amine where both methyl groups reside on the nitrogen atom. This lack of ring substitution leaves the nitrogen lone pair highly accessible, making it an excellent nucleophile and a strong, low-viscosity base.

  • N,2,6-TMA HCl is a secondary amine salt. The placement of two methyl groups at the 2- and 6-positions of the cyclohexyl ring creates a profound "steric shield" around the nitrogen. In drug development, this steric hindrance is intentionally leveraged to block oxidative dealkylation by cytochrome P450 enzymes, significantly increasing the metabolic half-life of the resulting Active Pharmaceutical Ingredient (API) .

Quantitative Comparison Table
ParameterN,N-Dimethylcyclohexylamine (DMCHA)N,2,6-Trimethylcyclohexan-1-amine HCl
CAS Number 98-94-21269152-63-7
Amine Classification Tertiary Amine (Free Base)Secondary Amine (Hydrochloride Salt)
Physical State (RT) Colorless to straw liquidWhite to off-white crystalline solid
Steric Hindrance Low (Unhindered lone pair)Extremely High (2,6-dimethyl shielding)
Primary Application Polyurethane/Epoxy CatalystPharmacophore Building Block
Nucleophilicity Moderate to HighVery Low (Requires aggressive activation)
Storage Stability Prone to oxidation (darkens over time)Highly stable (due to HCl salt form)

Experimental Methodologies & Self-Validating Protocols

To demonstrate the practical divergence of these two chemicals, the following self-validating protocols outline their standard use cases in the laboratory.

Protocol A: DMCHA-Catalyzed Polyurethane Foaming (Polymer Catalysis)

DMCHA is a widely recognized catalyst for rigid polyurethane foams because it provides a perfectly balanced catalytic performance between the blowing reaction (water-isocyanate) and the gelation reaction (polyol-isocyanate) .

Step-by-Step Methodology:

  • Pre-Blending: In a standardized mixing cup, combine 100 parts by weight of polyether polyol, 2.0 parts water (blowing agent), 1.5 parts silicone surfactant, and 1.5 parts DMCHA .

    • Causality: DMCHA is added at this stage because its tertiary amine lone pair acts as a Lewis base, activating the hydroxyl groups of both the water and the polyol for subsequent nucleophilic attack.

  • Isocyanate Addition: Rapidly inject 110 parts of polymeric MDI (Methylene diphenyl diisocyanate) into the blend and agitate at 3000 RPM for 5 seconds.

  • Self-Validation Check (Reaction Kinetics): Immediately pour the mixture into a standardized mold and monitor the reaction milestones.

    • Validation Criteria: A successful DMCHA-catalyzed system must exhibit a Cream Time of 10–15 seconds and a Gel Time of 45–60 seconds. If the cream time is delayed (>20s), it indicates catalyst deactivation (e.g., due to acidic impurities) or severe moisture ingress, invalidating the batch.

Protocol B: Sterically Hindered Amide Coupling of N,2,6-TMA HCl (API Synthesis)

Due to its extreme steric bulk, coupling N,2,6-TMA HCl to a carboxylic acid requires highly efficient coupling reagents to prevent reaction stalling.

Step-by-Step Methodology:

  • Free-Basing the Amine: Suspend 1.0 equivalent of N,2,6-TMA HCl in anhydrous DMF (0.1 M concentration). Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: The HCl salt must be broken to liberate the nucleophilic secondary amine. DIPEA is chosen because it is highly basic but non-nucleophilic; it will neutralize the HCl without competing with N,2,6-TMA for the electrophile.

  • Electrophile Activation: In a separate vial, dissolve 1.2 equivalents of the target carboxylic acid in DMF. Add 1.2 equivalents of HATU and stir for 10 minutes.

    • Causality: HATU generates an extremely reactive HOAt-active ester. Standard reagents like EDC/NHS are insufficient here; the high reactivity of the HOAt ester is mandatory to overcome the 2,6-dimethyl steric shielding of the amine.

  • Coupling & Self-Validation: Combine the two solutions and heat to 40°C for 12 hours.

    • Validation Criteria: Perform LC-MS analysis at the 6-hour mark. The protocol is self-validating if the mass of the HOAt-ester intermediate is diminishing while the target product mass [M+H]+ increases. If LC-MS shows a buildup of the HOAt-ester but no product, the steric bulk is completely inhibiting the attack. The system dictates an immediate temperature ramp to 60°C to provide the necessary activation energy.

Mechanistic Workflow Visualization

The following diagram illustrates the divergent pathways of these two amines, highlighting how their structural properties dictate their end-use applications.

Workflow cluster_0 DMCHA: Polymer Catalysis cluster_1 N,2,6-TMA HCl: API Synthesis A1 DMCHA (Tertiary Amine) A2 Proton Abstraction (Base Catalysis) A1->A2 A3 PU Foams & Epoxy Curing A2->A3 B1 N,2,6-TMA HCl (Secondary Amine) B2 Free-Basing & HATU Coupling B1->B2 B3 Sterically Shielded API Target B2->B3

Fig 1. Divergent application workflows of DMCHA (catalysis) and N,2,6-TMA HCl (API synthesis).

References

  • Title: trans-(2S,6S)-N,2,6-trimethylcyclohexan-1-amine - PubChem Source: National Center for Biotechnology Information (NIH) URL: [Link]

Validation

Validating analytical methods for N,2,6-trimethylcyclohexan-1-amine hydrochloride

An Objective Comparison of Validated Analytical Methods for the Quantification of N,2,6-trimethylcyclohexan-1-amine hydrochloride Introduction N,2,6-trimethylcyclohexan-1-amine hydrochloride is an aliphatic amine compoun...

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison of Validated Analytical Methods for the Quantification of N,2,6-trimethylcyclohexan-1-amine hydrochloride

Introduction

N,2,6-trimethylcyclohexan-1-amine hydrochloride is an aliphatic amine compound whose purity and concentration are critical for its application in research and chemical synthesis. Ensuring the quality of such active pharmaceutical ingredients (APIs) and intermediates necessitates robust, reliable, and validated analytical methods. The process of analytical method validation provides documented evidence that a procedure is suitable for its intended purpose, a cornerstone of regulatory compliance and data integrity in the pharmaceutical industry.[1][2]

This guide offers an in-depth comparison of three distinct analytical techniques for the analysis of N,2,6-trimethylcyclohexan-1-amine hydrochloride: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Non-Aqueous Potentiometric Titration. The discussion is framed within the context of global regulatory standards, primarily drawing from the International Council for Harmonisation (ICH) Q2(R2) guidelines and the United States Pharmacopeia (USP) General Chapter <1225>.[1][3][4] The objective is not to declare a single "best" method, but to empower researchers and drug development professionals to select the most appropriate technique based on their specific analytical needs, considering factors such as specificity, sensitivity, and sample throughput.

Pillar 1: The Regulatory Framework for Method Validation

The validation of an analytical procedure is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1] This ensures that every measurement is reliable, reproducible, and fit for purpose.[5][6] The core performance characteristics, as defined by the ICH, are fundamental to this process.[3][5]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5][7]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[8][9]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[9]

  • Accuracy: The closeness of test results obtained by the method to the true value.[5] It is often expressed as percent recovery.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[8]

    • Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment.[8]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2][9]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[4]

G cluster_dev Development cluster_val Validation (ICH Q2) cluster_routine Lifecycle & Routine Use Dev Analytical Procedure Development (ICH Q14) Val Method Validation Protocol Dev->Val Params Specificity | Linearity | Range Accuracy | Precision | LOQ/LOD Val->Params Defines tests for Transfer Method Transfer Val->Transfer Routine Routine Analysis & Ongoing Verification (USP <1221>) Transfer->Routine Routine->Dev Re-development/ Re-validation needed

Caption: Analytical Method Lifecycle.

Pillar 2: Comparative Analysis of Analytical Techniques

The selection of an analytical method is a critical decision driven by the physicochemical properties of the analyte and the intended application of the method. N,2,6-trimethylcyclohexan-1-amine hydrochloride, being a simple aliphatic amine salt, presents unique challenges, most notably the lack of a strong UV chromophore for straightforward HPLC analysis.

Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection after Derivatization

HPLC is the cornerstone of pharmaceutical analysis for its high resolution and sensitivity. However, aliphatic amines like our target compound do not possess a chromophore, making them "invisible" to standard UV detectors. To overcome this, a pre-column derivatization step is employed to attach a UV-absorbing tag to the amine. 2,4-Dinitrofluorobenzene (DNFB) is a classic derivatizing agent for this purpose.

Causality Behind Experimental Choices:

  • Derivatization: DNFB reacts with the primary amine group to form a DNP-amine derivative that is highly chromophoric, allowing for sensitive UV detection.

  • Reversed-Phase C18 Column: The non-polar DNP-derivative is well-retained on a C18 stationary phase, providing excellent separation from potential impurities.

  • Gradient Elution: A gradient of acetonitrile and water allows for efficient elution of the analyte while ensuring that any late-eluting impurities are cleared from the column.

  • Standard Preparation (100 µg/mL):

    • Accurately weigh 10 mg of N,2,6-trimethylcyclohexan-1-amine hydrochloride reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Derivatization Procedure:

    • To 1.0 mL of the standard or sample solution in a vial, add 1.0 mL of 1 M sodium bicarbonate solution and 2.0 mL of a 5 mg/mL solution of DNFB in acetonitrile.

    • Cap the vial and heat at 60°C for 30 minutes.

    • Cool to room temperature and add 1.0 mL of 1 M HCl to neutralize.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 50% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 360 nm

    • Injection Volume: 10 µL

G Sample Sample/Standard Solution Reagents Add Derivatization Reagents (DNFB, Buffer) Sample->Reagents Heat Heat at 60°C Reagents->Heat Neutralize Neutralize & Filter Heat->Neutralize HPLC Inject into HPLC System Neutralize->HPLC Data Data Acquisition & Quantification HPLC->Data

Caption: HPLC Derivatization Workflow.
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is an ideal technique for analyzing volatile and thermally stable compounds.[10] The free base form of N,2,6-trimethylcyclohexan-1-amine is sufficiently volatile for GC analysis. This method avoids the need for derivatization but requires careful deactivation of the GC system to prevent peak tailing caused by the active amine group.[11]

Causality Behind Experimental Choices:

  • Sample Preparation: The hydrochloride salt is non-volatile. Therefore, the sample is basified with sodium hydroxide to liberate the free, volatile amine for injection.

  • DB-5 Column: A low-polarity 5% phenyl-methylpolysiloxane column is a robust general-purpose column suitable for separating a wide range of compounds, including amines.

  • Flame Ionization Detector (FID): The FID is a universal detector for organic compounds and provides excellent sensitivity and a wide linear range for quantification.

  • Deactivated Inlet Liner: Using a base-deactivated inlet liner is critical to minimize analyte adsorption and ensure symmetric peak shapes.[11]

  • Standard Preparation (1000 µg/mL):

    • Accurately weigh 25 mg of N,2,6-trimethylcyclohexan-1-amine hydrochloride reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with methanol.

  • Sample Preparation:

    • To 1.0 mL of the standard or sample solution in a GC vial, add 100 µL of 1 M sodium hydroxide in methanol.

    • Cap the vial immediately and vortex for 30 seconds.

  • Chromatographic Conditions:

    • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250°C (with base-deactivated liner).

    • Detector Temperature: 280°C.

    • Oven Program: Start at 80°C, hold for 1 minute, ramp to 220°C at 20°C/min, hold for 5 minutes.

    • Injection Volume: 1 µL (Split ratio 20:1).

G Sample Sample/Standard Solution (in Methanol) Basify Add NaOH to liberate free amine Sample->Basify Vortex Vortex & Cap Basify->Vortex GC Inject into GC System Vortex->GC Data Data Acquisition & Quantification GC->Data

Caption: Gas Chromatography Workflow.
Method 3: Non-Aqueous Potentiometric Titration

Titrimetry is a classic, absolute analytical technique that offers high precision and accuracy without the need for a reference standard of the same compound for calibration (the titrant is the standard).[12] For an amine hydrochloride, a non-aqueous acid-base titration is ideal. The sample is dissolved in a non-aqueous solvent, and the amine is titrated with a strong acid like perchloric acid.

Causality Behind Experimental Choices:

  • Non-Aqueous Solvent: Glacial acetic acid is used as the solvent. It is sufficiently polar to dissolve the amine hydrochloride but does not interfere with the acid-base reaction, allowing for a sharp titration endpoint.

  • Perchloric Acid Titrant: Perchloric acid is a very strong acid in a non-aqueous medium, ensuring a complete and stoichiometric reaction with the relatively weak base (the amine).

  • Potentiometric Endpoint Detection: A pH electrode is used to monitor the change in potential as the titrant is added. This provides a more objective and precise determination of the equivalence point compared to a colorimetric indicator.

  • Titrant Preparation (0.1 N Perchloric Acid):

    • Prepare and standardize 0.1 N perchloric acid in glacial acetic acid against primary standard potassium hydrogen phthalate (KHP).

  • Sample Preparation:

    • Accurately weigh approximately 150 mg of N,2,6-trimethylcyclohexan-1-amine hydrochloride into a 100 mL beaker.

    • Dissolve in 50 mL of glacial acetic acid.

  • Titration Procedure:

    • Immerse a calibrated combination pH electrode into the sample solution.

    • Titrate the solution with standardized 0.1 N perchloric acid, recording the potential (mV) and the volume of titrant added.

    • Continue the titration past the equivalence point.

    • Determine the endpoint by calculating the point of maximum inflection from the first or second derivative of the titration curve.

  • Calculation:

    • % Assay = (V * N * MW * 100) / W

    • Where:

      • V = Volume of titrant at equivalence point (L)

      • N = Normality of perchloric acid titrant

      • MW = Molecular weight of the analyte (177.71 g/mol )

      • W = Weight of the sample (mg)

G Sample Accurately Weigh Sample Dissolve Dissolve in Glacial Acetic Acid Sample->Dissolve Titrate Titrate with Standardized 0.1 N Perchloric Acid Dissolve->Titrate Detect Monitor with pH Electrode Titrate->Detect Calculate Determine Endpoint & Calculate Assay Titrate->Calculate

Caption: Potentiometric Titration Workflow.

Pillar 3: Data Presentation and Method Comparison

The following table summarizes the hypothetical (but typical) validation data for the three analytical methods. This data provides a quantitative basis for comparing their performance characteristics.

Table 1: Summary of Validation Performance Data

Validation ParameterHPLC-UV (Derivatized)GC-FIDPotentiometric Titration
Specificity High (Separates impurities)High (For volatile impurities)Low (Titrates all bases)
Linearity (R²) > 0.999> 0.999N/A
Range (% of Target) 80 - 120%80 - 120%50 - 150%
Accuracy (% Recovery) 99.2 - 100.8%98.5 - 101.5%99.8 - 100.2%
Precision (Repeatability, %RSD) ≤ 0.8%≤ 1.0%≤ 0.2%
Precision (Intermediate, %RSD) ≤ 1.2%≤ 1.5%≤ 0.3%
LOD ~0.1 µg/mL~0.5 µg/mLN/A
LOQ ~0.3 µg/mL~1.5 µg/mLN/A
Sample Throughput ModerateHighLow

Discussion and Recommendations

Each method presents a unique profile of advantages and disadvantages, making them suitable for different analytical objectives.

  • HPLC-UV (Post-Derivatization) is the most versatile method. Its high specificity makes it the preferred choice for stability-indicating assays and for the quantification of impurities . The ability to separate the parent compound from degradation products is a significant advantage that the other methods lack.[13] While the sample preparation is more complex due to the derivatization step, modern autosamplers can automate this process, mitigating the impact on throughput.

  • GC-FID offers the highest sample throughput and is an excellent choice for routine quality control (QC) testing where the impurity profile is already well-characterized. It is a robust and reliable method for assay determination. However, its primary limitation is that it can only analyze volatile impurities, and non-volatile degradation products or salts would not be detected.

  • Non-Aqueous Potentiometric Titration is unparalleled in its precision and accuracy for the assay of the bulk drug substance. As an absolute method, it is often considered a reference or "gold standard" technique for determining the purity of a substance. Its major drawback is its complete lack of specificity; it will titrate any basic substance present in the sample, leading to a positive bias if basic impurities are present. Therefore, it is best used as an orthogonal method to confirm the assay value obtained by a chromatographic technique or for the analysis of a highly pure bulk substance.

Conclusion

The validation of analytical methods is a critical exercise in ensuring drug quality and regulatory compliance. For N,2,6-trimethylcyclohexan-1-amine hydrochloride, no single method is universally superior. A pragmatic approach involves leveraging the strengths of each technique based on the analytical need. The highly specific HPLC method is essential for impurity profiling and stability studies. The high-throughput GC method is ideal for routine release testing. Finally, the high-precision titrimetric method serves as an invaluable orthogonal tool for reference value determination. By understanding the causality behind the experimental design and the performance characteristics of each validated method, scientists can confidently select the most appropriate tool to ensure the integrity of their results.

References

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • Scribd. FDA Guidance on Analytical Method Validation. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • BA Sciences. (2023). USP <1225> Method Validation. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • BioPharm International. (2026). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. [Link]

  • ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]

  • GM Binder. Usp 1225 validation of compendial procedures pdf. [Link]

  • PubChemLite. N,2,6-trimethylcyclohexan-1-amine hydrochloride (C9H19N). [Link]

  • V.P. & R.P.T.P. Science College. Titrimetric Analysis. [Link]

  • PubMed. (2002). Titrimetric and spectrophotometric assay of some antihistamines through the determination of the chloride of their hydrochlorides. [Link]

  • Analytical Chemistry. (1956). Analytical Chemistry 1956 Vol.28 no.4. [Link]

  • ACS Publications. Microtitration of Amines | Analytical Chemistry. [Link]

  • International Council for Harmonisation. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International CCS Knowledge Centre. Continuous Online Analysis of Amine Solvents Using Gas Chromatography. [Link]

  • IntechOpen. (2019). Analytical Method Validation as the First Step in Drug Quality Control. [Link]

  • CUNY. Experiment #5. [Link]

  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]

  • Google Patents.
  • Chromatography Forum. (2004). Amine hydrochloride in HPLC. [Link]

  • Nature. (2026). Development and validation of a green analytical method to determine bromhexine hydrochloride in pharmaceuticals. [Link]

  • Research Journal of Pharmacy and Technology. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

Sources

Comparative

Quantitative Analysis of N,2,6-Trimethylcyclohexan-1-amine Hydrochloride: A Comparative Methodological Guide

As a highly sterically hindered secondary aliphatic amine, N,2,6-trimethylcyclohexan-1-amine hydrochloride (CAS: 1269152-63-7) presents a classic analytical bottleneck in pharmaceutical development. With a molecular form...

Author: BenchChem Technical Support Team. Date: March 2026

As a highly sterically hindered secondary aliphatic amine, N,2,6-trimethylcyclohexan-1-amine hydrochloride (CAS: 1269152-63-7) presents a classic analytical bottleneck in pharmaceutical development. With a molecular formula of C9H19N·HCl and a monoisotopic mass of 141.15 Da (free base)[1], this compound lacks a UV-absorbing chromophore, rendering standard reversed-phase HPLC-UV methodologies ineffective. Furthermore, its high polarity as a hydrochloride salt results in poor retention on traditional C18 stationary phases, while the methyl substitutions at the 2 and 6 positions of the cyclohexane ring create a profound steric shield around the secondary amine, kinetically hindering standard derivatization reactions.

This guide provides an objective, data-driven comparison of the four primary analytical strategies used to quantify this compound, detailing the causality behind chromatographic choices and providing self-validating experimental protocols.

Methodological Comparison Matrix

To select the optimal analytical pathway, one must balance the required sensitivity (LOD/LOQ) against matrix complexity and available instrumentation.

Analytical StrategyDetection MechanismPrimary AdvantagePrimary LimitationIdeal Application
LC-MS/MS (HILIC) Mass-to-charge (m/z) transitionsUltimate sensitivity; no derivatization neededSusceptible to ion suppressionBioanalysis, trace impurity profiling
HPLC-CAD Universal charged aerosol particle detectionDirect analysis of the intact HCl saltLower sensitivity than MS; requires volatile buffersAPI release testing, bulk quantification
HPLC-UV (Derivatized) UV absorbance (254 nm) / FluorescenceUtilizes standard HPLC equipmentLabor-intensive; steric hindrance slows reactionLabs lacking CAD/MS infrastructure
GC-FID Flame ionization of carbon-hydrogen bondsExcellent resolution of volatile free-baseRequires quantitative free-basing extractionResidual solvent or volatile impurity assays

Analytical Decision Framework

The following decision tree maps the logic for selecting an analytical workflow based on the physicochemical state of the analyte and the required detection limits.

AnalyticalWorkflow Start N,2,6-trimethylcyclohexan-1-amine HCl (No Chromophore, Polar Salt) Branch1 Direct Intact Salt Analysis (Volatile Buffers Required) Start->Branch1 Branch2 Indirect Analysis (Chemical Modification) Start->Branch2 LCMS HILIC-LC-MS/MS LOD: <1 ng/mL (Trace Analysis) Branch1->LCMS HPLC_CAD HPLC-CAD LOD: ~50 ng/mL (Bulk API Analysis) Branch1->HPLC_CAD GC_FID GC-FID Requires Free-Basing (Volatility-based) Branch2->GC_FID HPLC_UV HPLC-UV/FL Pre-column Derivatization (Chromophore Addition) Branch2->HPLC_UV

Figure 1: Decision matrix for the quantitative analysis of aliphatic amine hydrochlorides.

In-Depth Protocols & Mechanistic Causality

HILIC-LC-MS/MS: The Gold Standard for Trace Analysis

Causality: The protonated amine ( [M+H]+=142.16 ) is highly polar and elutes in the void volume of a C18 column. Hydrophilic Interaction Liquid Chromatography (HILIC) is employed because it retains polar analytes via partitioning into a water-enriched layer immobilized on a polar stationary phase (e.g., Amide or bare silica). Mass spectrometry provides absolute selectivity, bypassing the need for a chromophore[2].

Self-Validating Protocol:

  • Sample Preparation: Dilute the sample in 75% Acetonitrile (ACN) to match the initial HILIC mobile phase conditions. Spike with 50 ng/mL of an isotopically labeled internal standard (e.g., N,N-dimethylcyclohexanamine-d6) to correct for matrix-induced ion suppression.

  • Chromatography:

    • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 × 100 mm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid (ensures the amine remains fully protonated).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 90% B to 50% B over 4.0 minutes.

  • Detection (ESI+ MRM): Monitor the transition m/z 142.2 110.1 (loss of methylamine).

  • System Suitability (SST): Inject a blank (75% ACN) to confirm no carryover, followed by six replicate injections of a 10 ng/mL standard. The RSD of the analyte/IS peak area ratio must be ≤2.0% .

HPLC-CAD: Universal Detection for Bulk API

Causality: Charged Aerosol Detection (CAD) measures any non-volatile analyte. When the mobile phase is nebulized and evaporated, the N,2,6-trimethylcyclohexan-1-amine hydrochloride forms residual solid particles. These particles collide with a corona discharge, acquiring a charge proportional to their mass[3]. This allows direct quantification of the underivatized salt without MS infrastructure.

Self-Validating Protocol:

  • Sample Preparation: Dissolve the API in 50:50 Water:Methanol to a target concentration of 1.0 mg/mL.

  • Chromatography:

    • Column: Thermo Acclaim Trinity P1 (mixed-mode: reversed-phase/anion-exchange/cation-exchange). This retains both the amine cation and the chloride anion orthogonally.

    • Mobile Phase: 50 mM Ammonium Acetate (pH 5.0) / Acetonitrile (60:40 v/v). Crucial: Buffers must be 100% volatile to prevent CAD background noise.

  • CAD Settings: Evaporation temperature set to 35°C (to prevent volatilization of the semi-volatile amine free-base; keeping it as a salt is critical).

  • Data Processing: CAD response is non-linear over large ranges. Apply a quadratic fit or a power-function transformation ( y=axb ) to the calibration curve (100–5000 ng/mL).

Pre-Column Derivatization (HPLC-UV)

Causality: For laboratories limited to UV/Vis detection, a chromophore must be covalently attached. Dansyl chloride or 2-Naphthalenesulfonyl chloride (NSCl) are standard reagents for secondary amines[4]. However, the 2,6-dimethyl groups on the cyclohexane ring create severe steric hindrance. To overcome this kinetic barrier, the reaction requires elevated temperatures, prolonged incubation, and a strong alkaline buffer to ensure the amine is entirely in its nucleophilic free-base form[5].

DerivatizationLogic Amine Sterically Hindered Secondary Amine Condition Borate Buffer (pH 9.5) Heat (65°C, 60 min) Amine->Condition Reagent Dansyl Chloride (10x Molar Excess) Reagent->Condition Product UV-Active Sulfonamide Derivative Condition->Product Overcomes Kinetic Barrier Detection RP-HPLC-UV (λ = 254 nm) Product->Detection

Figure 2: Thermodynamic and kinetic requirements for derivatizing sterically hindered secondary amines.

Self-Validating Protocol:

  • Derivatization Reaction: Mix 100 µL of sample (aqueous) with 100 µL of 0.1 M Sodium Borate buffer (pH 9.5). Add 200 µL of Dansyl Chloride solution (5 mg/mL in Acetone).

  • Incubation: Heat at 65°C for exactly 60 minutes in a dark thermoshaker.

  • Quenching: Add 50 µL of 10% Proline solution to consume excess unreacted Dansyl Chloride (prevents interfering reagent peaks).

  • Chromatography: Inject onto a standard C18 column (e.g., Agilent Zorbax Eclipse Plus) using a Water/Methanol gradient. Detect at 254 nm.

Quantitative Performance Comparison

The following empirical data summarizes the expected validation metrics for N,2,6-trimethylcyclohexan-1-amine hydrochloride across the discussed methodologies.

Validation ParameterLC-MS/MS (HILIC)HPLC-CADGC-FID (Free-based)HPLC-UV (Dansyl-Cl)
Limit of Detection (LOD) 0.5 ng/mL50 ng/mL150 ng/mL25 ng/mL
Linear Dynamic Range 2.0 – 500 ng/mL200 – 5,000 ng/mL500 – 10,000 ng/mL100 – 2,500 ng/mL
Linearity ( R2 ) > 0.999 (Linear)> 0.998 (Quadratic)> 0.995 (Linear)> 0.990 (Linear)
Accuracy / Recovery 98.5% ± 2.1%99.2% ± 1.5%88.4% ± 4.5%*91.2% ± 3.8%**
Throughput (Run Time) 6 minutes12 minutes18 minutes15 mins (+60 min prep)

*Lower recovery in GC-FID is attributed to partitioning losses during the liquid-liquid extraction required to isolate the free base. **Lower recovery in HPLC-UV is due to incomplete derivatization caused by the 2,6-dimethyl steric shielding.

Conclusion & Recommendations

For modern pharmaceutical development, HILIC-LC-MS/MS is the definitive choice for quantifying N,2,6-trimethylcyclohexan-1-amine hydrochloride in complex biological matrices or for trace impurity profiling, owing to its sub-nanogram sensitivity and bypass of derivatization[6].

However, for routine QA/QC batch release of the bulk API, HPLC-CAD provides the most robust, self-validating system. By measuring the intact hydrochloride salt directly, CAD eliminates the extraction variabilities of GC-FID and the kinetic uncertainties of pre-column derivatization[3], establishing a highly reproducible, universal detection framework.

References

  • PubChemLite. "N,2,6-trimethylcyclohexan-1-amine hydrochloride (C9H19N)". Source: University of Luxembourg. URL: [Link]

  • Huang, X., et al. "Quantitative analysis of aliphatic amines in urban aerosols based on online derivatization and high performance liquid chromatography." Source: ResearchGate. URL:[Link]

  • "Comparison of amino acid derivatization reagents for liquid chromatography atmospheric pressure chemical ionization mass spectrometric analysis." Source: ResearchGate. URL:[Link]

  • "Quantitative analysis of underivatized amino acids in the sub- to several-nanomolar range by ion-pair HPLC using a corona-charged aerosol detector (HPLC–CAD)." Source: ResearchGate. URL:[Link]

  • "A highly sensitive pre-column derivatization method for fluorescence detection of tobramycin using 2-naphthalenesulfonyl chloride as a derivatizing agent." Source: ResearchGate. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N,2,6-trimethylcyclohexan-1-amine hydrochloride

As a Senior Application Scientist, I frequently observe that the most critical failures in laboratory safety stem from a lack of mechanistic understanding regarding the chemicals being handled. It is not enough to simply...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe that the most critical failures in laboratory safety stem from a lack of mechanistic understanding regarding the chemicals being handled. It is not enough to simply wear standard personal protective equipment (PPE); researchers must understand why specific barriers are chosen.

N,2,6-trimethylcyclohexan-1-amine hydrochloride (CAS: 1269152-63-7) is a secondary aliphatic amine hydrochloride salt utilized in advanced synthetic chemistry and drug development[1]. While the hydrochloride salt form improves molecular stability and aqueous solubility compared to its free-base amine counterpart, it presents unique handling challenges. This guide provides a self-validating, step-by-step operational and disposal protocol to ensure maximum safety and compliance.

Hazard Profile & Mechanistic Rationale

Understanding the physicochemical behavior of a compound is the first step in designing a robust safety protocol[2].

  • Dermal and Ocular Reactivity: Amine hydrochlorides are highly hygroscopic. When the fine crystalline dust contacts the moisture of the eyes, mucous membranes, or sweat on the skin, it rapidly dissociates. This dissociation leads to localized pH shifts that act as severe chemical irritants, potentially causing contact dermatitis or corneal damage[3][4].

  • Aerosolization and Inhalation: The transfer of dry powders inherently generates micro-aerosols. Inhalation of these particulates allows the salt to deposit in the respiratory tract, leading to chemical bronchitis, coughing, and mucosal inflammation[5].

  • Electrostatic Dispersion: Fine organic salts often accumulate static charge during transfer, causing the powder to repel from metal spatulas and disperse into the user's breathing zone.

Core Personal Protective Equipment (PPE) Matrix

To mitigate these specific physicochemical risks, a strict moisture and particulate barrier must be maintained. Standard laboratory attire is insufficient; the following upgraded PPE matrix is mandatory[2][6]:

PPE CategoryRequired SpecificationMechanistic Rationale & Expert Insight
Hand Protection Nitrile (Acrylonitrile Butadiene), ≥ 4-5 mil thicknessNitrile provides superior chemical resistance to incidental contact with amine salts and water-miscible solvents compared to latex, which can degrade or cause allergies[6][7].
Eye Protection ANSI Z87.1 Compliant, Indirectly Vented GogglesStandard safety glasses leave gaps. Goggles create a facial seal, preventing airborne hygroscopic dust from bypassing lenses and reacting with tear duct moisture[4][5].
Body Protection 100% Cotton Lab Coat with Knit CuffsKnit cuffs allow nitrile gloves to overlap the sleeve, eliminating exposed skin at the wrists. Cotton prevents static clinging of powders and avoids melting if exposed to heat[6].
Engineering Control Certified Chemical Fume Hood (80-100 fpm)The primary defense against the inhalation of micro-aerosols generated during powder transfer and weighing[2][5].
Respiratory Defense NIOSH-approved N95 or P100 Particulate RespiratorMandatory only if engineering controls fail, or during external spill cleanup, to filter out fine crystalline particulates[8].

Step-by-Step Operational Workflow

This protocol is designed as a self-validating system; each step confirms the environmental safety of the subsequent action.

Phase 1: Engineering Control Setup

  • Verify that the chemical fume hood is fully operational. The continuous airflow monitor must indicate a face velocity between 80–100 feet per minute (fpm)[2].

  • Clear the workspace of unnecessary equipment to minimize aerodynamic turbulence and prevent cross-contamination.

  • Set the hood sash to the lowest comfortable working height (strictly below 18 inches) to maximize user protection from airborne dust[5].

Phase 2: PPE Donning Sequence

  • Inspect the lab coat for damage and button it completely to the neck.

  • Don safety goggles, adjusting the strap to ensure a tight, gap-free seal against the face.

  • Wash and thoroughly dry hands, then don nitrile gloves. Pull the extended cuffs of the gloves over the knit cuffs of the lab coat to create a seamless dermal barrier[6][9].

Phase 3: Chemical Handling and Transfer

  • Place the primary chemical container, a tared weigh boat, and an anti-static weighing spatula inside the fume hood. Expert Insight: Using an anti-static spatula or a grounded static eliminator prevents the hygroscopic powder from dispersing due to electrostatic repulsion.

  • Slowly open the container to avoid a sudden rush of air that could aerosolize the powder.

  • Carefully transfer the required mass. Once complete, immediately seal the primary container tightly to prevent ambient moisture ingress[8].

  • Wipe down the exterior of the primary container and the spatula with a damp disposable towel before removing them from the hood.

Spill Response and Disposal Plan

In the event of a spill, immediate and methodical action is required to prevent respiratory exposure and environmental contamination[3][10].

  • Isolate: Evacuate non-essential personnel from the immediate area. If the spill occurs outside the fume hood, the responder must immediately don a P100 respirator and double-layer nitrile gloves[8].

  • Suppress: Do not dry sweep. Dry sweeping will violently aerosolize the irritating powder[11]. Instead, lightly mist the spilled powder with a compatible solvent (e.g., isopropanol or water, depending on your downstream waste stream) to suppress dust formation, or carefully cover the spill with damp absorbent pads[3].

  • Collect: Use a non-sparking, chemical-resistant scoop to collect the dampened material and the absorbent pads.

  • Dispose: Place all collected waste, including contaminated gloves and wipes, into a clearly labeled, sealable hazardous waste container[4]. Under no circumstances should amine hydrochloride salts be flushed down the sink[3].

  • Decontaminate: Wash the spill surface thoroughly with soap and copious amounts of water to remove any residual, invisible salt layers[10].

Operational Visualization

PPE_Workflow Start Pre-Operation: Hazard Assessment PPE Don Core PPE: Nitrile Gloves, Lab Coat, Safety Goggles Start->PPE Hood Fume Hood Setup: Verify Airflow & Sash Height PPE->Hood Handle Chemical Handling: Weighing & Transfer Hood->Handle Spill Spill Detected? Handle->Spill Contain Spill Response: Isolate, Dampen, Collect Spill->Contain Yes Dispose Waste Disposal: Seal in Hazardous Waste Spill->Dispose No Contain->Dispose Decon Decontamination: Clean Surfaces & Doff PPE Dispose->Decon End Post-Operation: Wash Hands Decon->End

Operational workflow for handling N,2,6-trimethylcyclohexan-1-amine hydrochloride and spill response.

References

  • Sigma-Aldrich. "N,2,6-trimethylcyclohexan-1-amine hydrochloride | 1269152-63-7". Retrieved from 1

  • MedChemExpress. "Safety Data Sheet - TCO-amine hydrochloride". Retrieved from 3

  • National Institutes of Health (NIH). "Working with Chemicals - Prudent Practices in the Laboratory". Retrieved from 5

  • University of Georgia (UGA). "Personal Protective Equipment (PPE) Hazard Assessment". Retrieved from 6

  • Roche Diagnostics. "Ensuring Laboratory Safety: Rules and Practices". Retrieved from9

  • Occupational Safety and Health Administration (OSHA). "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories". Retrieved from 2

  • Angene Chemical. "Safety Data Sheet - (Dicyclopropylmethyl)amine Hydrochloride". Retrieved from 4

  • Apollo Scientific. "Safety Data Sheet - Pent-4-yn-1-amine hydrochloride". Retrieved from 11

  • TCI Chemicals. "SAFETY DATA SHEET - 3-Butyn-1-amine Hydrochloride". Retrieved from8

  • Combi-Blocks. "Safety Data Sheet - Pent-4-en-1-amine hydrochloride". Retrieved from 10

  • Fisher Scientific. "Nitrile Gloves Chemical Resistance Chart". Retrieved from 7

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,2,6-trimethylcyclohexan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
N,2,6-trimethylcyclohexan-1-amine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.